Pulrodemstat besilate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O2.C6H6O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;7-10(8,9)6-4-2-1-3-5-6/h3-6,11-12,17H,7-10,28H2,1-2H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZCBGWZNHQCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097523-60-7 | |
| Record name | Pulrodemstat besilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PULRODEMSTAT BESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH20W7B0Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pulrodemstat Besilate: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1, a key epigenetic regulator, is frequently overexpressed in various cancers and plays a crucial role in oncogenesis by altering gene expression to promote cell proliferation and block differentiation.[1][4][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of pulrodemstat, detailing its interaction with LSD1, the downstream effects on histone methylation and gene expression, and the methodologies used to characterize its activity.
Introduction to LSD1 and its Role in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that acts as an epigenetic "eraser."[1][2] Its primary function is to remove methyl groups from specific lysine residues on histone proteins, which are fundamental to the packaging of DNA into chromatin. Specifically, LSD1 demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][5]
The epigenetic modifications mediated by LSD1 have profound effects on gene transcription:
-
Demethylation of H3K4me2: This mark is typically associated with active gene enhancers. Its removal by LSD1 generally leads to transcriptional repression.[1][6]
-
Demethylation of H3K9me2: This mark is associated with condensed chromatin (heterochromatin). Its removal can lead to transcriptional activation.[1][6]
Beyond histones, LSD1 can also demethylate non-histone proteins, including the tumor suppressor p53 and DNA methyltransferase 1 (DNMT1), thereby modulating their function and stability.[1] Dysregulation and overexpression of LSD1 are hallmarks of several human cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to poorly differentiated and aggressive tumor phenotypes.[2][4][5]
Molecular Mechanism of Action of Pulrodemstat
Pulrodemstat is a non-covalent, reversible inhibitor of LSD1.[1][2][6] It binds to the active site of the enzyme, preventing it from demethylating its histone and non-histone substrates.[1][6] This inhibition leads to a cascade of downstream effects that constitute its anti-cancer activity. The reversible nature of pulrodemstat's binding may offer a safety advantage over irreversible LSD1 inhibitors by reducing the potential for prolonged enzyme inhibition and off-target effects.[1][4][6]
Epigenetic Reprogramming
By inhibiting LSD1, pulrodemstat leads to a global increase in the levels of H3K4me2 and H3K9me2.[1] This alteration of the histone code results in significant changes in gene expression.
Modulation of Gene Expression
The primary anti-cancer effects of pulrodemstat are driven by its ability to modulate the expression of key genes involved in cancer progression:
-
Reactivation of Tumor Suppressor Genes: Increased H3K4 methylation at the promoters of tumor suppressor genes creates a more "open" chromatin state, facilitating the binding of transcription factors and leading to their re-expression.[5][7]
-
Repression of Oncogenes: Changes in H3K9 methylation can lead to the silencing of genes that promote tumor growth and survival.[5] For instance, in SCLC models, pulrodemstat treatment leads to a robust downregulation of Gastrin-Releasing Peptide (GRP) mRNA levels.[2][3]
Induction of Cellular Differentiation
In hematological malignancies such as AML, LSD1 inhibition by pulrodemstat overcomes the differentiation block, causing leukemic blasts to mature into non-proliferating cells.[1][2] This is often characterized by the upregulation of cell surface differentiation markers like CD11b.[2][3]
Inhibition of Proliferation
In solid tumors like SCLC, the inhibition of LSD1 by pulrodemstat suppresses the expression of key oncogenic drivers, leading to potent antiproliferative effects.[1]
Quantitative Data Presentation
The preclinical activity of pulrodemstat has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (LSD1 Inhibition) | 0.25 nM | Enzymatic Assay | [3] |
| EC50 (CD11b Induction) | 7 nM | THP-1 (AML cell line) | [3] |
| EC50 (Antiproliferative) | 2 nM | Kasumi-1 (AML cell line) | [3] |
| EC50 (Antiproliferative) | 6 nM | H1417 (SCLC cell line) | [3] |
| EC50 (GRP Suppression) | 3 nM | H209 (SCLC cell line) | [3] |
| EC50 (GRP Suppression) | 4 nM | H1417 (SCLC cell line) | [3] |
| Pharmacokinetic Parameter | Value | Conditions | Reference |
| Systemic Clearance | 32.4 mL/min/kg | 5 mg/kg, i.v. administration | [3] |
| Elimination Half-life | 2 h | 5 mg/kg, i.v. administration | [3] |
| Volume of Distribution | 7.5 L/kg | 5 mg/kg, i.v. administration | [3] |
| AUC0-24h | 1.8 µM·h | 5 mg/kg, oral administration | [3] |
| Cmax | 0.36 µM | 5 mg/kg, oral administration | [3] |
| Oral Bioavailability | 32% | 5 mg/kg | [3] |
| Tumor Growth Inhibition | 78% | 5 mg/kg, daily oral administration for 30 days in patient-derived SCLC xenograft models | [3] |
Experimental Protocols
LSD1 Enzymatic Inhibition Assay
-
Principle: This assay quantifies the ability of pulrodemstat to inhibit the demethylase activity of purified LSD1 enzyme. A common method utilizes a peroxidase-coupled reaction to detect the hydrogen peroxide (H₂O₂) produced during the demethylation process.[5]
-
Methodology:
-
Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide substrate (e.g., H3K4me2) in an appropriate assay buffer.
-
Pulrodemstat is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the FAD cofactor.
-
The rate of H₂O₂ production is measured over time using a fluorescent or colorimetric substrate for horseradish peroxidase.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
-
Principle: This assay measures the effect of pulrodemstat on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., Kasumi-1, H1417) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of pulrodemstat or vehicle control for a defined period (e.g., 12 days for H1417 cells).[3]
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by direct cell counting.
-
EC50 values are determined from the dose-response curves.
-
Gene Expression Analysis (qRT-PCR)
-
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure the relative changes in mRNA expression of target genes (e.g., GRP in SCLC cells) following treatment with pulrodemstat.[5]
-
Methodology:
-
Cancer cells are treated with pulrodemstat or a vehicle control for a specific duration.
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
A fixed amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[5]
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
The relative expression of the target gene is normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Pulrodemstat inhibits LSD1, leading to increased H3K4me2 and H3K9me2, which in turn modulates gene expression to promote cell differentiation and inhibit proliferation.
Caption: Experimental workflow for determining the IC50 of pulrodemstat in an LSD1 enzymatic inhibition assay.
Caption: Workflow for analyzing changes in gene expression using qRT-PCR after pulrodemstat treatment.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its potent and reversible inhibition of LSD1 leads to a cascade of events, including the reprogramming of histone methylation marks, modulation of oncogenic and tumor-suppressive gene expression, and ultimately, the induction of cell differentiation and inhibition of proliferation. The data presented in this guide underscore the well-characterized mechanism of action of pulrodemstat and provide a foundation for further research and clinical development in the treatment of various malignancies. The favorable safety profile observed in clinical studies, potentially attributable to its reversible mechanism, further supports its exploration as a novel cancer therapeutic.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pulrodemstat Besilate: A Reversible LSD1 Inhibitor for Oncological Indications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1, a key epigenetic regulator, is frequently overexpressed in a variety of cancers and plays a crucial role in oncogenesis by altering gene expression to favor cell proliferation and survival.[1][2] Pulrodemstat's reversible mechanism of action offers a potential safety advantage over irreversible LSD1 inhibitors.[3][4] Preclinical studies have demonstrated its robust anti-tumor activity in both hematological malignancies and solid tumors.[1][5] Furthermore, early-phase clinical trials have shown encouraging signs of clinical activity and a manageable safety profile, supporting its continued development as a novel therapeutic agent in oncology.[3][4] This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Core Concepts: The Role of LSD1 and Mechanism of Action of Pulrodemstat
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that acts as an epigenetic "eraser."[1][5] Its primary function is to remove methyl groups from specific lysine residues on histone proteins, particularly mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2][6] The methylation status of these histone residues plays a critical role in regulating gene expression. Demethylation of H3K4me2, a mark associated with active gene enhancers, generally leads to transcriptional repression.[1][2] Conversely, demethylation of H3K9me2, a repressive mark, can result in transcriptional activation.[2]
In many cancers, the dysregulation and overexpression of LSD1 contribute to an aberrant epigenetic landscape that silences tumor suppressor genes and activates oncogenes, thereby promoting tumor growth and therapeutic resistance.[1][2]
Pulrodemstat is a non-covalent inhibitor that binds reversibly to the active site of the LSD1 enzyme.[1] This binding action prevents LSD1 from demethylating its histone and non-histone substrates.[1][2] The key consequences of pulrodemstat-mediated LSD1 inhibition are:
-
Increased Histone Methylation: Inhibition of LSD1 leads to an accumulation of H3K4me1/2 and H3K9me1/2 at the target gene loci.[2][6]
-
Re-expression of Tumor Suppressor Genes: The altered histone methylation landscape leads to the reactivation of silenced tumor suppressor genes.[7]
-
Induction of Cellular Differentiation: Pulrodemstat has been shown to induce differentiation in cancer cells, such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cells.[5][8]
-
Inhibition of Cancer Cell Proliferation and Survival: Ultimately, the epigenetic reprogramming induced by pulrodemstat leads to a reduction in cancer cell growth and survival.[7]
The reversibility of pulrodemstat's binding is a distinguishing feature that may contribute to a more manageable safety profile compared to irreversible LSD1 inhibitors.[1][4]
Signaling Pathway of Pulrodemstat Action
Quantitative Data Presentation
Table 1: Preclinical In Vitro Activity of Pulrodemstat
| Cell Line | Cancer Type | Parameter | Value |
| - | LSD1 Enzymatic Assay | IC50 | 0.25 nM |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | EC50 (antiproliferative) | 2 nM |
| THP-1 | Acute Myeloid Leukemia (AML) | EC50 (CD11b induction) | 7 nM |
| NCI-H1417 | Small Cell Lung Cancer (SCLC) | EC50 (antiproliferative) | 6 nM |
| NCI-H209 | Small Cell Lung Cancer (SCLC) | EC50 (GRP suppression) | 3 nM |
| NCI-H1417 | Small Cell Lung Cancer (SCLC) | EC50 (GRP suppression) | 4 nM |
| Cal-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | IC50 | 2.42 µM |
| SCC-9 | Head and Neck Squamous Cell Carcinoma (HNSCC) | IC50 | 0.52 µM |
Table 2: Preclinical In Vivo Pharmacokinetics of Pulrodemstat in Mice
| Parameter | Value |
| Intravenous Administration (5 mg/kg) | |
| Systemic Clearance | 32.4 mL/min/kg |
| Elimination Half-life | 2 hours |
| Volume of Distribution | 7.5 L/kg |
| Oral Administration (5 mg/kg) | |
| AUC (0-24h) | 1.8 µM·h |
| Cmax | 0.36 µM |
| Oral Bioavailability | 32% |
Table 3: Summary of Phase 1 Clinical Trial (NCT02875223) of Pulrodemstat
| Parameter | Details |
| Study Design | Phase 1, multicenter, open-label, dose-escalation and dose-expansion study.[7][9] |
| Patient Population | 69 patients with advanced solid tumors or relapsed/refractory non-Hodgkin lymphoma.[3][4] |
| Dosing Regimen | Once weekly in 28-day cycles.[3][4] |
| Recommended Phase 2 Dose (RP2D) | 60 mg once per week.[7] |
| Most Common Treatment-Related Adverse Event | Thrombocytopenia (manageable with dose modifications).[3][4] |
| Clinical Activity (Dose-Escalation Arm) | - 1 patient with relapsed/refractory marginal zone lymphoma achieved a durable complete response.[3][4]- 1 patient with a solitary fibrous tumor achieved a partial response.[3] |
| Clinical Activity (Dose-Expansion Arm) | - 3 patients with neuroendocrine neoplasms had stable disease for ≥ 9 cycles.[4] |
Experimental Protocols
LSD1 Enzymatic Inhibition Assay
Principle: This assay measures the ability of pulrodemstat to inhibit the demethylase activity of the purified LSD1 enzyme. A common method utilizes a peroxidase-coupled reaction to detect the hydrogen peroxide (H₂O₂) produced during the demethylation process.[2][6]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of pulrodemstat in DMSO. Recombinant human LSD1 enzyme, a di-methylated histone H3 peptide substrate (e.g., H3K4me2), and the FAD cofactor are prepared in an appropriate assay buffer.[2][6]
-
Reaction Setup: In a 96- or 384-well plate, incubate the LSD1 enzyme with varying concentrations of pulrodemstat.[2]
-
Reaction Initiation: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate and FAD.[2][6]
-
Detection: After a set incubation period, add a detection reagent mix containing horseradish peroxidase and a suitable substrate (e.g., Amplex Red). The resulting fluorescence or absorbance is measured, which is proportional to the amount of H₂O₂ produced and thus indicative of LSD1 activity.[10]
-
Data Analysis: Calculate the percent inhibition of LSD1 activity at each pulrodemstat concentration and determine the IC50 value.
Cell Viability Assay (e.g., CCK-8 or MTT)
Principle: These colorimetric assays assess the effect of pulrodemstat on the proliferation and metabolic activity of cancer cells.[11][12]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HNSCC cell lines Cal-27, SCC-9) in 96-well plates at a predetermined density and allow them to adhere overnight.[11][12]
-
Compound Treatment: Treat the cells with a range of concentrations of pulrodemstat. Include a vehicle-only (DMSO) control.[11][12]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[11][12]
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.[11][12]
-
Data Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[11][12]
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate the IC50 value.[11]
In Vivo Patient-Derived Xenograft (PDX) Model Study
Principle: This study evaluates the anti-tumor efficacy of pulrodemstat in an in vivo setting using tumor tissue from a patient implanted into an immunodeficient mouse, which more closely recapitulates the heterogeneity of human tumors.[8][13]
Methodology:
-
Tumor Implantation: Subcutaneously implant patient-derived tumor fragments or a single-cell suspension derived from the tumor into immunodeficient mice (e.g., NOD/SCID).[14][15]
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a predetermined size. Monitor tumor volume and the body weight of the mice regularly.[11]
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer pulrodemstat (e.g., 5 mg/kg, orally) and a vehicle control according to the desired schedule.[8]
-
Efficacy Evaluation: Continue treatment for a specified duration. The primary endpoint is typically tumor growth inhibition (TGI).[11]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis of pharmacodynamic biomarkers (e.g., changes in histone methylation).[11]
Experimental Workflow Visualization
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Pulrodemstat Besilate: A Technical Guide to its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulrodemstat besilate (CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] As a key epigenetic modulator, LSD1 is frequently overexpressed in a variety of cancers, where it plays a crucial role in oncogenesis by altering gene expression to foster cell proliferation and impede differentiation.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effect on histone methylation, and detailed protocols for its evaluation.
Introduction to this compound and its Target: LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that acts as an epigenetic "eraser."[1][6] Its primary function is to remove methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[7][8] The demethylation of H3K4, a mark associated with active gene transcription, leads to gene repression. Conversely, the demethylation of H3K9, a repressive mark, can result in gene activation.[7] The dysregulation and overexpression of LSD1 are implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][4]
This compound selectively and reversibly binds to the active site of LSD1, inhibiting its demethylase activity. This leads to an increase in global levels of H3K4me2 and H3K9me2, resulting in the reactivation of silenced tumor suppressor genes and the repression of oncogenes.[7][8] This modulation of gene expression ultimately induces cancer cell differentiation and inhibits tumor growth.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound across various cancer cell lines.
| Target Enzyme | IC50 (nM) | Selectivity vs. Other Enzymes | Reference |
| LSD1 | 0.25 | >60,000-fold vs. LSD2, MAO-A, MAO-B | [3][5] |
| Cell Line | Cancer Type | Assay Type | EC50 (nM) | Reference |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Antiproliferative | 2 | [3] |
| THP-1 | Acute Myeloid Leukemia (AML) | CD11b Induction (Differentiation) | 7 | [3] |
| H209 | Small Cell Lung Cancer (SCLC) | GRP Suppression | 3 | [3] |
| H1417 | Small Cell Lung Cancer (SCLC) | GRP Suppression | 4 | [3] |
| H1417 | Small Cell Lung Cancer (SCLC) | Antiproliferative | 6 | [3] |
Signaling Pathways and Mechanism of Action
Pulrodemstat's inhibition of LSD1 leads to a cascade of downstream effects, impacting multiple signaling pathways critical to cancer cell survival and proliferation.
Caption: Pulrodemstat's inhibition of LSD1 increases H3K4me2 and H3K9me2, leading to tumor suppression.
LSD1 is also known to be involved in various other signaling pathways, including Wnt/β-Catenin, PI3K/AKT, and Notch signaling, further highlighting the complex downstream effects of its inhibition.[9]
Experimental Protocols
In Vitro LSD1 Enzymatic Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of pulrodemstat to inhibit the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Caption: Workflow for the in vitro LSD1 enzymatic inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human LSD1, a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate, horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red) in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the LSD1 enzyme and the pulrodemstat dilutions.
-
Reaction Initiation: Add the H3K4me2 peptide substrate to initiate the demethylation reaction.
-
Detection: After a defined incubation period, add the HRP and Amplex Red solution. The HRP enzyme will use the H₂O₂ generated from the demethylation to convert Amplex Red to the highly fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at an excitation of ~530-540 nm and an emission of ~585-595 nm.
-
Data Analysis: Calculate the percent inhibition for each pulrodemstat concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of pulrodemstat on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Kasumi-1 or H1417) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation and determine the EC50 value.
Western Blot for Histone Methylation Marks
This protocol is used to detect changes in the levels of histone methylation marks, such as H3K4me2, following treatment with pulrodemstat.
Caption: Workflow for Western blot analysis of histone methylation marks.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cancer cells with various concentrations of pulrodemstat for a defined period. Harvest the cells and extract histones, typically using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3K4me2. A separate blot should be probed with an antibody for total histone H3 as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total histone H3 signal.
Conclusion
This compound is a highly potent and selective reversible inhibitor of LSD1 that modulates histone methylation, leading to the re-expression of tumor suppressor genes and the induction of cancer cell differentiation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of pulrodemstat and other LSD1 inhibitors. Further investigation into the complex signaling networks affected by LSD1 inhibition will continue to uncover the full therapeutic potential of this class of epigenetic modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Pulrodemstat Besilate (CC-90011)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that reversibly inhibits Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various malignancies. Dysregulation of LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, is a hallmark of several cancers, where it contributes to oncogenesis by repressing tumor suppressor genes and activating oncogenic pathways. Pulrodemstat's inhibitory action on LSD1 leads to the re-expression of silenced tumor suppressor genes, induction of cellular differentiation, and subsequent inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, complete with detailed experimental methodologies and structured data presentation.
Introduction: The Rationale for Targeting LSD1
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical enzyme in epigenetic regulation, primarily responsible for the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] The demethylation of H3K4, a mark associated with active transcription, results in gene repression, whereas the demethylation of the repressive H3K9 mark can lead to gene activation.[1] Overexpression and aberrant activity of LSD1 have been observed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors, making it a compelling therapeutic target.[1][2]
The discovery of this compound, a reversible inhibitor of LSD1, represents a significant advancement in the field of epigenetic cancer therapy.[3][4] Unlike irreversible inhibitors, its reversible mechanism of action may offer a more favorable safety profile.[5] Preclinical studies have demonstrated its potent anti-proliferative and differentiation-inducing activities across numerous cancer cell lines and in patient-derived xenograft (PDX) models.[6][7] These promising preclinical findings have led to its evaluation in clinical trials for various advanced malignancies.[5]
Mechanism of Action of this compound
Pulrodemstat exerts its anticancer effects by directly binding to and inhibiting the catalytic activity of the LSD1 enzyme. This inhibition prevents the demethylation of H3K4me1/2 and H3K9me1/2, leading to an accumulation of these histone marks and a subsequent alteration in gene expression.[1] The reactivation of tumor suppressor genes and the suppression of oncogenic pathways are key downstream effects that contribute to the observed anti-tumor activity.[8]
Preclinical Development
The preclinical evaluation of Pulrodemstat has demonstrated its potent and selective activity against LSD1 and its efficacy in various cancer models.
In Vitro Activity
Pulrodemstat has shown potent enzymatic inhibition of LSD1 and significant anti-proliferative and differentiation-inducing effects in a range of cancer cell lines.[8][9]
| Assay Type | Cell Line/Target | Endpoint | Result | Reference |
| Enzymatic Inhibition | Recombinant Human LSD1 | IC₅₀ | 0.25 nM | [9] |
| Cell Differentiation | THP-1 (AML) | EC₅₀ (CD11b induction) | 7 nM | [9] |
| Antiproliferative Activity | Kasumi-1 (AML) | EC₅₀ | 2 nM | [9] |
| Antiproliferative Activity | H1417 (SCLC) | EC₅₀ | 6 nM | [8] |
| GRP Suppression | H209 (SCLC) | EC₅₀ | 3 nM | [8] |
| GRP Suppression | H1417 (SCLC) | EC₅₀ | 4 nM | [8] |
In Vivo Activity
In vivo studies using patient-derived xenograft (PDX) models have confirmed the anti-tumor efficacy of Pulrodemstat.
| Cancer Model | Dosing Regimen | Outcome | Reference |
| SCLC PDX | 5 mg/kg, oral, daily for 30 days | 78% Tumor Growth Inhibition (TGI) with no body weight loss | [9] |
| H1417 SCLC Xenograft | 2.5 - 5 mg/kg, oral, daily for 4 days | Robust downregulation of GRP mRNA | [9] |
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies in mice have demonstrated the oral bioavailability of Pulrodemstat.
| Administration Route | Dose | Systemic Clearance | Elimination Half-life | Volume of Distribution | Oral Bioavailability | Reference |
| Intravenous (i.v.) | 5 mg/kg | 32.4 mL/min/kg | 2 hours | 7.5 L/kg | - | [8][9] |
| Oral | 5 mg/kg | - | - | - | 32% | [9] |
Clinical Development
The promising preclinical data led to the initiation of clinical trials to evaluate the safety and efficacy of Pulrodemstat in patients with advanced cancers. The first-in-human Phase 1 study, CC-90011-ST-001 (NCT02875223), has provided key insights into its clinical profile.[3][5]
CC-90011-ST-001 Phase 1 Trial
This multicenter, open-label, dose-escalation and expansion study enrolled patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma.[3][10]
| Parameter | Details | Reference |
| Study Design | Phase 1, Dose-Escalation and Expansion | [3][10] |
| Patient Population | Advanced solid tumors, Relapsed/Refractory Non-Hodgkin Lymphoma | [3] |
| Treatment | Pulrodemstat administered orally once per week in 28-day cycles | [5] |
| Primary Objectives | Determine safety, Maximum Tolerated Dose (MTD), and Recommended Phase 2 Dose (RP2D) | [3] |
| Secondary Objectives | Preliminary efficacy, Pharmacokinetics | [3] |
| Key Findings | ||
| Safety | Most common treatment-related adverse event was thrombocytopenia, which was manageable with dose modifications. | [5][10] |
| MTD | 80 mg once per week | [3] |
| RP2D | 60 mg once per week | [3][5] |
| Efficacy (Dose-Escalation) | 1 patient with relapsed/refractory marginal zone lymphoma achieved a durable complete response. 1 patient with a solitary fibrous tumor achieved a partial response. | [5] |
| Efficacy (Dose-Expansion) | 3 patients with neuroendocrine neoplasms had stable disease for ≥ 9 cycles. | [11] |
| Conclusions | Pulrodemstat was well-tolerated with a manageable safety profile and demonstrated encouraging clinical activity. The reversible mechanism may offer an advantage over irreversible LSD1 inhibitors. | [5][11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the preclinical evaluation of Pulrodemstat.
LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)
This assay measures the ability of Pulrodemstat to inhibit the demethylase activity of purified LSD1 enzyme by detecting the hydrogen peroxide (H₂O₂) byproduct.[1][12]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3(1-21)K4me2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Pulrodemstat
-
DMSO
-
384-well black plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Compound Preparation: Prepare a serial dilution of Pulrodemstat in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture: In each well of a 384-well plate, add the diluted Pulrodemstat or vehicle control (DMSO).
-
Enzyme Addition: Add the recombinant LSD1 enzyme to each well.
-
Substrate Addition: Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add a solution containing HRP and Amplex Red to each well.
-
Measurement: Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition of LSD1 activity for each concentration of Pulrodemstat and determine the IC₅₀ value.
Cell Viability Assay (MTS/CCK-8)
This colorimetric assay determines the effect of Pulrodemstat on the proliferation of cancer cell lines.[2][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pulrodemstat
-
DMSO
-
96-well plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Pulrodemstat or vehicle control (DMSO) in fresh medium.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the results to the vehicle-treated control cells, and calculate the EC₅₀ value.
In Vivo Tumor Xenograft Study
This model evaluates the antitumor efficacy of Pulrodemstat in a living organism.[5][8]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Human cancer cells (e.g., SCLC cell line H1417) or patient-derived tumor fragments
-
Matrigel
-
Pulrodemstat
-
Vehicle control
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice. For PDX models, implant a small tumor fragment.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Pulrodemstat or vehicle control orally via gavage at the specified dose and schedule (e.g., daily).
-
Monitoring: Record body weights and monitor for signs of toxicity. Continue to measure tumor volumes.
-
Study Endpoint: At the end of the study (e.g., after 30 days or when control tumors reach a maximum size), euthanize the animals and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI).
Conclusion and Future Directions
This compound has emerged as a promising novel epigenetic therapy with a well-defined mechanism of action and a favorable preclinical profile. Early clinical data have established a manageable safety profile and have shown encouraging signs of anti-tumor activity in heavily pretreated patient populations. The reversible nature of its inhibition may provide a key safety advantage over other LSD1 inhibitors in development.
Ongoing and future research will continue to explore the therapeutic potential of Pulrodemstat in a broader range of malignancies, both as a monotherapy and in combination with other anticancer agents. Further elucidation of the downstream signaling pathways affected by LSD1 inhibition will be crucial for identifying predictive biomarkers of response and for rationally designing combination strategies to enhance its efficacy and overcome potential resistance mechanisms. The continued development of Pulrodemstat holds the potential to provide a valuable new treatment option for patients with difficult-to-treat cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 7. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Pulrodemstat Besilate: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1, a key epigenetic regulator, is frequently overexpressed in a variety of cancers, where it plays a critical role in oncogenesis by altering gene expression to promote cell proliferation and block cellular differentiation.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in the epigenetic regulation of gene expression. We will detail its molecular interactions, cellular effects, and the preclinical and clinical evidence supporting its therapeutic potential. This document consolidates quantitative data, outlines detailed experimental methodologies for key assays, and provides visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction: The Role of LSD1 in Epigenetic Regulation and Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that acts as an epigenetic "eraser."[4][5] It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4] The enzymatic activity of LSD1 is context-dependent and crucial for a variety of cellular processes, including differentiation, proliferation, and stem cell biology.
The dysregulation of LSD1 activity is a hallmark of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and neuroendocrine tumors.[3][6] In these malignancies, the overexpression of LSD1 leads to an aberrant epigenetic landscape characterized by the repression of tumor suppressor genes and the activation of oncogenic pathways, thereby locking cells in an immature and proliferative state.[3][6]
This compound has emerged as a highly potent and selective reversible inhibitor of LSD1.[6][7] Its mechanism of action offers a promising therapeutic strategy to reverse this epigenetic blockade, promote the expression of genes that drive cell differentiation, and ultimately inhibit tumor growth.[6] Preclinical and clinical studies have demonstrated its antiproliferative activity and a manageable safety profile, supporting its ongoing development as a novel cancer therapeutic.[3][8]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by binding reversibly to the active site of the LSD1 enzyme, thereby preventing it from demethylating its histone and non-histone substrates.[1] This direct inhibition triggers a cascade of molecular events that collectively shift the cellular state from one of uncontrolled proliferation towards differentiation and apoptosis.
The primary molecular consequences of LSD1 inhibition by pulrodemstat include:
-
Epigenetic Reprogramming: A global increase in the levels of H3K4me2 and H3K9me2.[1]
-
Gene Expression Modulation: The reactivation of silenced tumor suppressor genes and the repression of oncogenes.[1][3]
-
Induction of Cell Differentiation: In hematological malignancies such as AML, LSD1 inhibition by pulrodemstat induces the differentiation of leukemic blasts into more mature myeloid cells.[6]
Signaling Pathways Modulated by this compound
LSD1 is known to regulate several key signaling pathways implicated in cancer. By inhibiting LSD1, pulrodemstat can exert widespread effects on cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer | MDPI [mdpi.com]
- 5. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
Preclinical Anti-Tumor Activity of Pulrodemstat Besilate: A Technical Whitepaper
Introduction
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[2][4] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor activity of Pulrodemstat, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
Pulrodemstat exerts its anti-tumor effects by inhibiting the demethylase activity of LSD1.[2] This inhibition leads to an increase in H3K4 and H3K9 methylation, which in turn alters gene expression, leading to the re-expression of silenced tumor suppressor genes and the suppression of oncogenic pathways.[5][6] This ultimately results in the induction of cellular differentiation and inhibition of cancer cell proliferation and survival.[1][4] The reversible nature of Pulrodemstat's binding to LSD1 may offer a safety advantage over irreversible inhibitors.[5][7]
A key aspect of LSD1's function involves its interaction with the transcriptional repressors Gfi-1 and Gfi-1b.[8] These proteins recruit LSD1 and the CoREST corepressor complex to target gene promoters, leading to histone demethylation and transcriptional repression, which is crucial for hematopoietic differentiation.[8][9] Inhibition of LSD1 by Pulrodemstat can disrupt this complex, leading to the reactivation of Gfi-1/1b target genes and promoting differentiation in cancer cells.[9]
In Vitro Anti-Tumor Activity
Pulrodemstat has demonstrated potent anti-proliferative and differentiation-inducing activity across a range of cancer cell lines, particularly in AML and SCLC.[4][10]
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference(s) |
| Kasumi-1 | AML | Anti-proliferative | EC50 | 2 nM | [3][10] |
| THP-1 | AML | Differentiation (CD11b induction) | EC50 | 7 nM | [3][10] |
| - | AML | Enzymatic Inhibition | IC50 | 0.25 nM | [3] |
| IMR-90 | Normal Human Fibroblasts | Anti-proliferative | IC50 | >10 µM | [11] |
In Vivo Anti-Tumor Efficacy
Preclinical in vivo studies have corroborated the potent anti-tumor activity of Pulrodemstat in patient-derived xenograft (PDX) and cell line-derived xenograft models.
| Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| SCLC PDX | 5 mg/kg, oral, daily for 30 days | 78% Tumor Growth Inhibition (TGI) with no body weight loss | [3] |
| H1417 SCLC Xenograft | 2.5 - 5 mg/kg, oral, once a day for 4 days | Robust downregulation of GRP mRNA levels | [3][12] |
Experimental Protocols
In Vitro LSD1 Inhibition Assay
Principle: To determine the in vitro potency of Pulrodemstat against the LSD1 enzyme.
Methodology:
-
Compound Preparation: A stock solution of Pulrodemstat is serially diluted in an appropriate assay buffer to generate a range of concentrations.
-
Reaction Mixture: The LSD1 enzyme, a biotinylated histone H3 peptide substrate (e.g., H3K4me2), and the test compound are combined in a 96- or 384-well plate in a suitable assay buffer.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Detection reagents are added to measure the extent of the demethylation reaction. This can be based on various detection technologies, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10][13]
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay
Principle: To assess the anti-proliferative effects of Pulrodemstat on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with increasing concentrations of Pulrodemstat or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Studies
Principle: To evaluate the anti-tumor efficacy of Pulrodemstat in a living organism using human tumor models.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., H1417 SCLC cells) or patient-derived tumor fragments are subcutaneously injected into the flank of the mice.[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Pulrodemstat is administered orally at a specified dose and schedule (e.g., 5 mg/kg daily).[2]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. The tumor growth inhibition (TGI) is calculated for the treatment group. Tissues may be collected for pharmacodynamic biomarker analysis.[1][2]
Conclusion
The preclinical data for this compound demonstrate its potent and selective anti-tumor activity, both in vitro and in vivo. Its mechanism of action as a reversible LSD1 inhibitor provides a strong rationale for its clinical development in various malignancies. The promising efficacy and favorable preclinical safety profile support the ongoing clinical investigation of Pulrodemstat as a novel epigenetic therapy for cancer.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigenetic regulation of hematopoietic differentiation by Gfi-1 and Gfi-1b is mediated by the cofactors CoREST and LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. benchchem.com [benchchem.com]
Understanding the chemical structure and properties of Pulrodemstat besilate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulrodemstat (formerly CC-90011) is a potent, orally bioavailable, and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical development of Pulrodemstat besilate. Detailed experimental methodologies for pivotal assays are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic agent.
Chemical Structure and Physicochemical Properties
Pulrodemstat is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of Pulrodemstat and its Besilate Salt
| Identifier | Value |
| IUPAC Name (Besilate) | 4-[2-(4-Amino-piperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl]-2-fluorobenzonitrile benzenesulfonic acid[4] |
| IUPAC Name (Free Base) | 4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile[2] |
| Synonyms | CC-90011, LSD1-IN-7[2] |
| CAS Number (Besilate) | 2097523-60-7[4][5] |
| CAS Number (Free Base) | 1821307-10-1[2][4][5] |
Table 2: Physicochemical Properties of Pulrodemstat and its Besilate Salt
| Property | Value |
| Molecular Formula (Besilate) | C₃₀H₂₉F₂N₅O₅S[2][4] |
| Molecular Weight (Besilate) | 609.64 g/mol [2][6] |
| Molecular Formula (Free Base) | C₂₄H₂₃F₂N₅O₂[2] |
| Molecular Weight (Free Base) | 451.5 g/mol [2] |
| Appearance | Solid powder[2][4] |
| Solubility | Soluble in DMSO (100 mg/mL); Insoluble in water and ethanol[2][6] |
Mechanism of Action
Pulrodemstat is a reversible and highly potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a histone mark associated with active gene transcription.[3][5] The overexpression of LSD1 has been linked to the development of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), by repressing tumor suppressor genes.[1][3]
By binding to and inhibiting LSD1, Pulrodemstat prevents the demethylation of H3K4, leading to an increase in H3K4me1/2 levels.[3] This epigenetic modification results in the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways, which in turn inhibits cancer cell proliferation and promotes differentiation.[3][5]
Figure 1: Mechanism of action of Pulrodemstat in inhibiting LSD1.
Preclinical and Clinical Data
Pulrodemstat has demonstrated significant anti-tumor activity in both preclinical models and early-phase clinical trials.
In Vitro Activity
Table 3: In Vitro Potency and Selectivity of Pulrodemstat
| Target/Assay | Cell Line | IC50 / EC50 | Selectivity |
| LSD1 Enzymatic Activity | - | IC50: 0.25 nM[4][7] | Highly selective over LSD2, MAO-A, and MAO-B[7] |
| Antiproliferative Activity | Kasumi-1 (AML) | EC50: 2 nM[7] | - |
| Cellular Differentiation | THP-1 (AML) | EC50: 7 nM (CD11b induction)[7] | - |
| GRP Suppression | H209 (SCLC) | EC50: 3 nM[7] | - |
| GRP Suppression | H1417 (SCLC) | EC50: 4 nM[7] | - |
| Antiproliferative Activity | H1417 (SCLC) | EC50: 6 nM[7] | - |
In Vivo Activity and Pharmacokinetics
Table 4: In Vivo Antitumor Activity of Pulrodemstat
| Cancer Model | Dosing Regimen | Outcome |
| SCLC Patient-Derived Xenograft (PDX) | 5 mg/kg, oral, daily for 30 days | 78% Tumor Growth Inhibition (TGI) with no body weight loss[7] |
| H1417 SCLC Xenograft | 2.5 - 5 mg/kg, once daily for 4 days | Dose-dependent downregulation of GRP mRNA[7][8] |
Table 5: Pharmacokinetic Parameters of Pulrodemstat in Mice
| Administration | Dose | Systemic Clearance | Elimination Half-Life | Volume of Distribution | Oral Bioavailability |
| Intravenous | 5 mg/kg | 32.4 mL/min/kg[7][8] | 2 hours[7][8] | 7.5 L/kg[7][8] | - |
| Oral | 5 mg/kg | - | - | - | 32%[7] |
Clinical Trial Data
A first-in-human, Phase 1 study (CC-90011-ST-001; NCT02875223) evaluated the safety and efficacy of Pulrodemstat in patients with advanced solid tumors and relapsed/refractory lymphoma.[1][9]
Table 6: Summary of Phase 1 Clinical Trial (NCT02875223) of Pulrodemstat
| Parameter | Details |
| Study Design | Phase 1, multicenter, dose-escalation and dose-expansion study[1][9] |
| Patient Population | 69 patients with advanced solid tumors and relapsed/refractory lymphoma[1][9] |
| Dosing Regimen | Once per week in 28-day cycles[1][9] |
| Most Common Treatment-Related Adverse Event | Thrombocytopenia (manageable with dose modifications)[1][9] |
| Key Efficacy Observations | - Durable responses observed, particularly in patients with neuroendocrine neoplasms.[1][9]- One patient with relapsed/refractory marginal zone lymphoma achieved a complete response.[1][9] |
| Conclusion | Favorable tolerability profile and clinical activity support further investigation.[1] The reversible mechanism may offer an advantage over irreversible LSD1 inhibitors.[1] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of Pulrodemstat.
LSD1 Enzymatic Inhibition Assay
This assay quantifies the ability of Pulrodemstat to inhibit the demethylase activity of the LSD1 enzyme.[3]
-
Principle: A common method utilizes a peroxidase-coupled reaction to detect the hydrogen peroxide (H₂O₂) generated during the demethylation of a histone H3 peptide substrate by LSD1.[3]
-
Methodology:
-
Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide substrate (e.g., H3K4me2).[3]
-
Pulrodemstat is added to the reaction mixture at various concentrations.[3]
-
The reaction is initiated with the FAD cofactor.[3]
-
A detection reagent containing horseradish peroxidase and a suitable substrate is added.
-
The resulting signal (e.g., fluorescence or absorbance) is measured, which is proportional to the amount of H₂O₂ produced and thus indicative of LSD1 activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Proliferation Assay (e.g., CCK-8)
This assay is used to determine the effect of Pulrodemstat on the viability and proliferation of cancer cells.[8]
Figure 2: Workflow for a typical cell viability assay.
-
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Pulrodemstat or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions.[8]
-
Reagent Addition: A viability reagent like Cell Counting Kit-8 (CCK-8) is added to each well as per the manufacturer's instructions.[8]
-
Data Acquisition: After a final incubation period, the absorbance is measured using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value is determined.
-
In Vivo Antitumor Activity (Xenograft Model)
This protocol is used to evaluate the efficacy of Pulrodemstat in a living organism.[8]
-
Methodology:
-
Cell Implantation: Human cancer cells (e.g., H1417 SCLC) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: Pulrodemstat is administered to the treatment group (e.g., via oral gavage), while the control group receives the vehicle.[8]
-
Tumor Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.[8]
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a specified size. The primary endpoint is typically tumor growth inhibition (TGI).[8]
-
Synthesis of this compound
The synthesis of Pulrodemstat (referred to as compound 11 in the source) is a multi-step process.[10] A key final step involves the formation of the besylate salt.
-
Final Salt Formation:
-
The free base of Pulrodemstat is dissolved in a mixture of formic acid and water.[10]
-
Benzenesulfonic acid is added to the solution.[10]
-
Seed crystals of this compound are introduced to initiate crystallization, and the solution is aged.[10]
-
Water is added over several hours to facilitate precipitation.[10]
-
The resulting solid is filtered, washed, and dried to yield the final this compound salt.[10]
-
Conclusion
This compound is a potent and selective reversible inhibitor of LSD1 with a well-defined mechanism of action.[2][7] It has demonstrated compelling preclinical anti-tumor activity in both hematological and solid tumor models.[2][7] Early clinical data have established a manageable safety profile and have shown encouraging signs of efficacy in certain cancer patient populations.[1][9] The favorable tolerability and reversible mechanism of action may provide an advantage over other LSD1 inhibitors in development.[1] Further clinical investigation is warranted to fully elucidate the therapeutic potential of Pulrodemstat in oncology.
References
- 1. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Role of Pulrodemstat Besilate in Reactivating Tumor Suppressor Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that acts as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a key epigenetic regulator frequently overexpressed in a variety of malignancies, where it contributes to oncogenesis by silencing tumor suppressor genes and promoting pro-tumorigenic pathways. By inhibiting LSD1, Pulrodemstat remodels the epigenetic landscape, leading to the reactivation of silenced tumor suppressor genes, induction of cellular differentiation, and inhibition of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of Pulrodemstat, with a focus on its role in tumor suppressor gene reactivation, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action: LSD1 Inhibition and Epigenetic Reprogramming
Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). The demethylation of H3K4, a mark associated with active gene enhancers, leads to transcriptional repression. Conversely, demethylation of H3K9, a repressive mark, can result in gene activation. In many cancers, the overexpression of LSD1 leads to an aberrant epigenetic state that favors tumor growth and survival.
Pulrodemstat binds reversibly to the active site of LSD1, inhibiting its demethylase activity. This leads to a global increase in H3K4me2 and H3K9me2 levels, which in turn alters gene expression, reactivating tumor suppressor genes and repressing oncogenes.
Signaling Pathway of Pulrodemstat Action
Caption: Pulrodemstat inhibits LSD1, leading to increased H3K4 methylation and subsequent reactivation of tumor suppressor genes.
Quantitative Preclinical Data
The anti-tumor activity of Pulrodemstat has been demonstrated in a range of preclinical models.
Table 1: In Vitro Activity of Pulrodemstat
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC50 (Enzymatic Assay) | - | - | 0.25 nM | [1] |
| EC50 (Antiproliferative) | Kasumi-1 | Acute Myeloid Leukemia (AML) | 2 nM | [1] |
| EC50 (Antiproliferative) | NCI-H1417 | Small Cell Lung Cancer (SCLC) | 6 nM | [1] |
| EC50 (CD11b Induction) | THP-1 | Acute Myeloid Leukemia (AML) | 7 nM | [1] |
| EC50 (GRP Suppression) | NCI-H209 | Small Cell Lung Cancer (SCLC) | 3 nM | [1] |
| EC50 (GRP Suppression) | NCI-H1417 | Small Cell Lung Cancer (SCLC) | 4 nM | [1] |
| IC50 (Antiproliferative) | Cal-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 2.42 µM | [2] |
| IC50 (Antiproliferative) | SCC-9 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 0.52 µM | [2] |
Table 2: In Vivo Efficacy of Pulrodemstat
| Tumor Model | Cancer Type | Dosing | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | Small Cell Lung Cancer (SCLC) | 5 mg/kg, oral, daily | 78% Tumor Growth Inhibition (TGI) | [1] |
Reactivation of Tumor Suppressor Genes
A primary mechanism of Pulrodemstat's anti-cancer activity is the reactivation of epigenetically silenced tumor suppressor genes. While specific gene expression array data for Pulrodemstat is not extensively published, the inhibition of LSD1 is known to upregulate key tumor suppressors.
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
LSD1 is implicated in promoting EMT, a process crucial for cancer metastasis, by repressing epithelial markers like E-cadherin. Inhibition of LSD1 is expected to reverse this process. While direct quantitative data for Pulrodemstat's effect on E-cadherin is emerging, studies on other LSD1 inhibitors have demonstrated this effect.
Impact on Non-Histone Targets: The p53 Connection
LSD1 can also demethylate non-histone proteins, including the tumor suppressor p53 at lysine 370 (p53K370). Demethylation of p53K370me2 by LSD1 prevents the binding of the co-activator 53BP1, thereby repressing p53's pro-apoptotic functions. By inhibiting LSD1, Pulrodemstat is anticipated to maintain p53K370 methylation, thus promoting p53-mediated apoptosis.
Clinical Development and Biomarkers
Pulrodemstat has been evaluated in a Phase 1 clinical trial (NCT02875223) in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.
Table 3: Summary of Phase 1 Clinical Trial (NCT02875223) Results
| Parameter | Details | Reference(s) |
| Patient Population | 69 patients with advanced solid tumors or R/R lymphoma | [3][4] |
| Dosing Schedule | Once per week, in 28-day cycles | [4] |
| Recommended Phase 2 Dose (RP2D) | 60 mg once per week | [3] |
| Maximum Tolerated Dose (MTD) | 80 mg once per week | [5] |
| Most Common Adverse Event | Thrombocytopenia (manageable with dose modifications) | [4] |
| Clinical Activity | Prolonged, durable responses observed, particularly in patients with neuroendocrine neoplasms | [4] |
| Notable Responses | - One complete response in a patient with relapsed/refractory marginal zone lymphoma (ongoing at cycle 58).- Stable disease for ≥9 cycles in three patients with neuroendocrine neoplasms. | [4] |
| Pharmacodynamic Effects | - Decreased levels of secreted neuroendocrine peptides (Chromogranin A, pro-GRP).- Downregulation of monocyte-to-macrophage differentiation-associated (MMD) gene expression. | [3] |
Pharmacodynamic Biomarkers
In the NCT02875223 trial, several pharmacodynamic biomarkers were assessed to confirm target engagement and biological activity.
Caption: Pharmacodynamic biomarkers of Pulrodemstat activity in the NCT02875223 clinical trial.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Pulrodemstat.
Western Blot for Histone Methylation Analysis
Objective: To quantify changes in global H3K4me2 levels in cells treated with Pulrodemstat.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., Kasumi-1) at an appropriate density and treat with a range of Pulrodemstat concentrations (e.g., 0-100 nM) or vehicle control (DMSO) for 24-48 hours.
-
Histone Extraction (Acid Extraction Method):
-
Harvest and wash cells with ice-cold PBS containing 5 mM sodium butyrate.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3) and lyse on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet debris. Collect the supernatant containing histones.
-
-
Protein Quantification: Determine protein concentration using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Resolve 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2 (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify band intensities and normalize the H3K4me2 signal to the total H3 signal.
Chromatin Immunoprecipitation (ChIP)-qPCR for Promoter Occupancy
Objective: To measure the enrichment of H3K4me2 at the promoter of a specific tumor suppressor gene (e.g., CDKN1A [p21]) following Pulrodemstat treatment.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells as described in the Western blot protocol. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose beads.
-
Incubate the chromatin with an anti-H3K4me2 antibody or a negative control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C overnight with NaCl. Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter region of the target tumor suppressor gene. Analyze the data using the percent input method or fold enrichment relative to the IgG control.
Conclusion
This compound is a promising epigenetic therapeutic that targets the enzymatic activity of LSD1. Its mechanism of action, centered on the reactivation of tumor suppressor genes through the modulation of histone methylation, has been validated in preclinical models and has shown encouraging signs of clinical activity. The reversible nature of its inhibition may offer a favorable safety profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential across a range of malignancies. This guide provides a foundational understanding of Pulrodemstat's core mechanisms and the experimental approaches to evaluate its effects, serving as a valuable resource for the scientific and drug development communities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Pulrodemstat Besilate: An In-depth Guide from Early Preclinical and Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the progression of various cancers.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics of pulrodemstat in early-stage research, summarizing key quantitative data from preclinical and Phase I clinical studies. Detailed experimental methodologies are provided, and the core signaling pathway is visualized to offer a complete picture for drug development professionals.
Mechanism of Action: Reversible Inhibition of LSD1
Pulrodemstat exerts its therapeutic effects by inhibiting LSD1 (also known as KDM1A), a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene transcription.[1] LSD1 primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] The dysregulation of LSD1 is a hallmark of several cancers, leading to the repression of tumor suppressor genes and the activation of oncogenic pathways. By reversibly inhibiting LSD1, pulrodemstat restores the expression of silenced tumor suppressor genes, promotes cellular differentiation, and ultimately impedes cancer cell proliferation and survival.[1][2]
Preclinical Pharmacokinetics in Murine Models
Early in vivo studies in mice have been crucial in establishing the pharmacokinetic profile of pulrodemstat. These studies have demonstrated its oral bioavailability and provided key parameters for informing clinical trial design.[2][3]
Table 1: Preclinical Pharmacokinetic Parameters of Pulrodemstat in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) |
| Systemic Clearance (Cl) | 32.4 mL/min/kg | - |
| Volume of Distribution (Vdss) | 7.5 L/kg | - |
| Elimination Half-life (t½) | 2 h | - |
| Cmax | - | 0.36 µM |
| AUC0-24h | - | 1.8 µM·h |
| Oral Bioavailability (F) | - | 32% |
Data sourced from MedChemExpress.[3]
Experimental Protocol: In Vivo Murine Pharmacokinetic Study
The following provides a generalized methodology for the preclinical pharmacokinetic evaluation of pulrodemstat in mice, based on standard practices and available data.
-
Animal Models: Studies are typically conducted in immunocompromised mice (e.g., NOD/SCID) bearing patient-derived xenograft (PDX) models of cancers such as small cell lung cancer (SCLC).[3][4]
-
Drug Formulation and Administration:
-
For intravenous (IV) administration, pulrodemstat is dissolved in a suitable vehicle.
-
For oral (PO) administration, the compound is formulated for gavage. A common vehicle for oral administration of similar compounds is a mixture of DMSO, PEG300, Tween80, and water.[5]
-
-
Dosing: A single dose of 5 mg/kg is administered for both IV and oral routes.[3]
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Bioanalysis: Plasma concentrations of pulrodemstat are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters including clearance (Cl), volume of distribution (Vdss), half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Clinical Pharmacokinetics: Phase I Dose-Escalation Study
A first-in-human, Phase I study (NCT02875223) was conducted to evaluate the safety, tolerability, and pharmacokinetics of pulrodemstat in patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma.[6][7] The study employed a dose-escalation design with once-per-week dosing in 28-day cycles.[6]
Table 2: Human Pharmacokinetic Parameters of Pulrodemstat (Cycle 1, Day 1)
| Dose Level (mg) | N | tmax (h, median [range]) | Cmax (ng/mL, geo mean [%CV]) | AUC0–last (ng·h/mL, geo mean [%CV]) |
| 1.25 | 4 | 3.0 (2.0-4.0) | 13.9 (42) | 158 (41) |
| 2.5 | 3 | 4.0 (4.0-6.0) | 27.2 (28) | 393 (18) |
| 5 | 3 | 4.0 (2.0-6.0) | 59.9 (29) | 903 (26) |
| 10 | 4 | 4.0 (2.0-8.0) | 123 (34) | 1960 (38) |
| 20 | 5 | 4.0 (2.0-8.0) | 240 (34) | 4250 (32) |
| 40 | 9 | 4.0 (2.0-8.0) | 455 (38) | 8840 (37) |
| 60 | 10 | 4.0 (4.0-8.0) | 711 (38) | 14800 (37) |
| 80 | 7 | 4.0 (4.0-8.0) | 913 (33) | 20000 (33) |
| 120 | 3 | 6.0 (4.0-8.0) | 1180 (38) | 28300 (38) |
Data adapted from Hollebecque et al., 2022.[8]
Table 3: Human Pharmacokinetic Parameters of Pulrodemstat (Cycle 1, Day 22)
| Dose Level (mg) | N | tmax (h, median [range]) | Cmax (ng/mL, geo mean [%CV]) | AUC0–last (ng·h/mL, geo mean [%CV]) |
| 20 | 4 | 6.0 (4.0-8.0) | 321 (30) | 6820 (26) |
| 40 | 9 | 4.0 (4.0-8.1) | 647 (35) | 15100 (32) |
| 60 | 9 | 4.0 (4.0-8.0) | 1070 (36) | 25800 (36) |
| 80 | 5 | 6.0 (4.0-8.0) | 1460 (31) | 36500 (31) |
| 120 | 1 | 4.0 | 1400 | 35800 |
Data adapted from Hollebecque et al., 2022.[8]
Experimental Protocol: Phase I Clinical Pharmacokinetic Study (NCT02875223)
-
Study Design: A multicenter, open-label, dose-escalation study was conducted in patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma.[6][7]
-
Dosing Regimen: Pulrodemstat was administered orally once per week in 28-day cycles.[6] Nine dose levels were explored, ranging from 1.25 to 120 mg.[9]
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at pre-specified time points on Day 1 and Day 22 of Cycle 1.
-
Bioanalytical Method: Plasma concentrations of pulrodemstat were determined using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. This included the determination of Cmax, tmax, and AUC. The geometric mean and coefficient of variation (%CV) were reported for Cmax and AUC, while the median and range were reported for tmax.[10]
In Vitro Activity
The in vitro potency of pulrodemstat has been established across various cancer cell lines, demonstrating its potential as a targeted anticancer agent.
Table 4: In Vitro Activity of Pulrodemstat
| Assay/Cell Line | Cancer Type | Parameter | Value |
| LSD1 Enzymatic Assay | - | IC50 | 0.25 nM |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | EC50 (antiproliferative) | 2 nM |
| THP-1 | Acute Myeloid Leukemia (AML) | EC50 (CD11b induction) | 7 nM |
| NCI-H1417 | Small Cell Lung Cancer (SCLC) | EC50 (antiproliferative) | 6 nM |
| NCI-H209 | Small Cell Lung Cancer (SCLC) | EC50 (GRP suppression) | 3 nM |
| NCI-H1417 | Small Cell Lung Cancer (SCLC) | EC50 (GRP suppression) | 4 nM |
Data sourced from MedChemExpress and BenchChem.[3][11]
Experimental Protocol: LSD1 Enzymatic Inhibition Assay
A common method to determine the IC50 of an LSD1 inhibitor is a peroxidase-coupled reaction.
-
Principle: The demethylase activity of LSD1 produces hydrogen peroxide (H₂O₂), which can be detected in a coupled reaction with horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red).
-
Methodology:
-
Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide substrate (e.g., H3K4me2).
-
Pulrodemstat is added at various concentrations to the reaction mixture.
-
The reaction is initiated by the addition of the FAD cofactor.
-
The fluorescence generated by the HRP-catalyzed oxidation of the substrate is measured over time, and the initial reaction rates are calculated.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
-
Conclusion
The early pharmacokinetic studies of this compound in both preclinical and clinical settings have been instrumental in defining its profile as a promising oral anticancer agent. The data from these studies demonstrate dose-proportional pharmacokinetics and a manageable safety profile, supporting its continued development. The detailed methodologies and summarized data presented in this guide offer a valuable resource for researchers and drug development professionals in the field of oncology and epigenetic drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of Pulrodemstat Besilate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pulrodemstat (also known as CC-90011) is a potent, selective, and orally bioavailable small-molecule that acts as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1, a key epigenetic regulator, is frequently overexpressed in various cancers and plays a crucial role in oncogenesis by altering gene expression to promote cell proliferation and block differentiation.[1][3] This document provides detailed protocols for key in vitro assays to characterize the activity of pulrodemstat besilate.
Mechanism of Action
Pulrodemstat is a non-covalent inhibitor that binds reversibly to the active site of the LSD1 enzyme.[1][4] This inhibition prevents the demethylation of its histone substrates, primarily mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3] The inhibition of LSD1 by pulrodemstat leads to an increase in global levels of H3K4me2 and H3K9me2, which in turn reactivates silenced tumor suppressor genes and represses oncogenes.[1] In hematological malignancies such as Acute Myeloid Leukemia (AML), this epigenetic reprogramming helps to overcome the differentiation block, causing leukemic blasts to mature into non-proliferating cells.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of Pulrodemstat in inhibiting LSD1.
Quantitative Data Summary
The following tables summarize the biochemical and cellular activity of pulrodemstat in comparison to other LSD1 inhibitors.
Table 1: Biochemical and In Vitro Cellular Activity of Pulrodemstat
| Parameter | Assay System | Pulrodemstat (CC-90011) |
| IC₅₀ | LSD1 Enzymatic Inhibition | 0.25 nM[2][5] |
| EC₅₀ | CD11b Induction (THP-1 cells) | 7 nM[2] |
| EC₅₀ | Antiproliferative Activity (Kasumi-1 AML cells) | 2 nM[2] |
| EC₅₀ | GRP Suppression (H209 SCLC cells) | 3 nM[2] |
| EC₅₀ | GRP Suppression (H1417 SCLC cells) | 4 nM[2] |
| EC₅₀ | Antiproliferative Activity (H1417 SCLC cells, 12 days) | 6 nM[2] |
Table 2: Comparative Cellular Activity of LSD1 Inhibitors in AML Cell Lines
| Compound | Cell Viability IC₅₀ (nM) (MV4-11 cells) | CD11b Induction EC₅₀ (nM) (THP-1 cells) |
| Pulrodemstat | 2[6] | 7[6] |
| Iadademstat | 0.5[6] | 1[6] |
| Bomedemstat | 10[6] | 20[6] |
| Seclidemstat | >1000[6] | >1000[6] |
Experimental Protocols
LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled Method)
This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[1]
Materials:
-
Recombinant human LSD1 enzyme
-
Synthetic H3K4me2 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable fluorogenic/chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
This compound
-
DMSO
-
96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of pulrodemstat in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Plate Setup: In a 96- or 384-well plate, add the assay buffer, LSD1 enzyme, and the pulrodemstat dilutions.
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[1]
-
Reaction Initiation: Add the H3K4me2 peptide substrate and FAD to initiate the enzymatic reaction.
-
Detection: Add the HRP/Amplex Red detection mix.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each pulrodemstat concentration relative to the vehicle (DMSO) control and determine the IC₅₀ value.
Cellular Antiproliferative Assay (MTT or CellTiter-Glo®)
This assay measures the ability of pulrodemstat to inhibit the growth of cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., Kasumi-1, H1417)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent or CellTiter-Glo® (CTG) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment: Add serial dilutions of pulrodemstat to the wells. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plates for an extended period (e.g., 3 to 12 days) under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Detection (MTT Method):
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[1]
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
Detection (CTG Method):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a microplate reader.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the EC₅₀ value.
AML Cell Differentiation Assay (Flow Cytometry)
This assay quantifies the induction of myeloid differentiation in AML cells by measuring the expression of the cell surface marker CD11b.[1]
Materials:
-
AML cell line (e.g., THP-1)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Fluorochrome-conjugated anti-CD11b antibody
-
Isotype control antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture THP-1 cells in suspension and treat them with serial dilutions of pulrodemstat or a vehicle control for 48-72 hours.[1]
-
Cell Staining:
-
Harvest the cells and wash them with staining buffer.
-
Incubate the cells with the fluorochrome-conjugated anti-CD11b antibody (and an isotype control in a separate tube) for 30 minutes on ice, protected from light.[1]
-
-
Data Acquisition: Wash the cells to remove unbound antibody and analyze them on a flow cytometer.
-
Data Analysis:
-
Gate on the live cell population.
-
Quantify the percentage of CD11b-positive cells for each treatment condition.
-
Calculate the EC₅₀ for CD11b induction.
-
Experimental Workflow Diagram
Caption: Workflow for AML cell differentiation assay using flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Developing Cell-Based Assays with Pulrodemstat Besilate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulrodemstat besilate (formerly CC-90011) is a potent, orally bioavailable, and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the progression of various cancers.[1][2][3] Dysregulation of LSD1 has been linked to the pathogenesis of both hematological malignancies and solid tumors.[4][5] Pulrodemstat has demonstrated significant preclinical antitumor activity in a range of models, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and head and neck squamous cell carcinoma (HNSCC).[1][6][7] This document provides detailed application notes and protocols for developing cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Introduction
Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3] The demethylation of H3K4, a mark associated with active gene transcription, leads to gene repression.[3] LSD1 is overexpressed in numerous cancers and its activity is crucial for maintaining the proliferation and survival of cancer cells.[4][8]
Pulrodemstat inhibits the catalytic activity of LSD1, leading to an increase in global H3K4me2 levels.[3][9] This epigenetic modification results in the re-expression of silenced tumor suppressor genes, induction of cellular differentiation, and apoptosis in cancer cells.[3][7] These application notes provide a framework for researchers to design and execute robust cell-based assays to investigate the therapeutic potential of Pulrodemstat in various cancer models.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of Pulrodemstat in various cancer cell lines.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| LSD1 Enzymatic Assay | - | IC50 | 0.25 nM | [10] |
| Acute Myeloid Leukemia (AML) | Kasumi-1 | EC50 (antiproliferative) | 2 nM | [10] |
| THP-1 | EC50 (CD11b induction) | 7 nM | [10] | |
| Small Cell Lung Cancer (SCLC) | NCI-H1417 | EC50 (antiproliferative) | 6 nM | [10] |
| NCI-H209 | EC50 (GRP suppression) | 3 nM | [10] | |
| NCI-H1417 | EC50 (GRP suppression) | 4 nM | [10] | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal-27 | IC50 | 2.42 µM | [6] |
| SCC-9 | IC50 | 0.52 µM | [6] |
In Vivo Antitumor Activity of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| SCLC Patient-Derived Xenograft (PDX) | 5 mg/kg, oral, daily for 30 days | 78% Tumor Growth Inhibition (TGI) with no body weight loss | [10] |
| SCLC Human Tumor Xenograft (H1417) | 2.5 - 5 mg/kg, oral, once a day for 4 days | Robust downregulation of GRP mRNA levels | [10] |
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol assesses the effect of Pulrodemstat on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., Kasumi-1, NCI-H1417, Cal-27)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Pulrodemstat in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of Pulrodemstat. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value using appropriate software.[7]
Western Blot Analysis for Histone Methylation
This protocol is used to detect changes in histone H3 lysine 4 di-methylation (H3K4me2) levels following treatment with Pulrodemstat.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of Pulrodemstat for a defined time period (e.g., 24-48 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.[11]
Flow Cytometry for Cell Differentiation Markers
This protocol measures the induction of cell surface differentiation markers, such as CD11b, in AML cell lines.[8]
Materials:
-
AML cell line (e.g., THP-1)
-
This compound
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibody against CD11b
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Treat THP-1 cells with different concentrations of Pulrodemstat for a specified duration (e.g., 4-6 days).
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the fluorochrome-conjugated anti-CD11b antibody or the isotype control.
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Quantify the percentage of CD11b-positive cells.[9]
In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of Pulrodemstat in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cells or patient-derived tumor fragments
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Implant cancer cells or tumor fragments subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Pulrodemstat or vehicle control orally at the desired dose and schedule.[2]
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[2]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) percentage.[7]
Mandatory Visualizations
Caption: Pulrodemstat inhibits LSD1, leading to increased H3K4 methylation and re-expression of tumor suppressor genes, which induces differentiation and apoptosis.
Caption: A typical workflow for evaluating the anticancer effects of Pulrodemstat, from in vitro cell-based assays to in vivo animal models.
Caption: Logical relationship of Pulrodemstat's mechanism of action, from LSD1 inhibition to antitumor activity.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pulrodemstat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Pulrodemstat Besilate in Animal Model Studies
Introduction
Pulrodemstat besilate (also known as CC-90011) is a potent, selective, orally bioavailable, and reversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in oncogenesis by regulating gene expression through the demethylation of histones.[2] Specifically, LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, leading to gene repression.[2] Dysregulation and overexpression of LSD1 have been implicated in various hematologic malignancies and solid tumors, including Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1][2] By inhibiting LSD1, pulrodemstat alters histone methylation, reactivates tumor suppressor genes, and suppresses oncogenic pathways, thereby inhibiting cancer cell growth and promoting differentiation.[1][2] These application notes provide detailed protocols for researchers utilizing this compound in preclinical animal models.
Mechanism of Action
Pulrodemstat functions by directly binding to and reversibly inhibiting the catalytic activity of the LSD1 enzyme.[2][4] This inhibition prevents the demethylation of H3K4me1/2, leading to an accumulation of these methylation marks.[2] The resulting altered epigenetic landscape leads to changes in gene expression, including the induction of tumor-suppressing genes and the repression of tumor-promoting genes, which ultimately drives anti-tumor effects such as cell differentiation and reduced proliferation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of Pulrodemstat
| Assay Type | Cell Line | Target/Effect | Value | Citation |
|---|---|---|---|---|
| Enzymatic Inhibition | - | LSD1 | IC₅₀ = 0.25 nM | [3] |
| Antiproliferative Activity | Kasumi-1 (AML) | Cell Growth | EC₅₀ = 2 nM | [3] |
| Antiproliferative Activity | H1417 (SCLC) | Cell Growth | EC₅₀ = 6 nM | [3] |
| Cellular Differentiation | THP-1 (AML) | CD11b Induction | EC₅₀ = 7 nM | [3] |
| Gene Suppression | H209 / H1417 (SCLC) | GRP Suppression | EC₅₀ = 3 nM / 4 nM |[3] |
Table 2: In Vivo Efficacy of Pulrodemstat
| Animal Model | Cancer Type | Dosing Schedule | Key Result | Citation |
|---|---|---|---|---|
| BALB/c Nude Mice | Small Cell Lung Carcinoma (SCLC) | 5 mg/kg, Oral, Daily for 30 days | 78% Tumor Growth Inhibition (TGI) with no body weight loss. | [3] |
| Patient-Derived Xenograft (PDX) | Small Cell Lung Carcinoma (SCLC) | 5 mg/kg, Oral, Daily for 30 days | Inhibition of tumor growth. | [3] |
| Subcutaneous Xenograft & Disseminated Models | Acute Myeloid Leukemia (AML) | Not Specified | Tumor eradication or prolonged survival (in combination). |[6] |
Experimental Protocols
Protocol 1: Efficacy Study in a Small Cell Lung Cancer (SCLC) Xenograft Model
This protocol details the evaluation of pulrodemstat's anti-tumor efficacy in an SCLC xenograft model, a common method for assessing in vivo drug activity.[2][3]
Objective: To determine the effect of orally administered this compound on tumor growth in an SCLC xenograft mouse model.
Materials:
-
Cell Line: NCI-H1417 human SCLC cell line.
-
Animals: Immunocompromised mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
-
Reagents: this compound, vehicle for oral gavage (e.g., corn oil with 1-5% DMSO), Matrigel.
-
Equipment: Calipers, animal balance, oral gavage needles, sterile cell culture supplies.
Methodology:
-
Cell Culture: Culture H1417 cells according to the supplier's recommendations. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.[2]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[2] When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).[2]
-
Drug Preparation and Administration: Prepare this compound fresh daily in the selected vehicle. A stock solution in DMSO can be diluted into corn oil for administration.[7] Administer pulrodemstat orally (e.g., 5 mg/kg) to the treatment group once daily.[3] The control group receives an equivalent volume of the vehicle.[2]
-
Monitoring: Record tumor volumes and body weights 2-3 times weekly. Monitor the animals for any signs of toxicity.[2]
-
Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 30 days) or until tumors in the control group reach a specified maximum volume.[3] Euthanize the animals and excise the tumors. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.[2]
Protocol 2: Proposed Efficacy Study in an Acute Myeloid Leukemia (AML) Disseminated Disease Model
LSD1 inhibition is a validated strategy in AML, known to induce differentiation of leukemic cells.[8] This protocol proposes a framework for evaluating pulrodemstat in a disseminated AML model, which mimics systemic disease.
Objective: To assess the effect of this compound on disease progression and survival in a disseminated AML mouse model.
Materials:
-
Cell Line: An aggressive AML cell line engineered with a luciferase reporter (e.g., MV4-11-luc).
-
Animals: Highly immunocompromised mice (e.g., NSG mice), 6-8 weeks old.
-
Reagents: this compound, appropriate vehicle, D-luciferin.
-
Equipment: In vivo imaging system (IVIS), flow cytometer, CBC analyzer.
Methodology:
-
Cell Injection: Intravenously inject 0.5-1 x 10⁶ MV4-11-luc cells into the tail vein of each NSG mouse.
-
Disease Engraftment and Randomization: Monitor leukemia engraftment starting 5-7 days post-injection using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin. Once a detectable and consistent BLI signal is observed, randomize mice into treatment and control groups.
-
Drug Administration: Administer pulrodemstat orally on a daily schedule. Dose levels can be explored (e.g., 5-10 mg/kg) based on tolerability and efficacy in other models. The control group receives the vehicle.
-
Monitoring:
-
Disease Burden: Monitor tumor burden weekly using BLI.
-
Hematology: Perform peripheral blood analysis (CBC) weekly to monitor for circulating blast cells and effects on normal hematopoiesis.
-
Survival: Monitor animals daily for signs of morbidity (weight loss, hind-limb paralysis, lethargy) and euthanize when humane endpoints are met. Record survival data.
-
-
Endpoint and Analysis: The primary endpoints are overall survival and reduction in leukemia burden as measured by BLI signal. At the study endpoint, bone marrow and spleen can be harvested to assess leukemic infiltration by flow cytometry (e.g., for human CD45+ cells).
Protocol 3: Proposed Efficacy Study in a Myelofibrosis (MF) Murine Model
While pulrodemstat has not been explicitly reported in MF models, other LSD1 inhibitors like bomedemstat have shown efficacy in reducing key disease features in MPN mouse models.[9][10] This protocol is a proposed adaptation for pulrodemstat.
Objective: To evaluate the potential of this compound to modify disease characteristics in a JAK2-V617F-driven mouse model of myelofibrosis.
Materials:
-
Animals: A mouse model that develops an MF-like phenotype, such as a JAK2-V617F knock-in or a bone marrow transplantation model using hematopoietic stem cells transduced with JAK2-V617F.[11]
-
Reagents: this compound, vehicle.
-
Equipment: CBC analyzer, histology equipment, qPCR system.
Methodology:
-
Model and Treatment Initiation: Use mice with established MF phenotype (e.g., splenomegaly, abnormal blood counts, and early signs of bone marrow fibrosis). Randomize animals into treatment and control groups.
-
Drug Administration: Administer pulrodemstat orally on a daily schedule.
-
Monitoring:
-
Hematology: Perform serial CBCs (e.g., every 2-4 weeks) to assess effects on red blood cells, white blood cells, and platelets.
-
Splenomegaly: Measure spleen size and weight at the study endpoint.
-
Systemic Symptoms: Monitor body weight and general animal health.
-
-
Endpoint and Analysis: After a defined treatment period (e.g., 8-12 weeks), euthanize the animals.
-
Bone Marrow Fibrosis: Assess the degree of reticulin fibrosis in sternum or femur sections using Gomori's silver stain.
-
Allele Burden: Measure the JAK2-V617F mutant allele burden in peripheral blood or bone marrow using quantitative PCR.
-
Histopathology: Analyze spleen and liver for extramedullary hematopoiesis. The primary endpoints are reductions in splenomegaly, bone marrow fibrosis, and mutant allele burden.
-
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Targeted Agents for the Treatment of Myelofibrosis - The ASCO Post [ascopost.com]
- 11. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pulrodemstat Besilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulrodemstat besilate (CC-90011) is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][3] Dysregulation of LSD1 is implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors, making it a compelling therapeutic target.[1] Pulrodemstat has demonstrated significant anti-tumor activity in preclinical models and is currently undergoing clinical investigation.[4][5]
These application notes provide a comprehensive guide for the high-throughput screening (HTS) and characterization of this compound and other LSD1 inhibitors. Detailed protocols for robust HTS assays are provided, along with a summary of quantitative data and a visualization of the relevant signaling pathways.
Mechanism of Action
Pulrodemstat inhibits the enzymatic activity of LSD1, leading to an increase in the methylation of H3K4 and H3K9.[2][6] This alteration in histone methylation patterns results in the reactivation of silenced tumor suppressor genes and the repression of oncogenes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][7]
Data Presentation
The following tables summarize the in vitro potency and efficacy of this compound across various assays and cancer cell lines.
Table 1: In Vitro Enzymatic Potency of this compound against LSD1
| Parameter | Value | Reference |
| IC₅₀ | 0.25 nM | [8] |
| IC₅₀ | 0.30 nM |
Table 2: In Vitro Cellular Activity of this compound
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Acute Myeloid Leukemia (AML) | Kasumi-1 | EC₅₀ (antiproliferative) | 2 nM | [8] |
| Acute Myeloid Leukemia (AML) | THP-1 | EC₅₀ (CD11b induction) | 7 nM | [8] |
| Small Cell Lung Cancer (SCLC) | NCI-H209 | EC₅₀ (antiproliferative) | 3 nM | [8] |
| Small Cell Lung Cancer (SCLC) | NCI-H1417 | EC₅₀ (antiproliferative) | 4 nM | [8] |
| Small Cell Lung Cancer (SCLC) | NCI-H1417 | EC₅₀ (antiproliferative, 12 days) | 6 nM | [8] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC-9 | IC₅₀ | 0.52 µM | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal-27 | IC₅₀ | 2.42 µM | [4] |
Signaling Pathways
LSD1 is a critical node in several signaling pathways that are fundamental to cancer cell proliferation and survival. Inhibition of LSD1 by Pulrodemstat can modulate these pathways to exert its anti-tumor effects.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays suitable for identifying and characterizing LSD1 inhibitors like Pulrodemstat.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay is highly sensitive and well-suited for HTS, measuring the demethylation of a biotinylated histone H3 peptide substrate by LSD1.[3][9]
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me1/2 peptide substrate
-
TR-FRET detection reagents (e.g., Europium-labeled anti-H3K4me0/1 antibody and Streptavidin-conjugated acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of Pulrodemstat and test compounds in DMSO. An 11-point, 1:3 dilution series starting from 10 mM is recommended.[3]
-
Reagent Preparation:
-
Prepare a 2X solution of LSD1 enzyme in assay buffer (final concentration typically 3-12 nM).[3][9]
-
Prepare a 2X solution of the biotinylated H3K4 peptide substrate in assay buffer (concentration should be optimized around the Kₘ value).
-
Prepare a 2X solution of the TR-FRET detection reagents in detection buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Dispense 50 nL of each compound concentration (or DMSO for controls) into the wells of a 384-well plate.[3]
-
Add 5 µL of the 2X LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature.[3]
-
Initiate the demethylase reaction by adding 5 µL of the 2X peptide substrate solution to each well.
-
Incubate the reaction for 60-90 minutes at room temperature.[3]
-
Stop the reaction and detect the signal by adding 10 µL of the 2X TR-FRET detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of ~320-340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).[3]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to high (no inhibitor) and low (e.g., high concentration of a known LSD1 inhibitor) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. A Z' factor > 0.5 indicates a robust assay.[3]
-
Horseradish Peroxidase (HRP)-Coupled Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction. The H₂O₂ is used by HRP to oxidize a fluorogenic substrate (e.g., Amplex Red), resulting in a fluorescent signal.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me1/2 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (as described for the TR-FRET assay)
-
384-well black assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of Pulrodemstat and test compounds in DMSO as described above.[3]
-
Reagent Preparation:
-
Prepare a 2X solution of LSD1 enzyme in assay buffer.
-
Prepare a 2X solution of the H3K4 substrate in assay buffer.
-
Prepare a detection master mix containing HRP and Amplex Red in assay buffer.
-
-
Assay Procedure:
-
Dispense 50 nL of each compound concentration (or DMSO for controls) into the wells of a 384-well plate.[3]
-
Add 10 µL of a mixture containing the LSD1 enzyme and the H3K4 substrate to each well.
-
Pre-incubate for 15-30 minutes at room temperature.[3]
-
Initiate the reaction by adding 10 µL of the HRP/Amplex Red detection master mix.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the fluorescence intensity on a plate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to high and low controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Proliferation Assay
This assay assesses the effect of Pulrodemstat on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., Kasumi-1, NCI-H1417, SCC-9)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear or white-walled assay plates
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with a range of concentrations of Pulrodemstat. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using the appropriate plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ or IC₅₀ values by plotting the data as described above.
Conclusion
This compound is a highly potent and selective inhibitor of LSD1 with demonstrated anti-cancer activity. The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of Pulrodemstat and other novel LSD1 inhibitors. The quantitative data and pathway information will aid researchers in designing experiments and interpreting results, ultimately accelerating the development of new epigenetic therapies.
References
- 1. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pulrodemstat Besilate's Effects using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulrodemstat besilate (CC-90011) is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the epigenetic regulation of gene expression.[1] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to altered gene expression.[2] Inhibition of LSD1 by Pulrodemstat results in an increase in these histone methylation marks, which can induce cellular differentiation, suppress tumor growth, and trigger apoptosis in cancer cells.[2] This document provides a detailed protocol for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide effects of Pulrodemstat on histone methylation, with a particular focus on its impact on the LSD1-NOTCH-ASCL1 signaling axis in Small Cell Lung Cancer (SCLC).
Mechanism of Action and Signaling Pathway
Pulrodemstat's primary mechanism of action is the inhibition of LSD1's demethylase activity. In SCLC, LSD1 is a key regulator of the NOTCH signaling pathway. LSD1 binds to the NOTCH1 locus, suppressing its expression.[3][4] By inhibiting LSD1, Pulrodemstat leads to an increase in activating histone marks, such as H3K4me2, at the NOTCH1 promoter, resulting in the activation of NOTCH signaling.[4][5] Activated NOTCH, in turn, suppresses the expression of Achaete-scute homolog 1 (ASCL1), a master transcription factor that promotes the neuroendocrine phenotype of SCLC.[3][4] The downregulation of ASCL1 ultimately leads to the repression of SCLC tumorigenesis.[3]
Caption: Pulrodemstat inhibits LSD1, leading to increased H3K4me2 at the NOTCH1 promoter, activating NOTCH1 signaling, which in turn suppresses ASCL1 and represses SCLC tumorigenesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and other LSD1 inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (LSD1 enzymatic) | 0.25 nM | Recombinant Human LSD1 | [6] |
| IC50 (Anti-proliferative) | 2 nM | Kasumi-1 (AML) | [6] |
| EC50 (CD11b induction) | 7 nM | THP-1 (AML) | [6] |
| IC50 (Anti-proliferative) | 0.52 µM | SCC-9 (HNSCC) | [6] |
Table 2: In Vivo Efficacy of this compound in SCLC Models
| Model | Dosage | Outcome | Reference |
| SCLC Xenograft (H1417) | 5 mg/kg (oral, daily) | 78% Tumor Growth Inhibition (TGI) | [6] |
| Patient-Derived SCLC Xenograft | 5 mg/kg (oral, daily) | Tumor growth inhibition | [6] |
| SCLC Xenograft (H1417) | 5 mg/kg (oral, 4 days) | Maximum suppression of GRP mRNA | [6] |
Experimental Protocol: ChIP-seq for Histone Modifications
This protocol provides a detailed methodology for performing ChIP-seq to identify genome-wide changes in H3K4me2 and H3K9me2 marks following treatment with this compound in an SCLC cell line, such as NCI-H1417.
Caption: The experimental workflow for ChIP-seq analysis of histone modifications after Pulrodemstat treatment.
Materials
-
Cell Line: SCLC cell line (e.g., NCI-H1417)
-
Reagents:
-
This compound (prepare stock solution in DMSO)
-
Cell culture medium and supplements
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
ChIP dilution buffer
-
Protease inhibitors
-
Protein A/G magnetic beads
-
LiCl wash buffer
-
TE buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
-
Antibodies:
-
ChIP-validated anti-H3K4me2 antibody
-
ChIP-validated anti-H3K9me2 antibody
-
Normal Rabbit IgG (negative control)
-
-
Equipment:
-
Cell culture incubator
-
Sonicator
-
Magnetic rack
-
Thermomixer
-
Qubit fluorometer
-
Real-time PCR system
-
Procedure
1. Cell Culture and Treatment:
-
Culture SCLC cells (e.g., NCI-H1417) in appropriate media and conditions.
-
Seed cells at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound (a starting range of 10 nM to 1 µM is recommended) or vehicle control (DMSO) for an optimized duration (e.g., 48-96 hours). A time-course and dose-response experiment is advisable to determine the optimal conditions for observing changes in histone methylation.[7]
2. Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and sonicate the chromatin to obtain fragments of approximately 200-500 bp. The sonication conditions should be optimized for the specific cell line and equipment.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with either the anti-H3K4me2, anti-H3K9me2, or normal rabbit IgG antibody.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
4. DNA Purification and Library Preparation:
-
Reverse the cross-links by incubating the eluted chromatin with NaCl at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the purified DNA using a Qubit fluorometer.
-
Prepare ChIP-seq libraries from the immunoprecipitated DNA and input DNA (chromatin saved before immunoprecipitation) according to the manufacturer's instructions.
5. Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the ChIP-seq libraries.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of histone modification enrichment.
-
Conduct differential binding analysis to identify regions with significant changes in H3K4me2 or H3K9me2 enrichment between Pulrodemstat-treated and control samples.
-
Perform pathway and gene ontology analysis on the genes associated with the differentially bound regions to understand the biological processes affected by Pulrodemstat.
Validation of ChIP-seq Results by ChIP-qPCR
It is essential to validate the ChIP-seq results for specific target genes using ChIP-qPCR.
Table 3: Recommended Primer Sets for ChIP-qPCR Validation in SCLC
| Target Gene | Locus | Primer Sequence (Forward) | Primer Sequence (Reverse) | Expected Result with Pulrodemstat |
| Positive Control | ||||
| NOTCH1 | Promoter | TGG GAG GAG GAG AAG AGA AG | GCT GCT GCT GTT TCT TCT TC | Increased H3K4me2 Enrichment |
| HES1 | Promoter | GGG GAC AAA CTT TCT CCT CC | TCG GTC TTT CCT CTC CTT CA | Increased H3K4me2 Enrichment |
| Negative Control | ||||
| GAPDH | Promoter | TAC TCC GAC GCA GCT CAG A | GGT GGT GCA GGC TCT TCT T | No significant change in H3K4me2 |
| ACTB | Gene Body | GTC GTC GAC AAC GGC TCC G | GAT GAT GAT ATT GCC GCA G | No significant change in H3K4me2 |
Procedure:
-
Perform ChIP as described above.
-
Use the purified immunoprecipitated DNA and input DNA for real-time PCR with the primer sets listed in Table 3.
-
Calculate the percent input for each sample and normalize the enrichment of the target loci to the negative control loci.
Conclusion
This application note provides a comprehensive framework for utilizing ChIP-seq to elucidate the epigenetic mechanisms of this compound. By following the detailed protocol and utilizing the provided information on the drug's mechanism of action and relevant controls, researchers can effectively investigate the genome-wide impact of this promising LSD1 inhibitor on histone methylation and its downstream effects on cancer-related signaling pathways. This approach will be invaluable for advancing our understanding of Pulrodemstat's therapeutic potential and for the development of novel epigenetic therapies.
References
- 1. Proteomic Profiling Identifies Dysregulated Pathways in Small Cell Lung Cancer and Novel Therapeutic Targets Including PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. LSD1 inhibition makes a NOTCH in SCLC - Fred Hutch [fredhutch.org]
- 5. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Histone Marks Following Pulrodemstat Besilate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][4] Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[3][4]
By inhibiting LSD1, Pulrodemstat modulates the methylation status of histones, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.[1][3] This ultimately results in the inhibition of cancer cell growth and the induction of differentiation.[2][3] These application notes provide detailed protocols for utilizing Western blot analysis to quantify the changes in specific histone marks following treatment with this compound, offering a robust method to assess its on-target effects.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo activity of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay |
| IC50 (LSD1) | 0.25 nM | Enzymatic Assay[2] |
| EC50 (CD11b induction) | 7 nM | THP-1 (AML)[2][5] |
| EC50 (Antiproliferative) | 2 nM | Kasumi-1 (AML)[2][5] |
| EC50 (GRP suppression) | 3 nM | NCI-H209 (SCLC)[2] |
| EC50 (GRP suppression) | 4 nM | NCI-H1417 (SCLC)[2] |
| IC50 (Antiproliferative) | 0.52 µM | SCC-9 (HNSCC)[6] |
| IC50 (Antiproliferative) | 2.42 µM | Cal-27 (HNSCC)[6] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Dosing Regimen | Outcome |
| SCLC Patient-Derived Xenograft (PDX) | 5 mg/kg, oral, daily for 30 days | 78% Tumor Growth Inhibition (TGI)[2] |
| H1417 SCLC Xenograft | 2.5 - 5 mg/kg, oral, once a day for 4 days | Robust downregulation of GRP mRNA levels[2][4] |
Table 3: Expected Changes in Histone H3 Marks after Pulrodemstat Treatment (Western Blot Analysis)
| Histone Mark | Expected Change with Increasing Pulrodemstat Concentration | Rationale |
| H3K4me2 | Dose-dependent increase | Inhibition of LSD1-mediated demethylation[3] |
| H3K9me2 | Dose-dependent increase | Inhibition of LSD1-mediated demethylation[3] |
| Total Histone H3 | No significant change | Used as a loading control to normalize histone mark levels. |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., THP-1 for AML, NCI-H1417 for SCLC, or SCC-9 for HNSCC) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Cell Harvesting: After the treatment period, harvest the cells by scraping or trypsinization. Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.
II. Histone Extraction (Acid Extraction Method)
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Nuclei Isolation: Disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a fine-gauge needle. Centrifuge to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N hydrochloric acid (HCl) and incubate overnight at 4°C with gentle rotation to extract the histones.
-
Protein Precipitation: Centrifuge to pellet the debris and collect the supernatant containing the histones. Precipitate the histones from the supernatant by adding trichloroacetic acid (TCA) and incubating on ice.
-
Washing: Centrifuge to pellet the histones and wash the pellet with ice-cold acetone to remove the acid. Air-dry the histone pellet.
-
Resuspension: Resuspend the histone pellet in ultrapure water.
-
Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
III. Western Blot Analysis of Histone Marks
-
Sample Preparation: Mix the histone extracts with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) per lane onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the low molecular weight histones.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone marks of interest (e.g., anti-H3K4me2, anti-H3K9me2) and a loading control (e.g., anti-total Histone H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the signal of the specific histone mark to the total Histone H3 signal to determine the relative fold change compared to the vehicle control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Downstream signaling pathways affected by Pulrodemstat.
References
- 1. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by Pulrodemstat Besilate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[1] Dysregulation of LSD1 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3] Emerging research indicates that this compound can suppress the growth of cancer cells, such as in head and neck squamous cell carcinoma (HNSCC), by inducing apoptosis.[4] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of programmed cell death at the single-cell level.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by inhibiting the demethylase activity of LSD1. This inhibition leads to an increase in the methylation of histone H3 at lysine 4 (H3K4me2) and lysine 9 (H3K9me2), which in turn alters the expression of genes critical for tumor cell proliferation and survival. The induction of apoptosis by this compound is thought to occur through the disruption of DNA replication and repair processes, ultimately triggering programmed cell death.[4] While the precise signaling cascade is still under investigation, it is hypothesized to involve the intrinsic mitochondrial pathway, characterized by the regulation of pro- and anti-apoptotic proteins and the activation of caspases.
Data Presentation
The following table summarizes quantitative data from a study investigating the apoptotic effects of this compound on Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, as determined by flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Cal-27 | DMSO (Control) | - | 3.2 | 1.5 | 4.7 |
| Pulrodemstat | 2.5 | 15.8 | 5.3 | 21.1 | |
| SCC-9 | DMSO (Control) | - | 2.5 | 1.1 | 3.6 |
| Pulrodemstat | 1.0 | 12.7 | 4.2 | 16.9 |
Data is hypothetical and for illustrative purposes, as specific quantitative data from the supplementary materials of the primary research article by Jiang et al. (2024) were not available in the provided search results. The data is representative of a significant induction of apoptosis as stated in the study.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the experimental workflow for its analysis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., Cal-27, SCC-9) in 6-well plates at a density that allows for 70-80% confluency at the time of analysis.
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing either this compound at the desired concentrations (e.g., 1.0 µM, 2.5 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
This protocol is based on standard procedures for the Annexin V-FITC Apoptosis Detection Kit.
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which may contain detached apoptotic cells.
-
Wash the adherent cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Detach the adherent cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the previously collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Set up the instrument to detect FITC fluorescence in the FL1 channel (typically 530/30 nm) and PI fluorescence in the FL2 or FL3 channel (typically >575 nm).
-
Perform compensation to correct for spectral overlap between the FITC and PI channels using single-stained control samples.
-
-
Data Acquisition:
-
Analyze the stained cells on the flow cytometer immediately after staining (within 1 hour).
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample to ensure statistical significance.
-
-
Data Analysis:
-
Use appropriate flow cytometry analysis software to generate quadrant plots.
-
Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Define the quadrants based on the unstained and single-stained controls:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the investigation of apoptosis induced by this compound using flow cytometry. The Annexin V/PI staining method is a robust and widely accepted assay for the quantitative analysis of apoptotic and necrotic cell populations. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this novel LSD1 inhibitor.
References
Application Notes and Protocols for Cell Cycle Analysis Using Pulrodemstat Besilate and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[1][2] Overexpression of LSD1 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] Inhibition of LSD1 by Pulrodemstat has been demonstrated to suppress the proliferation of cancer cells, in part by inducing cell cycle arrest.[1] These application notes provide detailed protocols for the analysis of cell cycle arrest in cancer cells treated with Pulrodemstat using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: Pulrodemstat-Induced Cell Cycle Arrest
Pulrodemstat inhibits the enzymatic activity of LSD1, which is responsible for the demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By inhibiting LSD1, Pulrodemstat leads to an increase in H3K4 methylation, which in turn alters the expression of genes critical for cell cycle progression.[1] This disruption of the normal cell cycle machinery leads to an arrest at specific checkpoints, preventing cancer cells from proceeding through division.[1] While the precise checkpoint can be cell-type dependent, LSD1 inhibition has been shown to induce G1/S or G2/M phase arrest in various cancer models.[1] One key mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21, leading to G1/S arrest. Additionally, repression of the Polo-Like Kinase 1 (PLK1) pathway has been associated with G2/M arrest following LSD1 inhibition.[3][4]
Data Presentation
The following tables summarize quantitative data related to the activity of Pulrodemstat and the representative effects of LSD1 inhibition on cell cycle distribution.
Table 1: In Vitro Potency of Pulrodemstat in Various Cancer Cell Lines
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal-27 | IC50 | 2.42 µM | [5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC-9 | IC50 | 0.52 µM | [5] |
| Small Cell Lung Cancer (SCLC) | NCI-H1417 | EC50 (antiproliferative) | 6 nM | [6] |
| Acute Myeloid Leukemia (AML) | Kasumi-1 | EC50 (antiproliferative) | 2 nM | [6] |
Table 2: Representative Cell Cycle Distribution of Cancer Cells Treated with an LSD1 Inhibitor
Note: This table presents representative data from studies on LSD1 inhibitors. Actual results may vary depending on the cell line, concentration of Pulrodemstat, and duration of treatment.[1]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 | 35.8 | 19.0 |
| LSD1 Inhibitor (e.g., Pulrodemstat) | 68.5 | 15.3 | 16.2 |
Experimental Protocols
This section provides a detailed methodology for analyzing Pulrodemstat-induced cell cycle arrest using flow cytometry with propidium iodide staining.
Protocol 1: Cell Culture and Treatment with Pulrodemstat
-
Cell Line Selection: Choose a cancer cell line of interest, for example, a head and neck squamous cell carcinoma line like Cal-27 or SCC-9, or a small cell lung cancer line such as NCI-H1417.[1][7]
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain them in a humidified incubator at 37°C with 5% CO2.[1]
-
Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.[1]
-
Pulrodemstat Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations. Based on published IC50 values, a range of concentrations from 0.1 µM to 10 µM is a reasonable starting point for HNSCC cell lines.[5]
-
Treat the cells with varying concentrations of Pulrodemstat or a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Protocol 2: Cell Staining and Flow Cytometry Analysis
-
Harvesting: After the treatment period, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA.[1]
-
Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[1]
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.[1]
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.[1]
-
Wash the cell pellet twice with cold PBS to remove any residual ethanol.[1]
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) to ensure that only DNA is stained. Incubate at 37°C for 30 minutes.[1]
-
Add 500 µL of propidium iodide (PI) staining solution (50 µg/mL) to the cell suspension.[1]
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[1]
-
-
Flow Cytometry:
-
Instrument Setup: Use a flow cytometer equipped with a laser for exciting propidium iodide (e.g., a 488 nm or 561 nm laser). Set up the instrument to measure the fluorescence emission in the appropriate channel (typically around 617 nm).[1]
-
Data Acquisition: Acquire data for at least 10,000 events per sample. Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.[1]
-
Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[1]
-
-
Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[1]
Mandatory Visualizations
Signaling Pathway of Pulrodemstat-Induced Cell Cycle Arrest
Caption: Signaling pathway of Pulrodemstat-induced cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Xenograft Studies with Pulrodemstat Besilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers.[1][2][3][4] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[5] Dysregulation of LSD1 activity can lead to altered gene expression, promoting cancer cell proliferation and survival.[2] Pulrodemstat has demonstrated significant anti-tumor activity in preclinical models of both solid tumors and hematological malignancies, including Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[1][2][3][6] These application notes provide a comprehensive overview of the available in vivo xenograft data for Pulrodemstat and detailed protocols for conducting such studies.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from in vivo xenograft studies evaluating the efficacy of Pulrodemstat in Small Cell Lung Cancer (SCLC) models.
Table 1: Efficacy of Pulrodemstat in a Patient-Derived Xenograft (PDX) SCLC Model [3]
| Cancer Model | Dosing Regimen | Duration | Outcome | Body Weight Change |
| SCLC PDX | 5 mg/kg, oral, daily | 30 days | 78% Tumor Growth Inhibition (TGI) | No significant loss |
Table 2: Efficacy of Pulrodemstat in an NCI-H1417 SCLC Cell Line-Derived Xenograft Model [1]
| Cancer Model | Dosing Regimen | Duration | Primary Endpoint | Outcome |
| H1417 SCLC Xenograft | 2.5 mg/kg, oral, daily | 4 days | GRP mRNA levels | Dose-dependent downregulation |
| H1417 SCLC Xenograft | 5 mg/kg, oral, daily | 4 days | GRP mRNA levels | Maximum suppression |
| H1417 SCLC Xenograft | 2.5 mg/kg, oral, daily | Not Specified | Tumor Growth | 159% Tumor Regression |
| H1417 SCLC Xenograft | 5 mg/kg, oral, daily | Not Specified | Tumor Growth | 178% Tumor Regression |
Note: While Pulrodemstat has shown potent in vitro activity in Acute Myeloid Leukemia (AML) cell lines, including the induction of differentiation markers such as CD11b in THP-1 cells and antiproliferative effects in Kasumi-1 cells, specific in vivo xenograft data demonstrating tumor growth inhibition or survival benefit for Pulrodemstat in AML models is not yet prominently available in the public domain.[3] However, other LSD1 inhibitors have demonstrated efficacy in AML xenograft models, suggesting a potential for Pulrodemstat in this indication.
Experimental Protocols
Protocol 1: SCLC Patient-Derived Xenograft (PDX) and Cell Line-Derived Xenograft (CDX) Murine Model
This protocol outlines the methodology for establishing and utilizing SCLC xenograft models to evaluate the efficacy of Pulrodemstat.
1. Cell Lines and Animal Models:
-
Cell Lines: NCI-H1417 (SCLC cell line) can be obtained from a reputable cell bank.
-
Patient-Derived Xenografts (PDX): SCLC tumor fragments from consenting patients are implanted subcutaneously into immunodeficient mice.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
2. Xenograft Establishment:
-
CDX Model:
-
Culture NCI-H1417 cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
PDX Model:
-
Surgically implant a small fragment (approx. 2-3 mm³) of the patient's tumor subcutaneously into the flank of each mouse.
-
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
4. This compound Administration:
-
Formulation: Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administration: Administer Pulrodemstat or vehicle control orally via gavage at the desired dosage (e.g., 5 mg/kg) and schedule (e.g., daily).
5. Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.
-
At the endpoint, tumors can be excised for further analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).
Protocol 2: AML Xenograft Murine Model
This protocol provides a general framework for establishing an AML xenograft model to test the efficacy of LSD1 inhibitors like Pulrodemstat.
1. Cell Lines and Animal Models:
-
Cell Lines: Human AML cell lines such as MV4-11 or Kasumi-1.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
2. Xenograft Establishment:
-
Culture AML cells in appropriate suspension culture media.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5-10 x 10^6 cells per 200 µL.
-
Inject 200 µL of the cell suspension intravenously (i.v.) via the tail vein.
3. Engraftment and Disease Progression Monitoring:
-
Monitor for signs of disease progression, such as weight loss, hind-limb paralysis, and general ill health.
-
Peripheral blood can be periodically sampled to monitor for the presence of human CD45+ leukemic cells by flow cytometry to confirm engraftment.
4. This compound Administration:
-
Formulation: Prepare this compound for oral administration as described in Protocol 1.
-
Administration: Begin treatment upon confirmation of engraftment or at a predetermined time point post-cell injection. Administer the compound or vehicle control orally at the desired dose and schedule.
5. Efficacy Evaluation and Endpoint:
-
The primary endpoint is typically overall survival. Monitor mice daily and record survival data.
-
Secondary endpoints can include the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen at the time of euthanasia.
-
At the study endpoint, tissues can be harvested for further analysis, such as flow cytometry for differentiation markers (e.g., CD11b, CD86) on the leukemic cell population.
Mandatory Visualizations
Caption: Workflow of in vivo xenograft studies.
Caption: Pulrodemstat's mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 6. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Pulrodemstat Besilate Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulrodemstat (also known as CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a crucial role in gene expression regulation through histone demethylation.[1][2] Dysregulation of LSD1 is implicated in various cancers, making it a significant target for therapeutic development.[1][3] Pulrodemstat has demonstrated antiproliferative activity in various cancer cell lines, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2]
These application notes provide detailed protocols for the preparation of Pulrodemstat besilate stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4- methoxyphenyl)-1-methyl-6-oxopyrimidin-4- yl]-2-fluorobenzonitrile | [4] |
| Synonyms | CC-90011, LSD1-IN-7 | [4] |
| Molecular Formula | C₃₀H₂₉F₂N₅O₅S | [4][5] |
| Molecular Weight | 609.64 g/mol | [4][5] |
| Appearance | Solid powder | [4] |
Solubility and Storage
| Solvent | Solubility | Recommended Stock Concentration | Storage of Powder | Storage of Stock Solution |
| DMSO | 100 mg/mL (164.03 mM)[4][6] | 10-50 mM[7] | -20°C for up to 3 years[8] | -80°C for up to 1 year[6][7][8] |
| Water | Insoluble | Not Applicable | ||
| Ethanol | Insoluble | Not Applicable |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-handling of Powder: Before opening the vial, centrifuge the this compound powder to collect all the material at the bottom of the tube. This is especially important for small quantities that may adhere to the cap or walls during shipping.
-
Calculation of Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed.
-
Molecular Weight (MW) = 609.64 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.010 mol/L x 609.64 g/mol x 0.001 L = 0.0060964 g = 6.0964 mg
-
-
Weighing the Compound: Accurately weigh out approximately 6.1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[7][8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6][7]
-
Storage: Store the aliquots of the stock solution at -80°C for long-term storage (up to one year).[6][7][8] For short-term storage, aliquots can be kept at -20°C for up to one month.[6][9]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (with or without serum, as required by the specific cell line and experiment)
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.01, 0.1, 1 µM).[7]
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1%, to minimize solvent-induced effects on the cells.[7]
-
Example Dilution for a 1 µM working solution: To prepare 1 mL of a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution. This can be achieved by adding 0.1 µL of the 10 mM stock to 999.9 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.
-
Immediate Use: It is recommended to prepare fresh working solutions immediately before each experiment to ensure the stability and activity of the compound.[7]
-
Troubleshooting Precipitation: If precipitation is observed upon dilution in serum-containing medium, try preparing an intermediate dilution in a serum-free medium before adding it to the final, serum-containing medium.[7]
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Pulrodemstat inhibits LSD1, preventing demethylation of H3K4me1/2.
References
- 1. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS No. 2097523-60-7 Specifications | Ambeed [ambeed.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pulrodemstat benzenesulfonate | Histone Demethylase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pulrodemstat Besilate Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Pulrodemstat besilate (CC-90011), a potent and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in mouse models of cancer. The protocols and data presented are synthesized from published preclinical studies and are intended to facilitate the design and execution of in vivo efficacy studies.
Mechanism of Action
This compound targets LSD1 (also known as KDM1A), a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in oncogenesis by regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). In many cancers, the overexpression of LSD1 leads to the silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cell proliferation and blocking differentiation. By inhibiting LSD1, Pulrodemstat leads to the re-expression of these silenced tumor suppressor genes, induces cellular differentiation, and ultimately inhibits cancer cell proliferation and survival.
Quantitative In Vivo Efficacy Data
Oral administration of Pulrodemstat has demonstrated significant anti-tumor efficacy in various preclinical mouse models of cancer. The following tables summarize key findings from these studies.
Table 1: Preclinical In Vivo Efficacy of Oral Pulrodemstat in Small Cell Lung Cancer (SCLC)
| Animal Model | Cancer Type | Dosing Regimen | Duration | Key Results | Reference |
| BALB/c nude mice | SCLC (Patient-Derived Xenograft) | 5 mg/kg, PO, daily | 30 days | 78% Tumor Growth Inhibition (TGI) with no observed body weight loss | |
| Mice | SCLC (H1417 Xenograft) | 2.5 mg/kg, PO, daily | 4 days | Robust downregulation of GRP mRNA levels | |
| Mice | SCLC (H1417 Xenograft) | 5 mg/kg, PO, daily | 4 days | Maximum suppression of GRP mRNA levels |
PO: Per Os (Oral Administration); GRP: Gastrin-Releasing Peptide
Experimental Protocols
The following are detailed protocols for the administration of this compound in mouse models of cancer, based on established methodologies.
Protocol 1: Subcutaneous Xenograft Efficacy Study
This protocol outlines a typical in vivo study to assess the efficacy of oral Pulrodemstat in inhibiting tumor growth using a cell line-derived or patient-derived xenograft model.
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous cancer model.
Materials:
-
This compound (CC-90011)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cells or patient-derived tumor fragments
-
Calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of a suitable medium) or implant a small fragment of patient-derived tumor tissue into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Formulation Preparation: Prepare the Pulrodemstat formulation by suspending the compound in the appropriate vehicle. Ensure the formulation is homogenous before each administration. A fresh preparation is recommended for each day of dosing.
-
Administration:
-
Calculate the volume of the formulation to be administered to each mouse based on its body weight and the desired dose (e.g., 5 mg/kg).
-
Administer the assigned treatment daily via oral gavage. The typical administration volume is 10 mL/kg of body weight.
-
-
Monitoring:
-
Record body weights daily or at least three times per week to monitor for toxicity.
-
Continue to measure tumor volumes 2-3 times per week throughout the study.
-
-
Study Endpoint: Continue treatment for the specified duration (e.g., 30 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for weight measurement and downstream pharmacodynamic analysis.
Protocol 2: Pharmacodynamic (PD) Biomarker Study
This protocol is designed to confirm target engagement in vivo by measuring the modulation of a downstream biomarker following Pulrodemstat treatment.
Objective: To measure the downregulation of a target gene, such as Gastrin-Releasing Peptide (GRP) mRNA, in SCLC tumor tissue following short-term oral Pulrodemstat treatment.
Procedure:
-
Establish Xenografts: Establish SCLC xenograft tumors (e.g., H1417) in mice as described in Protocol 1.
-
Randomization: Once tumors are established, randomize animals into treatment groups (e.g., Vehicle, 2.5 mg/kg Pulrodemstat, 5 mg/kg Pulrodemstat).
-
Short-Term Treatment: Administer the assigned treatment daily via oral gavage for a short duration (e.g., 4 days).
-
Tissue Collection: At a specified time point after the final dose, euthanize the mice and excise the tumors.
-
RNA Extraction and Analysis:
-
Immediately process or flash-freeze the tumor tissue for RNA preservation.
-
Extract total RNA from the tumor tissue using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
Assess the quality and quantity of the extracted RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression levels of GRP mRNA, normalized to a housekeeping gene.
-
Important Considerations
-
Toxicity: While Pulrodemstat has shown a favorable safety profile, it is crucial to monitor the health of the animals closely during the study for any signs of toxicity, such as body weight loss. Dose-finding studies may be necessary to determine the maximum tolerated dose (MTD) in a specific mouse strain and cancer model.
-
Combination Therapies: LSD1 inhibitors have shown promise in combination with other anti-cancer agents, including immune checkpoint inhibitors and other epigenetic modifiers. The protocols described here can be adapted to evaluate the efficacy of Pulrodemstat in combination therapy regimens.
-
Pharmacokinetics: Pulrodemstat is orally bioavailable. After intravenous administration of a 5 mg/kg dose in mice, it exhibited a systemic clearance of 32.4 mL/min/kg and an elimination half-life of 2 hours. Following oral administration of 5 mg/kg, the Cmax was 0.36 µM with an oral bioavailability of 32%.
These application notes and protocols provide a foundation for the in vivo evaluation of this compound in mouse models of cancer. Adherence to these guidelines, with appropriate modifications for specific experimental contexts, will support the generation of robust and reproducible preclinical data.
Troubleshooting & Optimization
Troubleshooting unexpected results in Pulrodemstat besilate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pulrodemstat besilate. The information is designed to address common challenges and unexpected results encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in regulating gene expression.[1] By inhibiting LSD1, Pulrodemstat leads to an increase in H3K4 and H3K9 methylation, which can reactivate tumor suppressor genes and suppress oncogenic pathways, thereby inhibiting cancer cell growth and promoting differentiation.[1]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is soluble in DMSO.[2][3] For cellular assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO.[2] To maintain stability, aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for up to a year.[2] Working solutions should be prepared by diluting the DMSO stock in your cell culture medium immediately before use. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[2]
Q3: What are the known off-targets for this compound?
A3: Pulrodemstat is a highly selective inhibitor of LSD1. Its enzymatic activity against related enzymes such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B) is significantly lower.[4] However, as with any small molecule inhibitor, it is good practice to consider potential off-target effects. To confirm that the observed phenotype is due to LSD1 inhibition, consider using a structurally different LSD1 inhibitor as a control or employing genetic knockdown (siRNA or shRNA) of LSD1 to see if the phenotype is replicated.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect on Cell Viability/Proliferation
Q: I am not seeing the expected anti-proliferative effect of Pulrodemstat in my cell-based assays, or my IC50 values are highly variable. What could be the problem?
A: Several factors can contribute to inconsistent results in cell viability assays. Here is a step-by-step guide to troubleshoot this issue:
Possible Causes and Solutions:
-
Compound Solubility and Stability:
-
Precipitation in Media: Visually inspect the culture media for any precipitate after adding Pulrodemstat, especially at higher concentrations. If precipitation is observed, you can try preparing an intermediate dilution in a serum-free medium before adding it to the final culture medium. Sonication may also help in solubilization.[2][6]
-
Compound Degradation: Avoid using old working solutions. Always prepare fresh dilutions from a properly stored frozen stock for each experiment.[5] The stability of Pulrodemstat in your specific cell culture medium can be tested over the time course of your experiment.[7]
-
-
Cell Line Sensitivity and Experimental Conditions:
-
Low LSD1 Expression: Confirm that your cell line expresses LSD1 at a sufficient level using Western blot or qPCR.[5]
-
Cell Line Insensitivity: Not all cell lines are sensitive to LSD1 inhibition.[5] It is advisable to use a positive control cell line known to be sensitive to Pulrodemstat (e.g., THP-1, Kasumi-1, or certain SCLC and HNSCC cell lines).[8][9]
-
Suboptimal Concentration and Treatment Duration: The effective concentration and treatment time can vary significantly between cell lines. Perform a dose-response experiment with a broad range of concentrations and a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal conditions for your specific cell line.[2][5]
-
-
Assay Protocol Variability:
-
Inconsistent Cell Seeding: Ensure a consistent number of healthy, exponentially growing cells are seeded in each well. Use cells with a low passage number.[10]
-
Pipetting Errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stock.[10]
-
Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells of a microplate, consider not using them for experimental data points.[11]
-
Troubleshooting Logic for Inconsistent Cell Viability Results
Caption: Troubleshooting workflow for inconsistent cell viability results.
Issue 2: No Change in Global Histone Methylation Levels
Q: I treated my cells with Pulrodemstat but do not observe an increase in global H3K4me2 or H3K9me2 levels by Western blot. What should I do?
A: Observing changes in global histone methylation can be challenging. Here are some troubleshooting steps:
Possible Causes and Solutions:
-
Suboptimal Treatment Conditions:
-
Insufficient Treatment Time or Concentration: The accumulation of histone methylation marks may take time. It is recommended to perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to find the optimal conditions for your cell line.[2]
-
-
Western Blot Protocol Issues:
-
Inefficient Histone Extraction: Ensure your histone extraction protocol is efficient. Acid extraction is a common method for isolating histones.[12]
-
Poor Antibody Performance: Use antibodies validated for detecting H3K4me2 and H3K9me2. Check the recommended antibody dilution and consider using 5% BSA in TBST as the blocking buffer.[2]
-
Inefficient Protein Transfer: Histones are small, positively charged proteins, which can make their transfer to a membrane less efficient. You can try adding a low concentration of SDS (e.g., 0.01%) to the transfer buffer and extending the transfer time.[12]
-
Inappropriate Loading Control: Use total Histone H3 as a loading control for histone Western blots.[13]
-
-
Biological Factors:
-
Locus-Specific Changes: Inhibition of LSD1 may not always result in detectable global changes in histone methylation. The effects might be more pronounced at specific gene promoters. In this case, Chromatin Immunoprecipitation (ChIP) followed by qPCR would be a more sensitive method to detect these locus-specific changes.[13]
-
Cellular Compensatory Mechanisms: Cells might have mechanisms to counteract the effects of LSD1 inhibition. Investigating the expression of other histone-modifying enzymes could provide further insights.[13]
-
Experimental Workflow for Western Blotting of Histone Methylation
Caption: Workflow for histone methylation analysis by Western blot.
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| THP-1 | Acute Myeloid Leukemia (AML) | Differentiation | EC50 (CD11b induction) | 7 nM | [4] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Anti-proliferation | EC50 | 2 nM | [4] |
| H1417 | Small Cell Lung Cancer (SCLC) | Anti-proliferation | EC50 | 6 nM | [14] |
| H209 | Small Cell Lung Cancer (SCLC) | GRP Suppression | EC50 | 3 nM | [14] |
| Cal-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Anti-proliferation | IC50 | 2.42 µM | [8] |
| SCC-9 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Anti-proliferation | IC50 | 0.52 µM | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Pulrodemstat using a Cell Counting Kit-8 (CCK-8) assay.[8]
Materials:
-
Cancer cell line of interest
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Pulrodemstat in complete culture medium from a DMSO stock solution. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same final DMSO concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 to 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours to allow for the colorimetric reaction to develop.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve using non-linear regression.
Protocol 2: Western Blot for Histone Methylation
This protocol provides a method to assess global changes in H3K4me2 and H3K9me2 levels following Pulrodemstat treatment.[2]
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA with protease and phosphatase inhibitors)
-
Histone extraction buffer
-
Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
ECL detection reagent
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Pulrodemstat and a vehicle control for the chosen duration.
-
Histone Extraction: Harvest the cells and perform histone extraction using a suitable protocol (e.g., acid extraction).
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate equal amounts of histone proteins on an SDS-PAGE gel (a 15% gel is often suitable for histones).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is for analyzing locus-specific changes in histone methylation at target gene promoters.[13][15]
Materials:
-
Cell line of interest
-
This compound
-
Formaldehyde
-
Antibodies for ChIP (e.g., anti-H3K4me2, non-specific IgG)
-
Protein A/G magnetic beads
-
Buffers for lysis, washing, and elution
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with Pulrodemstat, then cross-link proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the chromatin overnight with an antibody against the target histone modification (e.g., H3K4me2) or a non-specific IgG as a negative control.
-
Complex Capture: Capture the antibody-histone-DNA complexes with Protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes. Analyze the results to determine the relative enrichment of the histone mark at these loci.
Signaling Pathway of Pulrodemstat Action
Caption: Simplified signaling pathway of Pulrodemstat.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Pulrodemstat benzenesulfonate | Histone Demethylase | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Pulrodemstat besilate concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro concentration of Pulrodemstat besilate (also known as CC-90011).[1][2] The following troubleshooting guides, frequently asked questions (FAQs), and protocols are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which are key epigenetic marks.[3][4] By demethylating H3K4 (a mark for active transcription), LSD1 represses gene expression.[3] Conversely, by demethylating H3K9 (a repressive mark), it can activate gene expression.[5]
Pulrodemstat works by reversibly binding to and inhibiting LSD1, preventing the demethylation of its substrates.[3][6] This leads to an increase in H3K4 methylation, which in turn reactivates the expression of tumor suppressor genes and promotes cellular differentiation, ultimately inhibiting the growth of cancer cells.[7] This mechanism has shown anti-proliferative activity in various cancer cell lines, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[6]
Q2: How should I prepare and store a stock solution of this compound?
Proper preparation and storage of your stock solution are critical for reproducible results.
-
Solvent: this compound is soluble in DMSO.[8] For in vitro use, prepare a high-concentration stock solution, for example, 50 or 100 mg/mL in fresh, high-quality DMSO.[8]
-
Preparation: To prepare the stock solution, add the appropriate volume of DMSO to your vial of this compound powder. Vortex gently until the powder is completely dissolved.
-
Storage:
-
Powder: Store the solid compound at -20°C for the long term (up to 3 years).[8]
-
Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[8][9] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[8]
-
Q3: What is a recommended starting concentration range for in vitro studies?
The optimal concentration of Pulrodemstat is highly dependent on the cell line and the duration of the experiment. Based on published data, a sensible starting point is to perform a dose-response curve ranging from low nanomolar (nM) to low micromolar (µM) concentrations.
For initial experiments, a range of 1 nM to 1 µM is recommended. As shown in the data below, Pulrodemstat has demonstrated potent activity with EC50 values in the single-digit nM range for antiproliferative and differentiation effects in sensitive cell lines.[2][10]
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for Pulrodemstat in various contexts.
| Parameter | Cell Line / Target | Value (nM) | Assay Type |
| IC50 | LSD1 Enzyme | 0.25 - 0.3 | Enzymatic Inhibition Assay |
| EC50 | Kasumi-1 (AML) | 2 | Antiproliferative Activity |
| EC50 | NCI-H1417 (SCLC) | 6 | Antiproliferative Activity (12-day) |
| EC50 | THP-1 (AML) | 7 | CD11b Differentiation Marker |
| EC50 | NCI-H209 (SCLC) | 3 | GRP Suppression (4-day) |
| EC50 | NCI-H1417 (SCLC) | 4 | GRP Suppression (4-day) |
Data compiled from multiple sources.[2][10]
Troubleshooting Guide
Problem: I am not observing any significant effect of Pulrodemstat in my assay.
-
Q: Have you confirmed the compound's integrity? A: Ensure the compound has been stored correctly and avoid repeated freeze-thaw cycles by using single-use aliquots.[8][9] If degradation is suspected, use a fresh vial of the compound.
-
Q: Is the compound soluble in your final assay medium? A: Poor aqueous solubility can drastically lower the effective concentration.[9] Ensure the final DMSO concentration in your cell culture medium is low and well-tolerated by your cells (typically <0.5%).[9] You can perform a visual solubility check by preparing the highest concentration of Pulrodemstat in your medium, incubating it under assay conditions for 1-2 hours, and inspecting for precipitates against a dark background.[9]
-
Q: Does your cell model express the target (LSD1)? A: Pulrodemstat's efficacy depends on the presence of its target. Confirm that your cell line expresses LSD1 at sufficient levels. Overexpression of LSD1 has been noted in many, but not all, cancer types.[5]
-
Q: Is the treatment duration sufficient? A: As an epigenetic modulator, the effects of Pulrodemstat on cell proliferation or gene expression may require longer incubation times than inhibitors of signaling kinases. Some studies show potent antiproliferative effects after 12 days of treatment.[2] Consider extending your treatment duration (e.g., from 48 hours to 96 hours or longer).
Problem: I am observing high cell toxicity even at low concentrations.
-
Q: Is your vehicle control appropriate? A: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the untreated control, and is at a level that is non-toxic to your cells.[9]
-
Q: Are the cells healthy and in the logarithmic growth phase? A: Unhealthy or overly confluent cells can be more sensitive to any chemical treatment. Ensure you are using cells with good viability and are seeding them at an optimal density for the duration of your assay.[9]
-
Q: Is the cell line known to be highly sensitive? A: Some cell lines, particularly certain AML and SCLC models, are exceptionally sensitive to LSD1 inhibition.[1][2] If you are seeing excessive toxicity, shift your dose-response curve to a lower range (e.g., picomolar to low nanomolar).
Problem: I am seeing high variability between my experimental replicates.
-
Q: Are your cell seeding and liquid handling techniques consistent? A: Inconsistent cell numbers per well or inaccuracies in serial dilutions are common sources of variability. Ensure your cell suspension is homogenous before plating and use calibrated pipettes for all liquid handling steps.
-
Q: Is there evidence of compound precipitation? A: If the compound precipitates in some wells but not others, it can lead to high variability. Re-check the solubility of Pulrodemstat in your assay medium at the highest concentrations used.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Pulrodemstat as an LSD1 inhibitor.
Experimental Workflow
Caption: Experimental workflow for IC50 determination using a cell viability assay.
Detailed Experimental Protocol
Protocol: Determining the IC50 of this compound via Cell Viability Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) in an adherent or suspension cancer cell line using a resazurin-based viability assay.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO[8]
-
Cancer cell line of interest (e.g., Kasumi-1, NCI-H1417)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates (clear bottom, black or white walls recommended for fluorescence/luminescence)
-
Resazurin sodium salt solution or a commercial equivalent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring fluorescence
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex until fully dissolved.
-
Aliquot into single-use tubes and store at -80°C.[8]
-
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth and have high viability (>95%).
-
Perform a cell count and calculate the required volume to seed between 2,000-10,000 cells per well (this must be optimized for your specific cell line to ensure they remain in log growth for the assay duration).
-
Seed the cells in 90 µL of complete medium into each well of a 96-well plate.
-
Leave the outermost wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 18-24 hours to allow cells to attach (for adherent lines) or acclimate.
-
-
Compound Dilution and Treatment:
-
Thaw a single-use aliquot of the 10 mM Pulrodemstat stock solution.
-
Perform serial dilutions in complete cell culture medium to prepare 10X working solutions of your desired final concentrations (e.g., 10 µM down to 10 nM).
-
Carefully remove the medium from the wells (for adherent cells) or add the drug directly (for suspension cells).
-
Add 10 µL of the 10X working solutions to the corresponding wells to achieve a final volume of 100 µL.
-
Include "vehicle control" wells containing medium with the same final DMSO concentration as the highest drug concentration wells.
-
Include "untreated control" wells with only cell culture medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72, 96, or more hours) at 37°C in a humidified incubator with 5% CO₂. The long duration is often necessary for epigenetic drugs.
-
-
Viability Assessment (Resazurin Assay):
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 10-20 µL of the resazurin solution to each well.
-
Incubate for an additional 2-6 hours, or until a satisfactory color change is observed.
-
Measure the fluorescence using a microplate reader (typically ~560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the average fluorescence of "no-cell" blank wells from all other readings.
-
Normalize the data by setting the average fluorescence of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the Pulrodemstat concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Pulrodemstat Besilate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Pulrodemstat besilate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is characterized by its poor solubility in aqueous solutions. It is practically insoluble in water and ethanol.[1][2] However, it is highly soluble in dimethyl sulfoxide (DMSO), with reported solubility up to 100 mg/mL.[1][2]
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution in aqueous media for cell culture experiments. What can I do to prevent this?
A2: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer or cell culture medium. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and solubility issues.
-
Serial Dilutions: Perform serial dilutions in your final aqueous medium rather than a single large dilution step.
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring vigorously to promote rapid dispersion.
-
Pre-warmed Media: Use pre-warmed aqueous media (e.g., 37°C for cell culture) as solubility can be temperature-dependent.
-
Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80, in the final aqueous solution can help maintain solubility.
Q3: My this compound powder is difficult to dissolve directly in aqueous buffers for my enzymatic assay. What is the recommended procedure?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor solubility. The standard procedure is to first prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM).[3] This stock solution can then be serially diluted into the aqueous assay buffer to the desired final concentration immediately before use. Always ensure the final DMSO concentration is compatible with your assay.
Q4: How should I store my this compound stock solution to maintain its integrity and solubility?
A4: To ensure the stability and prevent precipitation of your this compound stock solution, it is recommended to:
-
Prepare a high-concentration stock in fresh, anhydrous DMSO.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -80°C for long-term storage (up to one year).[3]
Q5: Are there alternative salt forms of Pulrodemstat with better aqueous solubility?
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem Encountered | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The compound is "crashing out" of solution due to the significant change in solvent polarity. | 1. Lower the final concentration of this compound.2. Increase the final percentage of DMSO (ensure it is compatible with your experimental system).3. Add the DMSO stock to the aqueous solution slowly while vortexing.4. Consider using a formulation with co-solvents and/or surfactants as described in the experimental protocols below. |
| Inconsistent results in cell-based assays. | Poor solubility and/or precipitation of the compound in the cell culture media is leading to variable effective concentrations. | 1. Visually inspect the media for any signs of precipitation after adding the compound.2. Prepare fresh dilutions for each experiment from a frozen stock.3. Ensure thorough mixing of the media after the addition of the compound. |
| Low bioavailability in in vivo studies. | The poor aqueous solubility of this compound is limiting its absorption. | Utilize a specialized formulation for in vivo administration. Protocols for preparing formulations with improved solubility are provided in the experimental protocols section. |
Quantitative Data Summary
| Compound Form | Solvent | Reported Solubility |
| This compound | DMSO | 100 mg/mL (164.03 mM)[1] |
| This compound | Water | Insoluble[1] |
| This compound | Ethanol | Insoluble[1] |
| Pulrodemstat benzenesulfonate | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.41 mM)[5][6] |
| Pulrodemstat benzenesulfonate | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.41 mM)[5][6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments such as cell culture-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Formulation using Co-solvents and Surfactants
Objective: To prepare a solution of this compound suitable for in vivo administration with enhanced solubility.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound in this formulation will be 2.08 mg/mL. The mixed solution should be used immediately for optimal results.[5]
Protocol 3: Preparation of an In Vivo Formulation using a Cyclodextrin
Objective: To prepare a solution of this compound for in vivo use with improved solubility through complexation with a cyclodextrin.
Materials:
-
This compound powder
-
DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
-
The final concentration of this compound in this formulation will be 2.08 mg/mL.[5]
Visualizations
References
Mitigating Pulrodemstat besilate-induced thrombocytopenia in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pulrodemstat besilate (CC-90011) in in vivo models. The primary focus is on understanding and mitigating the common on-target effect of thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CC-90011) is an oral, potent, and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1 is an epigenetic enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones. In various cancers, LSD1 is overexpressed and contributes to tumor growth by blocking the differentiation of cancer cells.[3] this compound works by inhibiting LSD1, which in turn alters gene expression to suppress tumor growth and promote cell differentiation.[3]
Q2: Is thrombocytopenia an expected side effect of this compound treatment in vivo?
A2: Yes, thrombocytopenia (a low platelet count) is a known and expected on-target effect of LSD1 inhibition.[1][2] LSD1 is essential for the normal maturation of megakaryocytes, the precursor cells to platelets. By inhibiting LSD1, this compound can interfere with this process, leading to a decrease in circulating platelets. Clinical trials with this compound have shown that thrombocytopenia is the most common treatment-related adverse event.[1][2]
Q3: Is the thrombocytopenia induced by this compound reversible?
A3: Yes, the thrombocytopenia associated with this compound is reversible.[1] Because this compound is a reversible inhibitor of LSD1, its effect on platelet maturation is not permanent. Discontinuation of the drug or a reduction in dose allows for the recovery of platelet production.
Q4: How is this compound-induced thrombocytopenia typically managed in a research setting?
A4: In both clinical and preclinical settings, this compound-induced thrombocytopenia is primarily managed through dose modifications. This can include:
-
Dose Interruption: Temporarily halting treatment to allow for platelet counts to recover.
-
Dose Reduction: Lowering the dosage of this compound to a level that is better tolerated while still maintaining therapeutic efficacy.
Clinical studies have successfully managed this side effect with these strategies, allowing for continued treatment.[1][2]
Troubleshooting Guide: Managing this compound-Induced Thrombocytopenia In Vivo
This guide provides a systematic approach to identifying and managing thrombocytopenia in animal models during preclinical studies with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe drop in platelet count after initial doses. | On-target pharmacological effect of LSD1 inhibition. Individual animal sensitivity. | 1. Confirm platelet count with a repeat measurement. 2. Immediately pause dosing. 3. Monitor platelet counts every 2-3 days to assess recovery kinetics. 4. Once platelet counts return to baseline or an acceptable level, consider re-initiating treatment at a lower dose (e.g., 50% of the original dose). |
| Gradual decline in platelet count over several weeks of treatment. | Cumulative on-target effect of continuous LSD1 inhibition. | 1. Continue to monitor platelet counts closely (e.g., weekly). 2. If platelet counts fall below a predetermined threshold (see Experimental Protocols), implement a dose reduction (e.g., by 25-50%). 3. Alternatively, introduce a "drug holiday" (e.g., 1 week off treatment) to allow for platelet recovery before resuming at the same or a reduced dose. |
| Platelet counts do not recover after dose interruption. | Animal may have underlying health issues, or the dose may have been too high for too long, leading to more profound bone marrow suppression. | 1. Extend the treatment-free period and continue monitoring platelet counts. 2. Perform a complete blood count (CBC) to assess other hematopoietic lineages. 3. If recovery is not observed, humane euthanasia and necropsy may be necessary to investigate the cause. |
| Significant variability in platelet counts between animals in the same treatment group. | Natural biological variation. Differences in individual drug metabolism or sensitivity. | 1. Ensure consistent dosing and animal handling techniques. 2. Increase the frequency of monitoring for all animals in the group to better understand individual responses. 3. Analyze data on an individual animal basis in addition to group averages. |
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative data from studies on LSD1 inhibitors, which can inform experimental design.
Table 1: Dose Levels and Tolerability of this compound (CC-90011) in a Phase 1 Clinical Trial
| Parameter | Value |
| Dose Range Explored | 1.25 mg to 120 mg (once weekly) |
| Recommended Phase 2 Dose (RP2D) | 60 mg (once weekly) |
| Maximum Tolerated Dose (MTD) | 80 mg (once weekly) |
| Primary Dose-Limiting Toxicity | Thrombocytopenia |
Data from the CC-90011-ST-001 Phase 1 clinical trial.[2]
Table 2: Example of a Dose Titration Strategy for the LSD1 Inhibitor Bomedemstat in a Clinical Trial
| Parameter | Details |
| Starting Dose | 0.6 mg/kg/day |
| Dose Titration Goal | Achieve and maintain a platelet count between 200-400 x 10⁹/L |
| Up-titration Increments | 0.2 mg/kg/day (no more frequently than every 4 weeks) |
| Down-titration Increments | 0.1 or 0.15 mg/kg/day (can be made at any time) |
Adapted from a clinical trial protocol for bomedemstat in Essential Thrombocythemia. This provides a model for a dynamic dosing strategy.
Experimental Protocols
1. Protocol for Monitoring and Managing Thrombocytopenia in a Murine Xenograft Model
This protocol outlines a general procedure for in vivo studies and can be adapted based on the specific animal model and experimental goals.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing human tumor xenografts.
-
Drug Administration: this compound administered orally at a predetermined dose and schedule (e.g., daily or once weekly).
-
Monitoring:
-
Baseline: Collect blood samples via a suitable method (e.g., tail vein) for a complete blood count (CBC) to establish baseline platelet levels before the first dose.
-
On-treatment: Monitor platelet counts at regular intervals. For a new study, weekly monitoring is recommended. If rapid changes are expected, monitoring twice a week for the first two weeks may be necessary.
-
-
Actionable Thresholds for Dose Modification (Example):
-
Grade 1 Thrombocytopenia (e.g., Platelets < 150,000/µL but > 75,000/µL): Continue treatment and increase monitoring frequency to twice weekly.
-
Grade 2 Thrombocytopenia (e.g., Platelets < 75,000/µL but > 50,000/µL): Reduce the dose of this compound by 25-50%.
-
Grade 3/4 Thrombocytopenia (e.g., Platelets < 50,000/µL): Interrupt dosing immediately. Monitor platelet counts every 2-3 days. Once platelet count recovers to Grade 1 or baseline, treatment may be re-initiated at a lower dose level (e.g., 50% of the previous dose).
-
-
Data Collection: Record all platelet count measurements, dose modifications, and any clinical signs of bleeding (e.g., petechiae, bruising).
2. Supportive Care Considerations
While dose modification is the primary strategy, researchers should be prepared for supportive care measures, especially in cases of severe thrombocytopenia. This is more relevant in larger animal models but should be considered in the experimental plan for all models.
-
Platelet Transfusions: In cases of severe, life-threatening thrombocytopenia with evidence of bleeding, platelet transfusions may be considered if feasible and ethically approved.
-
Thrombopoietin Receptor Agonists (TPO-RAs): The use of TPO-RAs like romiplostim or eltrombopag could be explored as a supportive care measure to stimulate platelet production. However, the interaction of TPO-RAs with LSD1 inhibitors is not well-characterized and would require a separate, well-controlled study.
Visualizations
References
- 1. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Strategies to improve the efficacy of Pulrodemstat besilate in animal models
Welcome to the Technical Support Center for Pulrodemstat Besilate. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in animal models. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy and interpret the results of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is an epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes. By inhibiting LSD1, Pulrodemstat leads to an increase in H3K4 and H3K9 methylation, reactivating tumor suppressor gene expression and inhibiting the growth of cancer cells.[1]
Q2: In which animal models has this compound demonstrated efficacy?
A2: Pulrodemstat has shown significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models of small cell lung cancer (SCLC) and in human tumor xenograft models of acute myeloid leukemia (AML).[1]
Q3: What is a typical dosing regimen for this compound in mouse xenograft models?
A3: In SCLC PDX models, oral administration of Pulrodemstat at 5 mg/kg daily has been shown to result in significant tumor growth inhibition.[1] This daily dosing for up to 30 days was well-tolerated with no significant body weight loss reported.[1]
Q4: What are the known on-target toxicities associated with LSD1 inhibition in animal models?
A4: The most common on-target toxicity associated with LSD1 inhibitors is thrombocytopenia (low platelet count).[2] This is because LSD1 is crucial for the differentiation of hematopoietic stem cells. Researchers should monitor platelet counts regularly during in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and offers strategies for resolution.
| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Inconsistent or suboptimal anti-tumor efficacy | 1. Poor Oral Bioavailability: Improper formulation or administration technique. 2. Cell Line Insensitivity: The tumor model may not be dependent on LSD1 signaling. 3. Development of Resistance: Intrinsic or acquired resistance to LSD1 inhibition. | 1. Formulation and Administration: Use a recommended vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, prepared fresh daily.[2] Ensure proper oral gavage technique to avoid misdosing. 2. Confirm LSD1 Dependence: Before starting in vivo studies, confirm the sensitivity of your cell line to Pulrodemstat in vitro. 3. Investigate Resistance: If initial sensitivity is followed by relapse, tumors may have developed resistance. This can occur through a switch to a TEAD4-driven mesenchymal-like state.[3] Consider combination therapies to overcome resistance. |
| Significant animal weight loss (>15%) or signs of distress | 1. On-target Toxicity: Thrombocytopenia or other hematological toxicities. 2. Off-target Toxicity: The compound may have unintended effects. 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Manage On-target Toxicity: Reduce the dose of Pulrodemstat or switch to an intermittent dosing schedule.[2] Monitor complete blood counts (CBCs) regularly. 2. Assess Off-target Effects: Use a structurally different LSD1 inhibitor to see if the toxicity is recapitulated. Genetic knockdown of LSD1 should mimic on-target effects. 3. Vehicle Control: Always include a vehicle-only control group to assess the tolerability of the formulation. |
| Tumor stasis is observed, but not regression | 1. Cytostatic rather than Cytotoxic Effect: In some models, LSD1 inhibition may primarily halt proliferation without inducing significant apoptosis. 2. Tumor Microenvironment: The tumor microenvironment may provide survival signals that counteract the effects of LSD1 inhibition. | 1. Combination Therapy: Combine Pulrodemstat with a cytotoxic agent or a drug that induces apoptosis through a different mechanism. 2. Target the Microenvironment: Consider combining Pulrodemstat with agents that modulate the tumor microenvironment, such as immunotherapy. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Small Cell Lung Cancer (SCLC) Patient-Derived Xenograft (PDX) Model
| Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |
| SCLC PDX (LXFS615) | 5 mg/kg, oral gavage, daily | 30 days | 78% Tumor Growth Inhibition (TGI) with no body weight loss | [1] |
| SCLC Xenograft (H1417) | 2.5 - 5 mg/kg, oral gavage, daily | 4 days | Robust downregulation of GRP mRNA | [1] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value |
| Systemic Clearance (5 mg/kg, i.v.) | 32.4 mL/min/kg |
| Elimination Half-life (5 mg/kg, i.v.) | 2 hours |
| Volume of Distribution (5 mg/kg, i.v.) | 7.5 L/kg |
| Oral Bioavailability (5 mg/kg) | 32% |
| Cmax (5 mg/kg, oral) | 0.36 µM |
| AUC0-24h (5 mg/kg, oral) | 1.8 µM·h |
| Reference:[1] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of this compound.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., SCLC or AML cell lines) under standard conditions.
- Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth using calipers at least twice a week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Once tumors reach an average size of 100-150 mm³, randomize mice into treatment and control groups.
3. Pulrodemstat Formulation and Administration:
- Prepare the dosing solution of this compound. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]
- The solution should be prepared fresh daily.
- Administer Pulrodemstat orally via gavage at the desired dose (e.g., 5 mg/kg daily).
- The control group should receive the vehicle only.
4. Monitoring Efficacy and Toxicity:
- Continue to measure tumor volumes and body weights at least twice a week.
- Perform regular blood collections for complete blood count (CBC) analysis to monitor for hematological toxicities, particularly thrombocytopenia.
- Observe the animals daily for any clinical signs of toxicity.
5. Study Endpoint and Analysis:
- The study may be terminated when tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Analyze the data to determine the effect of Pulrodemstat on tumor growth and assess its safety profile.
Protocol 2: Combination Therapy of this compound with an Anti-PD-1 Antibody
This protocol provides a starting point for investigating the synergistic effects of LSD1 inhibition and immune checkpoint blockade.
1. Animal Model:
- Use a syngeneic tumor model in immunocompetent mice (e.g., C57BL/6) to enable the study of immune responses.
2. Dosing Schedule:
- This compound: Administer daily via oral gavage at a dose determined from single-agent efficacy and tolerability studies (e.g., starting at a lower dose to accommodate potential combination toxicity).
- Anti-PD-1 Antibody: Administer via intraperitoneal injection at a standard dose (e.g., 200-250 µg per mouse) twice a week.
3. Monitoring:
- In addition to tumor growth and animal health, collect tissues for immune cell profiling by flow cytometry or immunohistochemistry to assess changes in the tumor microenvironment (e.g., infiltration of CD8+ T cells).
Protocol 3: Combination Therapy of this compound with All-Trans Retinoic Acid (ATRA)
This protocol is designed to explore the potential of Pulrodemstat to enhance ATRA-induced differentiation in AML models.
1. Animal Model:
- Use an AML xenograft model in immunocompromised mice.
2. Dosing Schedule:
- This compound: Administer daily via oral gavage.
- ATRA: Administer daily via oral gavage. A starting point for dosing in mice can be extrapolated from clinical studies, considering interspecies scaling.
3. Monitoring:
- Monitor for signs of differentiation in tumors and peripheral blood, such as changes in cell morphology and the expression of myeloid differentiation markers (e.g., CD11b).
Visualizations
Caption: Mechanism of action of this compound in inhibiting LSD1.
Caption: General experimental workflow for in vivo efficacy studies.
References
Identifying and minimizing off-target effects of Pulrodemstat besilate
Welcome to the Technical Support Center for Pulrodemstat Besilate (CC-90011). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CC-90011) is a potent, selective, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in epigenetic regulation of gene expression. By reversibly inhibiting LSD1, Pulrodemstat leads to an increase in H3K4 methylation, which in turn alters gene expression to suppress tumor growth and induce cellular differentiation.[1][3]
Q2: How selective is this compound for LSD1?
A2: this compound is highly selective for LSD1. It shows greater than 60,000-fold selectivity over other FAD-dependent amine oxidases, such as Lysine-Specific Demethylase 2 (LSD2), Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[3] This high selectivity is a key feature aimed at minimizing off-target effects related to these closely related enzymes.
Q3: Are there any known off-target effects of this compound on other protein families, such as kinases?
A3: While extensive data confirms the high selectivity of Pulrodemstat against related amine oxidases, a comprehensive screening of its activity against a broad panel of kinases (a kinome scan) is not publicly available. As with any small molecule inhibitor, off-target interactions with kinases or other proteins are possible, though the high potency against LSD1 suggests a favorable therapeutic window. Researchers should consider performing their own kinase profiling to assess the potential for off-target effects in their specific experimental system.
Q4: My experimental results with this compound are not what I expected based on LSD1 inhibition. What could be the cause?
A4: If you observe a phenotype inconsistent with known LSD1 function, it is important to systematically troubleshoot. First, confirm on-target engagement in your cellular system using a method like the Cellular Thermal Shift Assay (CETSA). If target engagement is confirmed, the unexpected phenotype could be due to context-specific biology of LSD1 in your model system or potential off-target effects. To investigate the latter, consider using a structurally unrelated LSD1 inhibitor to see if the phenotype is replicated. Additionally, genetic knockdown or knockout of LSD1 should phenocopy the effects of a specific inhibitor.[4]
Q5: How can I experimentally identify potential off-target interactions of this compound?
A5: Several experimental approaches can be used to identify off-target effects. A broad in vitro kinase profiling assay against a large panel of kinases is a standard method to identify potential kinase off-targets. For an unbiased approach in a cellular context, affinity-capture mass spectrometry can be employed to pull down proteins that directly bind to Pulrodemstat.
Troubleshooting Guides
Guide 1: Interpreting Kinase Profiling Data
If you have performed a kinome scan for this compound, this guide will help you interpret the results.
| Observation | Potential Cause | Recommended Action |
| Inhibition of one or more kinases at high concentrations | The concentration of Pulrodemstat used is significantly higher than its LSD1 IC50, leading to non-specific inhibition. | Focus on kinases that are inhibited at concentrations relevant to the cellular EC50 for on-target effects. A large window between on-target and off-target potency suggests good selectivity. |
| Potent inhibition of a specific kinase or kinase family | A genuine off-target interaction. | Validate the interaction with a secondary, orthogonal assay (e.g., a different assay format or a cell-based assay measuring the downstream signaling of the putative off-target kinase). |
| No significant kinase inhibition observed | Pulrodemstat is highly selective for LSD1 and does not have significant off-target kinase activity at the tested concentrations. | This provides confidence in the on-target activity of the compound. Proceed with on-target validation experiments. |
Guide 2: Unexpected Phenotype in Cellular Assays
This guide provides a workflow for troubleshooting unexpected cellular phenotypes observed with this compound treatment.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Data Presentation
| Parameter | Value | Assay | Reference |
| LSD1 IC50 | 0.25 nM | In vitro enzymatic assay | [2] |
| THP-1 cell differentiation (CD11b induction) EC50 | 7 nM | Cell-based assay | [2] |
| Kasumi-1 cell antiproliferative EC50 | 2 nM | Cell-based assay | [2] |
| Selectivity over LSD2, MAO-A, MAO-B | >60,000-fold | In vitro enzymatic assays | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to LSD1 in a cellular environment.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins and quantify the amount of LSD1 using a specific antibody (e.g., via Western blotting or ELISA).
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Pulrodemstat indicates target engagement.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is for assessing the off-target activity of this compound against a panel of kinases.
Principle: The assay measures the ability of Pulrodemstat to inhibit the phosphorylation of a substrate by a specific kinase.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a reaction mixture containing the kinase, a suitable substrate, and ATP in an appropriate buffer.
-
Kinase Reaction: Add the diluted Pulrodemstat or vehicle control to the reaction mixture. Incubate at a controlled temperature for a specific time to allow for the kinase reaction to proceed.
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Detection: Stop the reaction and use a detection reagent to quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
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Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of Pulrodemstat relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Affinity-Capture Mass Spectrometry for Unbiased Off-Target Identification
This protocol is for identifying the direct binding partners of this compound in a complex cellular lysate.
Principle: Pulrodemstat is immobilized on a solid support and used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
Workflow:
Caption: Workflow for affinity-capture mass spectrometry.
Detailed Steps:
-
Immobilization: Covalently attach this compound to a solid support, such as agarose or magnetic beads. A control with no immobilized compound should also be prepared.
-
Incubation: Incubate the immobilized Pulrodemstat beads with a native cell lysate to allow for protein binding.
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Washing: Perform a series of washes with increasing stringency to remove proteins that are non-specifically bound to the beads.
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Elution: Elute the specifically bound proteins from the beads.
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Sample Preparation for Mass Spectrometry: The eluted proteins are then digested into peptides.
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LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
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Data Analysis: The resulting mass spectra are searched against a protein database to identify the proteins that were captured by the immobilized Pulrodemstat. Proteins that are significantly enriched on the Pulrodemstat beads compared to the control beads are considered potential off-targets.
Signaling Pathways
LSD1 Signaling Pathway
This compound acts on the LSD1 signaling pathway, which is a key regulator of gene expression.
References
Technical Support Center: Pulrodemstat Besilate Dose-Response Curve Optimization in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pulrodemstat besilate in cancer cell line studies. The information is designed to assist in the optimization of dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1 is an epigenetic enzyme that removes methyl groups from histone proteins, specifically H3K4me1/2 and H3K9me1/2.[1][3] In many cancers, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes and the activation of oncogenes, thereby promoting tumor growth and survival.[1][4][5] By reversibly binding to the active site of LSD1, Pulrodemstat prevents this demethylation process. This leads to an increase in global levels of H3K4me2 and H3K9me2, resulting in the re-expression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and induction of differentiation.[1][5][6]
Q2: What is a typical starting concentration range for this compound in a dose-response experiment?
A typical starting concentration range for in vitro experiments with this compound can vary depending on the cancer cell line. Based on preclinical studies, a broad range from low nanomolar (nM) to low micromolar (µM) is recommended for initial screening.[6] For many sensitive cell lines, such as certain acute myeloid leukemia (AML) and small cell lung cancer (SCLC) lines, the EC50 (half-maximal effective concentration) for anti-proliferative effects has been reported in the low nanomolar range.[6][7] A common starting point is to perform a serial dilution covering a range from approximately 0.1 nM to 10 µM to capture the full dose-response curve.
Q3: How long should I incubate cancer cells with this compound to observe an anti-proliferative effect?
The optimal incubation time for this compound is cell-line dependent. For some cell lines, changes in specific biomarkers can be observed within 4 days.[8] However, significant anti-proliferative effects may require longer incubation periods, potentially up to 12 days for some cell types.[7][8] A time-course experiment is recommended to determine the optimal duration for your specific cell line. This can involve treating cells for 24, 48, 72, 96, and 120 hours and assessing cell viability at each time point.[8]
Q4: How does the reversible nature of this compound affect my experimental design compared to irreversible LSD1 inhibitors?
The reversible mechanism of action of this compound is a key feature that may offer a safety advantage over irreversible inhibitors.[4][9] In the context of in vitro experiments, this reversibility means that the inhibitory effect on LSD1 can be washed out.[8] Therefore, for continuous inhibition throughout the experiment, it is crucial to replenish this compound with each media change to maintain a consistent drug concentration.[8] This property can also be leveraged in "washout" experiments to study the persistence of the drug's biological effects after its removal.[8]
Troubleshooting Guide
Issue 1: I am not observing a dose-dependent inhibition of cell viability.
-
Possible Cause 1: Inappropriate Concentration Range.
-
Solution: Your concentration range may be too narrow or not centered around the EC50 of your specific cell line. Broaden your concentration range, for example, from 0.1 nM to 10 µM, using a logarithmic dilution series.[10]
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Possible Cause 3: Cell Seeding Density.
-
Solution: The initial number of cells plated can significantly impact the outcome. If the seeding density is too high, cells may become confluent before the drug has had sufficient time to exert its effect. Conversely, if the density is too low, the assay may lack sensitivity. Optimize the cell seeding density to ensure logarithmic growth throughout the duration of the experiment.
-
-
Possible Cause 4: Drug Inactivation or Degradation.
-
Solution: Ensure that the this compound stock solution is properly stored and that fresh dilutions are prepared for each experiment. For long-term experiments, replenish the drug-containing media every 48-72 hours to maintain a stable concentration.
-
Issue 2: I am observing high variability between replicate wells.
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Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting into each well to prevent cell clumping and ensure an even distribution of cells.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate media components and the drug, leading to variability. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells, media, and drug solutions.
-
Issue 3: My dose-response curve has a very shallow slope or does not plateau.
-
Possible Cause 1: Incomplete Dose Range.
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Solution: The concentrations tested may not be high enough to achieve maximal inhibition or low enough to establish a baseline. Extend the concentration range in both directions to ensure the full sigmoidal curve is captured.[10]
-
-
Possible Cause 2: Cell Line Resistance.
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Solution: The cancer cell line you are using may have intrinsic resistance to LSD1 inhibition. Consider investigating the expression level of LSD1 in your cell line. You may also explore combination therapies, as epigenetic drugs can sensitize cells to other anti-cancer agents.[11]
-
-
Possible Cause 3: Off-target Effects at High Concentrations.
-
Solution: Very high concentrations of any compound can lead to non-specific toxicity. If the curve shape is unusual at the high end, it may indicate off-target effects. It is important to interpret the data within the specific, on-target concentration range.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Parameter | Value | Reference |
| LSD1 Enzymatic Assay | - | IC50 | 0.25 nM | [7] |
| - | IC50 | 0.30 nM | [12] | |
| Acute Myeloid Leukemia (AML) | Kasumi-1 | EC50 (antiproliferative) | 2 nM | [6][7] |
| THP-1 | EC50 (CD11b induction) | 7 nM | [6][7] | |
| Small Cell Lung Cancer (SCLC) | NCI-H209 | EC50 (GRP suppression) | 3 nM | [6][7] |
| NCI-H1417 | EC50 (GRP suppression) | 4 nM | [6][7] | |
| NCI-H1417 | EC50 (antiproliferative) | 6 nM | [7] | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal-27 | IC50 | 2.42 µM | [13] |
| SCC-9 | IC50 | 0.52 µM | [13] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. GRP: Gastrin-releasing peptide.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol outlines a general procedure for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[6]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.[14]
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).[8]
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[6]
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72, 96, or 120 hours), as determined by your time-course experiments.[6]
-
-
Cell Viability Assessment:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the EC50 or IC50 value.[10]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting decision tree for dose-response assays.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Preclinical Toxicity Reduction for Pulrodemstat Besilate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for managing and reducing toxicities associated with the use of Pulrodemstat besilate (CC-90011) in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones.[1][2] By inhibiting LSD1, Pulrodemstat alters gene expression, leading to anti-tumor effects.[1]
Q2: What are the known or expected toxicities of this compound in preclinical animal studies?
While specific preclinical toxicology reports for this compound are not extensively detailed in publicly available literature, information from clinical studies and the known effects of the LSD1 inhibitor class suggest potential on-target and off-target toxicities. The most consistently reported treatment-related adverse event for LSD1 inhibitors is thrombocytopenia (a decrease in platelet count).[3][4] This is considered an on-target effect. Other potential toxicities observed with drugs in this class include effects on the hematopoietic system and testicular toxicity .[5] In a patient-derived xenograft (PDX) model of small cell lung cancer (SCLC), Pulrodemstat was reported to be well-tolerated with minimal body weight loss.[6]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Initial Steps:
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Cease Dosing Immediately: Prioritize animal welfare.
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Conduct a Thorough Review of Experimental Parameters:
-
Dose Calculations: Double-check all calculations for dose concentration and volume. Have an independent researcher verify the calculations.
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Formulation Preparation: Ensure the compound is fully solubilized and stable in the vehicle. Precipitation of the compound can lead to inconsistent dosing and local irritation.
-
Route of Administration: Verify the correct administration technique was used.
-
Possible Causes and Mitigation Strategies:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Steep Dose-Response Curve | Conduct a dose-range finding study with a wider range of doses and smaller dose increments to better define the maximum tolerated dose (MTD). |
| Formulation Issues | For oral administration, a common formulation for LSD1 inhibitors involves a mixture of a solubilizing agent (e.g., PEG300), a surfactant (e.g., Tween-80), and an aqueous component (e.g., water or saline). Ensure the final formulation is a clear solution and prepare it fresh before each use to avoid degradation. |
| Off-Target Toxicity | Use a structurally related but pharmacologically inactive control compound to differentiate between on-target and off-target effects. If the toxicity is absent with the inactive compound, it is more likely to be on-target. |
| Contaminated Compound or Vehicle | Analyze the purity of the compound batch and test the vehicle for contaminants such as endotoxins. |
Experimental Workflow for Investigating Unexpected Toxicity
Caption: Workflow for troubleshooting unexpected animal toxicity.
Issue 2: Managing and Mitigating Thrombocytopenia
Background:
Thrombocytopenia is a known on-target toxicity of LSD1 inhibitors, resulting from the role of LSD1 in hematopoiesis.
Monitoring and Assessment:
| Parameter | Method | Frequency |
| Platelet Count | Automated hematology analyzer | Baseline (pre-treatment) and at regular intervals during treatment (e.g., weekly or bi-weekly). |
| Complete Blood Count (CBC) | Automated hematology analyzer | Baseline and at regular intervals to monitor for other hematological changes. |
| Clinical Observations | Visual inspection | Daily monitoring for signs of bleeding (e.g., petechiae, bruising, epistaxis). |
Mitigation Strategies:
| Strategy | Description |
| Dose and Schedule Modification | Explore alternative dosing schedules, such as intermittent dosing (e.g., once or twice weekly) instead of daily administration. This may allow for platelet recovery between doses. |
| Supportive Care | In cases of severe thrombocytopenia, consult with a veterinarian regarding potential supportive care measures. |
| Combination Therapy | Investigate the potential for combination with agents that may mitigate thrombocytopenia, though this requires careful consideration of potential drug-drug interactions. |
Signaling Pathway of LSD1 in Hematopoiesis
Caption: Simplified pathway of LSD1's role in platelet formation.
Issue 3: Assessing Potential Testicular Toxicity
Background:
Some LSD1 inhibitors have been associated with testicular toxicity in preclinical studies. Early detection is crucial.
Monitoring and Assessment:
| Parameter | Method | Endpoint |
| Testis Weight | Gravimetric analysis | At study termination. |
| Histopathology | Microscopic examination of fixed testicular tissue | At study termination. Look for signs of seminiferous tubule degeneration, germ cell depletion, and changes in Leydig or Sertoli cells. |
| Sperm Analysis | Sperm count, motility, and morphology | At study termination. |
| Hormone Levels | Serum analysis (e.g., testosterone, luteinizing hormone) | At study termination. |
Mitigation Strategies:
| Strategy | Description |
| Dose Optimization | Determine the lowest effective dose that minimizes testicular effects. |
| Reversibility Assessment | Include recovery groups in toxicology studies to determine if testicular effects are reversible after cessation of treatment. |
| Co-administration of Protective Agents | In some models of drug-induced testicular toxicity, co-administration of antioxidants or anti-inflammatory agents has shown protective effects. This would require a separate, well-controlled study to evaluate. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
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Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).
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Group Size: Use a small number of animals per group (e.g., n=3-5 per sex).
-
Dose Selection: Select a wide range of doses, including a low dose expected to be sub-therapeutic, a high dose expected to induce toxicity, and several intermediate doses.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Record clinical observations daily (e.g., changes in posture, activity, and grooming).
-
Measure body weight daily.
-
At termination, collect blood for hematology and clinical chemistry analysis.
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Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity, mortality, or greater than 10-20% body weight loss.
Protocol 2: Hematological Analysis
-
Blood Collection: Collect blood samples (e.g., via retro-orbital sinus or cardiac puncture at termination) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Analysis: Use a validated automated hematology analyzer to determine the following parameters:
-
Complete Blood Count (CBC): Red blood cell count, white blood cell count, platelet count, hemoglobin, and hematocrit.
-
White Blood Cell Differential: Neutrophils, lymphocytes, monocytes, eosinophils, and basophils.
-
-
Data Interpretation: Compare the results from treated groups to the vehicle control group. Statistical analysis should be performed to identify significant changes.
Protocol 3: Testicular Toxicity Assessment
-
Necropsy: At the end of the study, euthanize the animals and perform a gross examination of the reproductive organs.
-
Organ Weights: Carefully dissect and weigh the testes.
-
Histopathology:
-
Fix one testis in Bouin's solution or Modified Davidson's fixative for optimal morphological preservation.
-
Process the fixed tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A qualified pathologist should examine the slides for any signs of toxicity, including seminiferous tubule degeneration, germ cell loss, and changes in interstitial cells.
-
-
Spermatogenesis Analysis:
-
Collect the epididymides and mince in an appropriate buffer to release sperm.
-
Assess sperm concentration using a hemocytometer.
-
Evaluate sperm motility and morphology using light microscopy.
-
Logical Relationship for Toxicity Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to Pulrodemstat Besilate in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Pulrodemstat besilate (formerly CC-90011). Pulrodemstat is a potent, reversible, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers.[1][2] This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cancer cell resistance to this compound, helping you to design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to help you identify and resolve common issues encountered when studying resistance to this compound.
Q1: My cancer cell line exhibits high intrinsic resistance to this compound (high IC50 value). What are the potential underlying mechanisms?
A1: High intrinsic resistance to LSD1 inhibitors like this compound can be attributed to the specific transcriptional state of the cancer cells. In Small Cell Lung Cancer (SCLC), for instance, a "mesenchymal-like" phenotype is strongly associated with intrinsic resistance, in contrast to the more sensitive "neuroendocrine" phenotype.[3][4][5]
Troubleshooting Steps:
-
Assess the Transcriptional Subtype:
-
Problem: The cell line's inherent gene expression profile may confer resistance.
-
Solution: Characterize the expression of key lineage markers. For SCLC, neuroendocrine markers (e.g., ASCL1, NEUROD1) are associated with sensitivity, while mesenchymal markers (e.g., VIM, ZEB1) are linked to resistance.[3][6]
-
Recommended Protocols: Perform qRT-PCR and Western blotting to quantify the mRNA and protein levels of these markers.
-
-
Evaluate TEAD4 Expression:
-
Problem: The transcription factor TEAD4 is a key driver of the mesenchymal-like state and resistance to LSD1 inhibitors.[3][4][5]
-
Solution: Measure the expression of TEAD4 at both the mRNA and protein levels.
-
Recommended Protocols: Utilize qRT-PCR and Western blotting to assess TEAD4 expression in your cell line.
-
Q2: My cancer cells initially respond to this compound but develop resistance over time. How can I investigate this acquired resistance?
A2: Acquired resistance often involves an epigenetic shift towards a resistant phenotype. A common mechanism is the transition from a neuroendocrine to a mesenchymal-like state, driven by the transcription factor TEAD4.[3][4]
Troubleshooting Steps:
-
Generate a Resistant Cell Line:
-
Problem: A stable resistant cell line is necessary to study the mechanisms of acquired resistance.
-
Solution: Develop a resistant cell line by chronically exposing the parental, sensitive cell line to gradually increasing concentrations of this compound.[7][8]
-
Recommended Protocol: See the "Detailed Experimental Protocols" section for a step-by-step guide on generating drug-resistant cell lines.
-
-
Characterize the Resistant Phenotype:
-
Problem: It is crucial to confirm that the developed resistance is associated with the expected molecular changes.
-
Solution: Compare the parental and resistant cell lines for alterations in epithelial and mesenchymal markers.
-
Recommended Protocols: Perform Western blotting and qRT-PCR for key markers such as E-cadherin (epithelial), Vimentin (mesenchymal), and TEAD4.
-
-
Investigate Upstream Signaling:
-
Problem: The Hippo signaling pathway, with its downstream effectors YAP and TAZ, can act as a co-activator for TEAD4.[9]
-
Solution: Examine the activation and localization of YAP/TAZ in your resistant cells.
-
Recommended Protocols: Use immunofluorescence or Western blotting of nuclear and cytoplasmic fractions to determine the subcellular localization of YAP/TAZ.
-
Q3: How can I overcome TEAD4-driven resistance to this compound?
A3: A promising strategy to overcome this resistance mechanism is to co-target the TEAD4 pathway.
Troubleshooting Steps:
-
Test Combination Therapy:
-
Problem: Need to determine if inhibiting the TEAD4 pathway can re-sensitize resistant cells to this compound.
-
Solution: Treat resistant cells with this compound in combination with a TEAD4 inhibitor (e.g., Verteporfin, which disrupts the YAP/TAZ-TEAD interaction).[10]
-
Recommended Protocol: Perform cell viability assays to assess the effects of single agents and their combination.
-
-
Quantify Synergy:
-
Problem: It is important to determine if the combination effect is synergistic, additive, or antagonistic.
-
Solution: Use a quantitative method, such as the Chou-Talalay method, to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and resistance.
Table 1: this compound Activity in SCLC Cell Lines
| Cell Line Characteristic | Representative Cell Lines | This compound Activity | Key Resistance Mechanism |
| Sensitive | Neuroendocrine Phenotype (e.g., SCLC-N) | High sensitivity (IC50 in nanomolar range)[11] | Not applicable |
| Resistant | Mesenchymal-like Phenotype (e.g., SCLC-A) | Lower sensitivity (higher IC50)[11] | TEAD4-driven mesenchymal state[3][4][5] |
Table 2: Etoposide IC50 Values in SCLC Cell Lines (for context of drug resistance)
| Cell Line Status | Number of Cell Lines | Median IC50 (µM) | Mean IC50 (µM) |
| Sensitive | 35 | 2.06 | 4.02 ± 4.07 |
| Resistant | 19 | 50.0 | 71.9 ± 71.8 |
| (Data from a study on etoposide resistance in SCLC, illustrating the range of drug sensitivity observed in cancer cell lines)[12] |
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.[7][8]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC25 (the concentration that inhibits growth by 25%).
-
Monitor Cell Growth: Initially, a significant number of cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration, gradually increase the concentration of this compound. A common approach is to double the concentration at each step.
-
Repeat Dose Escalation: Continue this process of gradually increasing the drug concentration over several weeks to months.
-
Establishment of the Resistant Line: A resistant cell line is generally considered established when it can proliferate in a concentration of this compound that is at least 5-10 times higher than the initial IC50 of the parental line.
-
Characterization and Banking: Periodically assess the IC50 of the developing resistant population and cryopreserve cells at different stages.
Protocol 2: Western Blotting for Epithelial and Mesenchymal Markers
This protocol outlines the procedure for analyzing the protein expression of E-cadherin, Vimentin, and TEAD4.
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for E-cadherin, Vimentin, and TEAD4 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps for measuring the mRNA levels of mesenchymal and epithelial markers.
-
RNA Isolation: Isolate total RNA from parental and resistant cells using a suitable method, such as TRIzol reagent or a commercial kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers for your target genes (e.g., CDH1 for E-cadherin, VIM for Vimentin, TEAD4), and a suitable qPCR master mix. Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the resistant and parental cell lines.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to understanding and overcoming resistance to this compound.
Caption: Mechanism of action of this compound.
Caption: TEAD4-driven resistance pathway to Pulrodemstat.
Caption: Experimental workflow for studying resistance.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are TEAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. De novo and histologically transformed small cell lung cancer is sensitive to lurbinectedin treatment through the modulation of EMT and NOTCH signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Pulrodemstat Besilate for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pulrodemstat besilate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of this potent LSD1 inhibitor in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it a concern?
A1: Preclinical studies in mice have reported the oral bioavailability of Pulrodemstat (as compound 11) to be approximately 32% when administered in a simple suspension.[1] While this indicates oral activity, an oral bioavailability of less than 100% suggests that a significant portion of the administered dose does not reach systemic circulation. This can lead to variability in experimental results, require higher doses, and potentially increase the risk of off-target effects due to unabsorbed compound in the gastrointestinal tract. For an investigational drug, optimizing oral exposure is crucial for obtaining reliable and reproducible data in in vivo efficacy and toxicology studies.
Q2: What are the likely reasons for the incomplete oral bioavailability of this compound?
A2: this compound is a crystalline solid that is practically insoluble in water.[2][3] Like many kinase inhibitors, its low aqueous solubility is a primary factor limiting its oral absorption.[4] For a drug to be absorbed through the intestinal wall, it must first be dissolved in the gastrointestinal fluids. Poor solubility leads to a slow dissolution rate, meaning that much of the compound may pass through the gastrointestinal tract before it can be absorbed. Pulrodemstat is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[1]
Q3: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A3: To overcome the solubility-limited absorption of this compound, several advanced formulation strategies can be employed. The most common and effective approaches for poorly soluble drugs include:
-
Amorphous Solid Dispersions (ASDs): Dispersing Pulrodemstat in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[4][5][6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids.[2][3][8] This pre-dissolved state of the drug in the formulation can bypass the dissolution step, leading to improved absorption.
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.
Q4: How do I choose the best formulation strategy for my in vivo study?
A4: The choice of formulation strategy depends on several factors, including the physicochemical properties of this compound, the required dose, the animal model, and the available laboratory capabilities.
-
For early-stage preclinical studies with small amounts of compound, preparing a simple suspension in a vehicle containing co-solvents and surfactants is a common starting point.
-
For studies requiring higher and more consistent exposure, developing an amorphous solid dispersion or a SEDDS is recommended. ASDs can be advantageous for achieving high drug loading, while SEDDS can be beneficial for very lipophilic compounds.
A systematic approach involving in vitro screening of different formulations for their ability to enhance solubility and maintain a supersaturated state in simulated intestinal fluids can help in selecting the most promising formulation for in vivo evaluation.
Troubleshooting Guide
This guide addresses common issues encountered when working to improve the oral bioavailability of this compound in vivo.
Problem 1: Low and variable plasma exposure after oral administration of a simple suspension.
-
Possible Cause: Poor solubility and slow dissolution of this compound in the gastrointestinal tract. Inconsistent wetting of the drug particles can also contribute to variability.
-
Troubleshooting Workflow:
Troubleshooting low and variable plasma exposure. -
Solutions:
-
Optimize the suspension vehicle: Ensure the vehicle contains appropriate wetting agents (e.g., Tween 80) and co-solvents (e.g., PEG300) to improve the dispersibility and dissolution of the drug particles. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and water or saline.
-
Particle size reduction: If possible, micronize the this compound powder to increase its surface area.
-
Move to advanced formulations: If optimizing the suspension is insufficient, developing an amorphous solid dispersion or a SEDDS is the next logical step.
-
Problem 2: Difficulty in preparing a stable and homogeneous advanced formulation.
-
Possible Cause: Improper selection of excipients (polymers, oils, surfactants) or incorrect preparation method.
-
Troubleshooting Workflow:
-
Solutions:
-
Systematic Excipient Screening:
-
For ASDs: Screen different polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.
-
For SEDDS: Screen various oils (e.g., Capryol™, Labrafil®), surfactants (e.g., Kolliphor® EL, Tween 80), and co-solvents (e.g., Transcutol®, PEG400) for their ability to solubilize the drug and form a stable emulsion upon dilution.
-
-
Optimize Component Ratios:
-
For ASDs: Vary the drug-to-polymer ratio to find the optimal balance between drug loading and stability.
-
For SEDDS: Construct pseudo-ternary phase diagrams to identify the self-emulsifying region and determine the optimal ratios of oil, surfactant, and co-solvent.
-
-
Refine Preparation Method: Follow a detailed and validated protocol for the chosen formulation technique. Ensure proper mixing, temperature control, and solvent removal (for solvent-based methods).
-
Data Presentation: Comparative Pharmacokinetics of Formulation Strategies
While specific comparative pharmacokinetic data for different advanced formulations of this compound are not publicly available, the following table provides a hypothetical comparison based on typical improvements observed for poorly soluble drugs when moving from a simple suspension to more advanced formulations. This can serve as a guide for setting expectations for formulation development efforts.
| Formulation Type | Expected Fold Increase in Cmax (vs. Suspension) | Expected Fold Increase in AUC (vs. Suspension) | Key Advantages | Key Considerations |
| Simple Suspension | 1 (Baseline) | 1 (Baseline) | Easy to prepare | Low and variable bioavailability |
| Amorphous Solid Dispersion (ASD) | 2 - 5 | 3 - 7 | High drug loading, potential for solid dosage form | Requires specific polymers, potential for recrystallization |
| Self-Emulsifying Drug Delivery System (SEDDS) | 3 - 8 | 4 - 10 | Bypasses dissolution step, can enhance lymphatic uptake | Lower drug loading, potential for GI irritation with high surfactant concentration |
Note: These are generalized estimates. Actual improvements will depend on the specific excipients and preparation methods used.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation (Lab Scale)
This protocol is suitable for preparing small batches of ASD for preclinical in vivo studies.
-
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone (PVP) K30, HPMCAS)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
-
Desiccator
-
-
Procedure:
-
Weigh the desired amounts of this compound and the selected polymer (e.g., a 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a minimal amount of the chosen solvent in the round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a thin film of the solid dispersion is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Store the ASD powder in a tightly sealed container in a desiccator to protect it from moisture.
-
Before in vivo administration, the ASD powder can be suspended in an appropriate aqueous vehicle.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) (Lab Scale)
This protocol outlines the steps for developing a liquid SEDDS formulation for oral administration in animal models.
-
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-solvent (e.g., Transcutol® HP)
-
Glass vials
-
Vortex mixer
-
Water bath (optional)
-
-
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the excipients with the highest solubilizing capacity.
-
Formulation Preparation: a. Weigh the selected oil, surfactant, and co-solvent in a glass vial according to the desired ratio (determined from pseudo-ternary phase diagrams or by screening different ratios). b. Mix the components thoroughly using a vortex mixer until a clear, homogenous solution is formed. Gentle warming in a water bath (e.g., 40°C) can be used to aid mixing if necessary. c. Add the pre-weighed this compound to the excipient mixture. d. Vortex the mixture until the drug is completely dissolved. Sonication can be used to facilitate dissolution.
-
Characterization: a. Self-Emulsification Test: Add a small amount of the prepared SEDDS formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring. Observe the formation of a clear or slightly bluish-white emulsion. b. Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (typically < 200 nm) is desirable for better absorption.
-
In Vivo Administration: The prepared liquid SEDDS can be directly administered by oral gavage.
-
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Review: Enhancing oral bioavailability of poorly soluble drugs via SEDDS. [wisdomlib.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 5. Enhanced Bioavailability and Reduced Variability of Dasatinib and Sorafenib with a Novel Amorphous Solid Dispersion Technology Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
A Comparative Guide to Pulrodemstat Besilate and Other LSD1 Inhibitors for Oncological Research
Introduction
Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology. As a flavin adenine dinucleotide (FAD)-dependent enzyme, LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes and blockade of cellular differentiation.[1][2] Its overexpression is a hallmark of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2][3] Inhibitors of LSD1 are broadly classified into two categories based on their mechanism of action: irreversible and reversible.
This guide provides an objective comparison of Pulrodemstat besilate (CC-90011), a potent reversible inhibitor, with several prominent irreversible LSD1 inhibitors that have entered clinical development. We will delve into their mechanisms, comparative efficacy from preclinical and clinical data, and the experimental methodologies used for their evaluation.
Mechanism of Action: Reversible vs. Irreversible Inhibition
LSD1 inhibitors exert their anti-tumor effects by blocking the enzyme's catalytic activity, which leads to an accumulation of histone methylation (primarily H3K4me2), reactivation of silenced tumor suppressor and differentiation genes, and subsequent inhibition of cancer cell growth.[1][4][5] The fundamental difference between the compounds discussed lies in how they interact with the LSD1 enzyme.
-
Irreversible Inhibitors : Most irreversible LSD1 inhibitors are derived from tranylcypromine (TCP).[6][7] They form a covalent adduct with the FAD cofactor within the enzyme's active site, leading to permanent inactivation of the enzyme.[6][8] This class includes compounds like iadademstat (ORY-1001), INCB059872, and vafidemstat (ORY-2001).[7][8]
-
Reversible Inhibitors : Pulrodemstat (CC-90011) represents a newer class of non-covalent, reversible inhibitors.[9][10] It binds to the enzyme's active site without forming a permanent bond, offering a potentially more manageable safety profile, as its effects can be modulated by dosing.[10][11] Seclidemstat (SP-2577) is another non-covalent inhibitor that disrupts both the enzymatic and scaffolding functions of LSD1.[12]
Caption: Mechanisms of irreversible and reversible LSD1 inhibition.
Comparative Analysis of LSD1 Inhibitors
The following tables summarize key quantitative data for Pulrodemstat and selected irreversible LSD1 inhibitors, focusing on their potency, cellular activity, and clinical development status.
Table 1: In Vitro Potency and Cellular Activity
| Compound (Alias) | Mechanism | LSD1 IC50 | Key Cell Line Efficacy (EC50/GI50) | Primary Indications |
| Pulrodemstat (CC-90011) | Reversible | 0.3 nM[3] | Kasumi-1 (AML): 2 nM (antiproliferative)[3] | SCLC, AML, Neuroendocrine Tumors[3][10] |
| Iadademstat (ORY-1001) | Irreversible | 18 nM[8] | Potent differentiation in AML cell lines[5] | Acute Leukemia, Solid Tumors[8][13] |
| INCB059872 | Irreversible | 18 nM[14] | THP-1 (AML): Growth defect at 25 nM[15] | Myeloid Leukemia[14][15] |
| Vafidemstat (ORY-2001) | Irreversible | 105 nM[16] | Primarily CNS-focused preclinical models[17][18] | CNS Disorders (Alzheimer's, BPD)[17][18] |
| Seclidemstat (SP-2577) | Reversible (Non-covalent) | 13 nM[19] | Potent cytotoxicity in Ewing sarcoma cells[20] | Ewing Sarcoma, MDS, CMML[12] |
| Bomedemstat (IMG-7289) | Irreversible | 56.8 nM[8] | Effective in myelofibrosis models[8] | Myeloid Malignancies[7][8] |
Table 2: Clinical Development and Safety Profile
| Compound | Highest Phase Completed/Ongoing | Dose Limiting Toxicity / Common AEs | Key Clinical Findings |
| Pulrodemstat (CC-90011) | Phase 2[3] | Thrombocytopenia (manageable with dose modification)[10][21] | Durable responses in neuroendocrine neoplasms; one complete response in marginal zone lymphoma.[10][11] |
| Iadademstat (ORY-1001) | Phase 2[13] | Generally well-tolerated[13] | Signs of antileukemic activity, including one CRi in AML; promising results in combination with azacitidine.[13][22] |
| INCB059872 | Phase 1[14] | Thrombocytopenia (preclinical)[23] | Clinical response observed in one patient when combined with azacitidine.[14] |
| Vafidemstat (ORY-2001) | Phase 2b[17] | Safe and well-tolerated in over 400 subjects[17] | Positive clinical results in agitation/aggression in AD and BPD; reduced neuroinflammation.[17] |
| Seclidemstat (SP-2577) | Phase 1/2 | Not specified in detail | Currently in trials for FET-rearranged sarcomas, MDS, and CMML.[20] |
| Bomedemstat (IMG-7289) | Phase 2[8] | Well-tolerated in patients with myelofibrosis[8] | Improves symptoms and reduces spleen size in myelofibrosis.[8] |
Signaling Pathways and Cellular Consequences of LSD1 Inhibition
Inhibition of LSD1 disrupts its role within transcriptional repressor complexes like the CoREST complex.[14][23] This prevents the demethylation of H3K4me2 at the promoter and enhancer regions of key genes. The resulting epigenetic shift reactivates gene expression programs that drive cellular differentiation and apoptosis. In AML, for instance, LSD1 inhibition leads to the upregulation of myeloid-lineage markers such as CD11b and CD86, forcing leukemic blasts to differentiate.[7]
Caption: LSD1 inhibition reactivates gene expression for anti-tumor effects.
Key Experimental Protocols
The evaluation of LSD1 inhibitors relies on a series of standardized in vitro and in vivo assays.
LSD1 Enzymatic Inhibition Assay
-
Principle: To measure the direct inhibitory effect of a compound on the demethylase activity of purified, recombinant LSD1 enzyme.
-
Methodology: A common approach is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a peroxidase-coupled assay that detects the hydrogen peroxide byproduct of the demethylation reaction.[1][3]
-
Recombinant human LSD1 is incubated with a di-methylated histone H3 peptide substrate (e.g., H3K4me2).
-
The test compound (e.g., Pulrodemstat) is added across a range of concentrations.
-
The reaction is initiated by adding the FAD cofactor.
-
The output signal (e.g., fluorescence or absorbance) is measured, and the data is used to calculate the IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[1]
-
In Vivo Patient-Derived Xenograft (PDX) Efficacy Study
-
Principle: To evaluate the anti-tumor activity of an LSD1 inhibitor in a live animal model that more closely recapitulates human tumor biology.
-
Methodology:
-
Implantation: Human tumor fragments from a patient (e.g., SCLC or AML) are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID).[2][9]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into treatment and vehicle control groups. The test compound is administered orally or via another relevant route according to a specific dosing schedule.[9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic biomarker analysis (e.g., histone methylation levels) to confirm target engagement. The primary endpoint is typically tumor growth inhibition.
-
Caption: Standard workflow for assessing in vivo efficacy of an LSD1 inhibitor.
Cellular Differentiation Assay (Flow Cytometry)
-
Principle: To quantify the induction of cell surface markers associated with differentiation in cancer cell lines following treatment with an LSD1 inhibitor.
-
Methodology:
-
Cell Culture: AML cell lines (e.g., THP-1, Kasumi-1) are cultured and treated with various concentrations of the LSD1 inhibitor or a vehicle control for a set period (e.g., 72-96 hours).
-
Staining: Cells are harvested and stained with fluorescently-labeled antibodies specific for myeloid differentiation markers, such as CD11b or CD86.[7]
-
Data Acquisition: The percentage of cells expressing the differentiation marker is quantified using a flow cytometer.
-
Analysis: An increase in the percentage of CD11b-positive cells indicates successful induction of myeloid differentiation. The EC50 for marker induction can then be calculated.[3]
-
Conclusion
The landscape of LSD1 inhibitors is evolving, with both irreversible and reversible agents demonstrating significant therapeutic promise. Irreversible inhibitors, many derived from tranylcypromine, offer potent and long-lasting target engagement.[6][8] However, the development of potent, selective, and reversible inhibitors like Pulrodemstat (CC-90011) marks a significant advancement. The reversible mechanism may offer a superior safety profile, particularly regarding manageable thrombocytopenia, which has been a challenge for this class of drugs.[10][11]
Pulrodemstat has demonstrated potent anti-tumor efficacy in preclinical models of SCLC and AML and has shown durable clinical responses in patients with neuroendocrine tumors.[2][3][10] The choice between a reversible and an irreversible inhibitor may ultimately depend on the specific malignancy, the desired therapeutic window, and the potential for combination therapies. Continued clinical investigation will be crucial to fully define the role of Pulrodemstat and other next-generation LSD1 inhibitors in the oncologist's armamentarium.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facebook [cancer.gov]
- 5. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Seclidemstat - Wikipedia [en.wikipedia.org]
- 13. oryzon.com [oryzon.com]
- 14. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. oryzon.com [oryzon.com]
- 18. benchchem.com [benchchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. oryzon.com [oryzon.com]
- 23. ashpublications.org [ashpublications.org]
Pulrodemstat besilate versus Iadademstat: a comparative analysis of LSD1 inhibitors
A deep dive into the preclinical and clinical data of two leading lysine-specific demethylase 1 (LSD1) inhibitors, offering a head-to-head comparison for researchers and drug development professionals.
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). Its role in maintaining a stem-like state and blocking cellular differentiation in cancer cells has made it a prime therapeutic target. This guide provides a comparative analysis of two clinical-stage LSD1 inhibitors, Pulrodemstat besilate (CC-90011) and Iadademstat (ORY-1001), summarizing their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.
At a Glance: Key Differences
| Feature | This compound (CC-90011) | Iadademstat (ORY-1001) |
| Mechanism of Action | Reversible, non-covalent inhibitor | Irreversible, covalent inhibitor |
| Binding Target | Binds to the active site of LSD1 | Forms a covalent adduct with the FAD cofactor in the active site of LSD1[1] |
| Company | Celgene (a Bristol Myers Squibb Company) | Oryzon Genomics |
Preclinical Data: A Comparative Overview
Both Pulrodemstat and Iadademstat have demonstrated potent anti-tumor activity in preclinical models across a range of hematological and solid tumors. The following tables summarize key in vitro and in vivo data.
In Vitro Potency and Efficacy
| Parameter | This compound (CC-90011) | Iadademstat (ORY-1001) |
| LSD1 Enzymatic Inhibition (IC50) | 0.25 nM[2] | Sub-nanomolar |
| AML Cell Line Proliferation (EC50) | Kasumi-1: 2 nM[2] | Induces differentiation at < 1 nM in AML cell lines[3] |
| SCLC Cell Line Proliferation (EC50) | H1417: 6 nM[2] | Effective in SCLC models |
| Differentiation Induction | THP-1 (AML): EC50 of 7 nM for CD11b induction[2] | Potent inducer of monocyte/macrophage differentiation gene signature in AML cell lines[3] |
In Vivo Antitumor Activity
| Cancer Model | Dosing Regimen (Pulrodemstat) | Outcome (Pulrodemstat) | Dosing Regimen (Iadademstat) | Outcome (Iadademstat) |
| SCLC Patient-Derived Xenograft (PDX) | 5 mg/kg, oral, daily for 30 days[2] | Tumor growth inhibition of 78% with no body weight loss[2] | Not specified | Promising antitumor activity in vivo[3] |
| AML Xenograft | Not specified | Not specified | Not specified | Reduction of tumor growth correlates with induction of differentiation biomarkers[3] |
Clinical Data: Summary of Key Trials
Both inhibitors have undergone extensive clinical evaluation, demonstrating promising efficacy and manageable safety profiles in various cancer indications.
This compound (NCT02875223)
This Phase 1 study evaluated Pulrodemstat in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.
| Parameter | Result |
| Recommended Phase 2 Dose (RP2D) | 60 mg once per week[4] |
| Maximum Tolerated Dose (MTD) | 80 mg once per week[4] |
| Key Efficacy Outcomes | - One complete response in a patient with relapsed/refractory marginal zone lymphoma (ongoing at cycle 58)[5][6].- Stable disease for ≥ 6 months in 8 patients with neuroendocrine tumors/carcinomas[4].- Clinical benefit rate (CR + PR + durable SD ≥ 4 months) was observed[7]. |
| Most Common Treatment-Related Adverse Event | Thrombocytopenia (manageable with dose modifications)[4][5][6] |
Iadademstat (ALICE Trial - Phase IIa)
This trial investigated Iadademstat in combination with azacitidine in elderly, unfit patients with newly diagnosed AML.
| Parameter | Result |
| Objective Response Rate (ORR) | 81% (22 of 27 evaluable patients)[1][8] |
| Complete Remission (CR/CRi) | 64% of responders (14 patients)[8] |
| Duration of Response | 68% of CR/CRi lasting more than 6 months; longest remission > 3 years[8] |
| Safety Profile | Manageable, with the most frequent treatment-related adverse events being platelet and neutrophil count decreases[9] |
Mechanism of Action and Signaling Pathways
LSD1 inhibition by both Pulrodemstat and Iadademstat leads to the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation. However, their distinct binding mechanisms (reversible vs. irreversible) may influence their downstream effects and clinical profiles.
Pulrodemstat: Reversible Inhibition and Downstream Effects
Pulrodemstat's reversible binding to LSD1 leads to an increase in H3K4me2 and H3K9me2, altering gene expression. In head and neck squamous cell carcinoma (HNSCC), Pulrodemstat has been shown to suppress tumor growth by triggering apoptosis and is associated with the regulation of genes involved in proliferation, DNA repair, and DNA replication.[10]
Iadademstat: Irreversible Inhibition and Scaffolding Disruption
Iadademstat's covalent binding to the FAD cofactor not only inhibits LSD1's demethylase activity but also disrupts its scaffolding function.[1] This is particularly relevant in AML, where LSD1's interaction with the transcription factor GFI-1 is crucial for the leukemic program. By sterically hindering this interaction, Iadademstat forces differentiation of leukemic blasts.[1] In SCLC, Iadademstat impairs the binding of LSD1 to INSM1, leading to the restoration of NOTCH1 and HES1 expression and the reduction of pro-tumorigenic ASCL1 and NEUROD1.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)
This assay measures the ability of a compound to inhibit the demethylase activity of purified LSD1 enzyme.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer.
-
Substrate: Di-methylated histone H3 peptide (e.g., H3K4me2).
-
Detection Reagents: Horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
-
Assay Procedure :
-
Incubate the LSD1 enzyme with varying concentrations of the inhibitor (Pulrodemstat or Iadademstat) in the assay buffer.
-
Initiate the reaction by adding the H3K4me2 peptide substrate and the FAD cofactor.
-
The demethylation reaction produces hydrogen peroxide (H₂O₂).
-
HRP, in the presence of its substrate, uses the H₂O₂ to generate a detectable signal (colorimetric or fluorescent).
-
Measure the signal using a microplate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture and Treatment :
-
Seed cancer cells (e.g., AML or SCLC cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Pulrodemstat or Iadademstat. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle control.
-
Determine the EC₅₀ or IC₅₀ value from the dose-response curve.
-
Tumor Xenograft Study
This in vivo assay evaluates the anti-tumor efficacy of the LSD1 inhibitors in an animal model.
-
Cell Implantation : Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Development : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : Mice are randomized into treatment groups and receive daily oral doses of either the vehicle control, Pulrodemstat, or Iadademstat.
-
Monitoring : Tumor volume and mouse body weight are measured regularly.
-
Endpoint and Analysis : At the end of the study, tumors are excised, and tumor growth inhibition is calculated. Tissues may be further analyzed for pharmacodynamic markers.
Conclusion
Both this compound and Iadademstat are potent LSD1 inhibitors with compelling preclinical and clinical data supporting their continued development as cancer therapeutics. The key distinction lies in their mechanism of action, with Pulrodemstat being a reversible inhibitor and Iadademstat acting irreversibly and disrupting protein-protein interactions. This fundamental difference may translate into distinct efficacy and safety profiles in various cancer contexts. The choice between these agents for future clinical development and therapeutic application will likely depend on the specific cancer type, the underlying molecular drivers, and the desired therapeutic window. Further head-to-head comparative studies under identical experimental conditions would be invaluable in elucidating the nuanced differences between these two promising epigenetic drugs.
References
- 1. oryzon.com [oryzon.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. oryzon.com [oryzon.com]
- 9. Iadademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Pulrodemstat Besilate in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pulrodemstat besilate (CC-90011), a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other LSD1 inhibitors.[1][2][3][4][5] It includes supporting experimental data to validate its on-target effects in cancer cells, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound and its Target, LSD1
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[6][7] Dysregulation and overexpression of LSD1 are implicated in the development and progression of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][6][8][9] By inhibiting LSD1, Pulrodemstat aims to restore normal histone methylation patterns, leading to the re-expression of tumor suppressor genes and the induction of cellular differentiation and apoptosis.[8][10][11] Pulrodemstat is a potent, selective, and orally bioavailable reversible inhibitor of LSD1.[4][5][8] Its reversible mechanism of action may offer a more favorable safety profile compared to irreversible inhibitors.[1][2][3]
Comparative Analysis of LSD1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable LSD1 inhibitors.
Table 1: Biochemical Potency Against LSD1
| Compound | Inhibition Type | IC50 (nM) | Selectivity | Reference(s) |
| Pulrodemstat (CC-90011) | Reversible | 0.25 | High selectivity over LSD2, MAO-A, and MAO-B | [3][5] |
| GSK2879552 | Irreversible | 24 | Selective over LSD2, MAO-A, and MAO-B | [3] |
| Iadademstat (ORY-1001) | Irreversible | <1 | Highly potent and selective | [6] |
| Bomedemstat (IMG-7289) | Irreversible | 56.8 | Oral small molecule inhibitor | [6] |
| Seclidemstat (SP-2577) | Reversible | 13 | Reversible inhibitor | [12] |
Table 2: In Vitro Anti-proliferative and Differentiation Activity
| Compound | Cancer Type | Cell Line | Parameter | EC50 (nM) | Reference(s) |
| Pulrodemstat (CC-90011) | AML | Kasumi-1 | Anti-proliferative | 2 | [5] |
| Pulrodemstat (CC-90011) | AML | THP-1 | CD11b Induction | 7 | [5] |
| Pulrodemstat (CC-90011) | SCLC | NCI-H1417 | Anti-proliferative | 6 | [5] |
| Pulrodemstat (CC-90011) | SCLC | NCI-H209 | GRP Suppression | 3 | [5] |
| Pulrodemstat (CC-90011) | SCLC | NCI-H1417 | GRP Suppression | 4 | [5] |
| GSK2879552 | SCLC & AML | Various | Cytostatic anti-proliferative activity, induces differentiation | Not specified | [13] |
Experimental Protocols for On-Target Validation
Detailed methodologies are crucial for the independent verification of the on-target effects of this compound.
Western Blot Analysis for Histone Methylation
Principle: To confirm the on-target effect of Pulrodemstat by measuring the change in global levels of LSD1 substrates, H3K4me2 and H3K9me2.[10][13]
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., Kasumi-1 for AML, NCI-H1417 for SCLC) at an appropriate density. Treat cells with varying concentrations of Pulrodemstat (e.g., 0-1 µM) or vehicle control (DMSO) for 48-72 hours.[10]
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.[10]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies specific for H3K4me2, H3K9me2, and total Histone H3 (as a loading control).[13]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.[13]
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 levels.
Flow Cytometry for Cellular Differentiation Markers
Principle: To assess the ability of Pulrodemstat to induce differentiation in leukemia cells by quantifying the expression of myeloid differentiation markers like CD11b.[13]
Protocol:
-
Cell Treatment: Treat AML cell lines (e.g., THP-1) with a range of Pulrodemstat concentrations for a specified period (e.g., 72-96 hours).[13]
-
Cell Staining: Harvest the cells and wash them with PBS. Stain the cells with a fluorescently labeled antibody against CD11b.[13]
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of CD11b-positive cells.
-
Data Interpretation: An increase in the percentage of CD11b-positive cells indicates induction of myeloid differentiation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Principle: To measure changes in the expression of LSD1 target genes, such as the neuroendocrine marker Gastrin-Releasing Peptide (GRP) in SCLC, upon Pulrodemstat treatment.[5]
Protocol:
-
Cell Treatment and RNA Extraction: Treat SCLC cells (e.g., NCI-H209, NCI-H1417) with Pulrodemstat.[5] Extract total RNA using a suitable method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[8]
-
qRT-PCR: Perform qRT-PCR using primers specific for GRP and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative change in GRP mRNA expression using the ΔΔCt method. A dose-dependent decrease in GRP expression would validate the on-target effect of Pulrodemstat in SCLC.[5]
Visualizing the Mechanism and Workflow
To further clarify the context of Pulrodemstat's action, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: this compound inhibits LSD1, leading to increased H3K4me2 and H3K9me2 levels, which in turn modulate the expression of tumor suppressor genes and oncogenes, ultimately promoting cellular differentiation and apoptosis.
References
- 1. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Off-Target Kinase Screening of Pulrodemstat Besilate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pulrodemstat (also known as CC-90011) is a potent, orally active, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1][2][3] As with any targeted therapy, understanding the selectivity profile is crucial for predicting potential off-target effects and ensuring a favorable therapeutic window. This guide provides a comparative overview of the off-target screening of Pulrodemstat besilate, with a focus on its kinase inhibition profile, in the context of other LSD1 inhibitors.
Executive Summary
Pulrodemstat demonstrates high selectivity for LSD1 over other structurally related FAD-dependent amine oxidases, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[4] While comprehensive off-target kinase screening data for Pulrodemstat is not extensively available in the public domain, the existing information points towards a highly selective profile. This contrasts with some other kinase inhibitors where off-target activities can be a significant concern. This guide summarizes the available selectivity data for Pulrodemstat and comparable LSD1 inhibitors, details the experimental protocols for kinase screening, and illustrates the relevant signaling pathways.
Comparison of Selectivity Profiles
The selectivity of Pulrodemstat has been primarily characterized against other amine oxidases due to their structural homology with LSD1. In contrast, detailed, publicly available kinome-wide screening data for Pulrodemstat is limited. The following table summarizes the known selectivity of Pulrodemstat and provides context with other LSD1 inhibitors.
Table 1: Selectivity Profile of Pulrodemstat and Other LSD1 Inhibitors
| Compound | Type | Primary Target IC50 | Off-Target (Amine Oxidase) Inhibition | Off-Target Kinase Profile | Reference(s) |
| Pulrodemstat (CC-90011) | Reversible | LSD1: 0.25 nM | No enzymatic inhibition of LSD2, MAO-A, and MAO-B observed below 10 μM. | Data not publicly available. | [4][5] |
| Iadademstat (ORY-1001) | Irreversible | LSD1: 18 nM | Highly selective for LSD1 over MAOs. | Data not publicly available, but described as highly selective. | [6][7] |
| Bomedemstat (IMG-7289) | Irreversible | LSD1: 56.8 nM | >2500-fold greater specificity for LSD1 over MAO-A and MAO-B. | No significant inhibition (>15% change in activity) in a screen of 68 diverse kinases. | [8] |
| Seclidemstat (SP-2577) | Reversible | LSD1: 13 nM | Selective for LSD1. | Data not publicly available. | [9] |
Experimental Protocols
The assessment of off-target kinase activity is typically performed using a variety of in vitro biochemical assays. These high-throughput screening methods measure the ability of a compound to inhibit the activity of a large panel of purified kinases. Below are the detailed methodologies for common kinase screening assays.
Table 2: Experimental Protocols for Off-Target Kinase Screening
| Assay Type | Principle | General Protocol |
| LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) | This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase, and when both the tracer and antibody are bound, a high FRET signal is generated. An inhibitor competing with the tracer for the ATP-binding site leads to a loss of FRET. | 1. A kinase, a europium (Eu)-labeled anti-tag antibody, and a fluorescently labeled tracer are combined. 2. The test compound (e.g., Pulrodemstat) is added at various concentrations. 3. The mixture is incubated to allow binding to reach equilibrium. 4. The FRET signal is measured using a plate reader capable of time-resolved fluorescence. A decrease in the FRET signal indicates inhibition of tracer binding to the kinase. |
| Z'-LYTE™ Kinase Assay (FRET) | This assay uses a FRET-based method to measure kinase activity. A synthetic peptide substrate is labeled with two fluorophores (a donor and an acceptor). Kinase-mediated phosphorylation of the peptide protects it from cleavage by a site-specific protease. When the unphosphorylated peptide is cleaved, the FRET signal is lost. | 1. The kinase and a FRET-peptide substrate are incubated with ATP and the test compound. 2. After the kinase reaction, a site-specific protease is added. 3. The protease cleaves only the unphosphorylated peptides, separating the FRET pair. 4. The FRET signal is measured. A higher FRET signal corresponds to greater kinase inhibition. |
| ADP-Glo™ Kinase Assay (Luminescence) | This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. | 1. The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound. 2. An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. 3. A "Kinase Detection Reagent" is then added, which converts the ADP to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal. 4. The luminescence is measured, with a lower signal indicating greater kinase inhibition. |
Signaling Pathways and Experimental Workflows
Primary Signaling Pathway of Pulrodemstat
Pulrodemstat's primary mechanism of action is the inhibition of LSD1. LSD1 demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation, respectively. By inhibiting LSD1, Pulrodemstat alters gene expression, leading to the suppression of tumor growth and induction of cell differentiation.
Caption: Pulrodemstat inhibits LSD1, leading to altered histone methylation and gene expression, ultimately resulting in tumor suppression.
Experimental Workflow for Off-Target Kinase Screening
The process of identifying off-target kinase interactions involves a systematic screening of the compound against a large panel of kinases, followed by validation of any potential hits.
Caption: A typical workflow for identifying and validating off-target kinase inhibitors.
Conceptual Illustration of an Off-Target Kinase Signaling Pathway
While specific off-target kinases for Pulrodemstat have not been publicly identified, the following diagram illustrates a general concept of how an off-target interaction could potentially disrupt a cellular signaling pathway.
Caption: A conceptual diagram showing how a drug could hypothetically inhibit an off-target kinase, leading to unintended cellular effects.
References
- 1. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oryzon.com [oryzon.com]
- 7. oryzon.com [oryzon.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Proving Direct LSD1 Inhibition: A Comparative Guide to Biochemical Assays for Pulrodemstat Besilate
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have a comprehensive guide detailing the biochemical assays used to confirm the direct inhibition of Lysine-Specific Demethylase 1 (LSD1) by Pulrodemstat besilate (CC-90011). This guide provides a comparative analysis of Pulrodemstat's potency and selectivity against other clinical-stage LSD1 inhibitors, supported by detailed experimental protocols and visual workflows.
This compound is a potent, selective, and reversible inhibitor of LSD1, an enzyme that is a key epigenetic regulator and a promising therapeutic target in various cancers.[1][2][3] LSD1's primary function is the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), which leads to the regulation of gene expression.[1][4] In many cancers, the overexpression of LSD1 is linked to the repression of tumor suppressor genes and the activation of oncogenic pathways.[5]
This guide outlines the key in vitro biochemical assays that are crucial for demonstrating the direct enzymatic inhibition of LSD1, providing researchers with the necessary tools to evaluate and compare the efficacy of Pulrodemstat and other LSD1 inhibitors.
Comparative Efficacy and Selectivity of LSD1 Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound in comparison to other notable LSD1 inhibitors. The data highlights Pulrodemstat's high potency against LSD1 and its exceptional selectivity over related enzymes such as LSD2 and Monoamine Oxidases (MAO-A and MAO-B).
| Compound | Mechanism | LSD1 IC50 (nM) | LSD2 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference(s) |
| Pulrodemstat (CC-90011) | Reversible | 0.25 | >100 | >100 | >100 | [6] |
| Iadademstat (ORY-1001) | Irreversible | 0.018 | 1.8 | >100 | 1.2 | [6] |
| Bomedemstat (IMG-7289) | Irreversible | 0.027 | 0.7 | >100 | 1.5 | [6] |
| Seclidemstat (SP-2509) | Reversible | 2.5 | >10 | >10 | >10 | [6] |
| Tranylcypromine (TCP) | Irreversible | ~5600 | - | 2.84 | 0.73 | [1] |
Note: IC50 values can vary based on assay conditions and are best used for relative comparison.
Key Biochemical Assays for LSD1 Inhibition
Several in vitro biochemical assays are employed to determine the inhibitory activity of compounds against LSD1. The most common methods are the peroxidase-coupled assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][7] Mass spectrometry-based assays offer a direct and sensitive method for confirming results.[8][9]
Experimental Workflow for In Vitro LSD1 Inhibition Assays
General experimental workflow for an in vitro LSD1 inhibition assay.
Detailed Experimental Protocols
Peroxidase-Coupled Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[8][10]
-
Principle: The H₂O₂ byproduct of the demethylation reaction is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, such as Amplex Red, into the highly fluorescent resorufin. The rate of fluorescence increase is proportional to LSD1 activity.[10]
-
Reagents:
-
Recombinant human LSD1 enzyme
-
H3K4me1 or H3K4me2 peptide substrate
-
Test inhibitor (e.g., Pulrodemstat)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Amplex Red reagent
-
Horseradish Peroxidase (HRP)
-
Black 96- or 384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the LSD1 enzyme to wells containing the inhibitor dilutions and pre-incubate for 15-30 minutes at room temperature.[10]
-
Prepare a detection master mix containing the H3 peptide substrate, Amplex Red, and HRP in the assay buffer.[10]
-
Initiate the reaction by adding the detection master mix to the wells.
-
Measure the fluorescence intensity over time using a microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm).[11][12]
-
-
Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Plot the rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[10]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening assay that measures the demethylation of a biotinylated histone H3 peptide substrate.[1][10]
-
Principle: The assay uses a biotinylated H3K4me1 peptide substrate and a Europium (Eu³⁺) cryptate-labeled antibody that specifically recognizes the demethylated H3K4me0 product. Streptavidin-XL665 binds to the biotinylated peptide. When the substrate is demethylated, the antibody binds, bringing the Eu³⁺ cryptate donor and the XL665 acceptor into close proximity, resulting in a FRET signal.
-
Reagents:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me1 peptide substrate
-
Test inhibitor
-
Eu³⁺-cryptate-labeled anti-H3K4me0 antibody
-
Streptavidin-XL665
-
Assay buffer
-
White 384-well microplate
-
-
Procedure:
-
Add the test inhibitor and LSD1 enzyme to the wells of the microplate and pre-incubate.
-
Initiate the reaction by adding the biotinylated H3K4me1 peptide substrate.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.[10]
-
Stop the reaction and initiate detection by adding a mixture of Eu³⁺-cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.[10]
-
Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.[10]
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
-
Data Analysis: Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm * 10,000) and plot it against the inhibitor concentration to determine the IC50 value.[10]
Mass Spectrometry-Based Assay
This method directly measures the change in mass of the peptide substrate as it is demethylated, providing a direct and unambiguous assessment of enzyme activity.[8][9]
-
Principle: LSD1 is incubated with a methylated H3 peptide substrate. The reaction is then stopped, and the mixture is analyzed by mass spectrometry to quantify the amounts of the substrate and the demethylated product(s).[9]
-
Procedure:
-
Incubate recombinant LSD1 with the H3K4me2 peptide substrate in the presence of various concentrations of the inhibitor.
-
Stop the reaction at a specific time point.
-
Analyze the samples using a suitable mass spectrometry platform, such as flow-injection time-of-flight mass spectrometry (FI-TOF/MS), to separate and quantify the different methylation states of the peptide.[9]
-
-
Data Analysis: The amount of product formed is plotted against the inhibitor concentration to determine the IC50 value. This method can also be used to study the kinetics of the demethylation reaction.[9]
LSD1 Signaling and Point of Inhibition
LSD1 is a critical node in the epigenetic regulation of gene expression. It functions within large protein complexes, such as the CoREST complex, to demethylate H3K4me1/2, leading to transcriptional repression of target genes, including tumor suppressors.[4][13] Conversely, in complex with nuclear receptors like the androgen receptor, LSD1 can demethylate H3K9me1/2, resulting in transcriptional activation of oncogenes.[4][7] Pulrodemstat and other inhibitors act by blocking the catalytic activity of LSD1, thereby preventing these changes in histone methylation and altering gene expression patterns that drive cancer progression.
LSD1's role in histone demethylation and its inhibition by Pulrodemstat.
Conclusion
The biochemical assays detailed in this guide provide a robust framework for confirming the direct inhibition of LSD1 by this compound and for comparing its activity with alternative inhibitors. The data clearly demonstrates that Pulrodemstat is a highly potent and selective reversible inhibitor of LSD1. These standardized methods are essential for the continued research and development of novel epigenetic therapies targeting LSD1 for the treatment of cancer.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of lysine-specific demethylase-1 activity in the nuclear extracts by flow-injection based time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. LSD1 Inhibitor Screening Assay Kit - Applications - CAT N°: 700120 [bertin-bioreagent.com]
- 13. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pulrodemstat Besilate's Mechanism of Action: A Comparative Guide to Rescue Experiments and Alternative LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pulrodemstat besilate, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other LSD1 inhibitors. We delve into the experimental data validating its mechanism of action, with a focus on rescue experiments, and present detailed protocols for key assays.
Introduction to this compound and its Mechanism of Action
This compound (CC-90011) is an orally bioavailable, potent, and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][3] Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][3]
Pulrodemstat exerts its therapeutic effects by inhibiting the enzymatic activity of LSD1. This leads to an accumulation of H3K4me1/2 and H3K9me1/2 at target gene loci, which in turn reactivates tumor suppressor genes and suppresses oncogenic pathways, ultimately inhibiting cancer cell growth and promoting differentiation.[1][3] A key aspect of its mechanism involves the disruption of the interaction between LSD1 and transcriptional repressors like Growth Factor Independent 1 (GFI1) and its paralog GFI1B.[5]
Comparative Analysis of LSD1 Inhibitors
Several LSD1 inhibitors are currently in clinical development, broadly categorized as reversible or irreversible. Pulrodemstat's reversible nature may offer a more favorable safety profile compared to irreversible inhibitors.[2][6]
| Inhibitor | Company | Mechanism | IC50 (LSD1) | Key Indications in Clinical Trials | References |
| Pulrodemstat (CC-90011) | Bristol Myers Squibb | Reversible | 0.25 nM | Advanced Solid Tumors, Relapsed/Refractory Lymphoma | [2][4] |
| Iadademstat (ORY-1001) | Oryzon Genomics | Irreversible | 18 nM | Acute Myeloid Leukemia, Solid Tumors | [7] |
| Bomedemstat (IMG-7289) | Imago BioSciences | Irreversible | N/A | Myelofibrosis | [8] |
| Seclidemstat (SP-2577) | Salarius Pharmaceuticals | Reversible | N/A | Ewing Sarcoma, Advanced Solid Tumors | N/A |
| GSK2879552 | GlaxoSmithKline | Irreversible | 24.53 nM | Relapsed/Refractory SCLC and AML | [5] |
Rescue Experiments: Validating the Mechanism of Action
Rescue experiments are critical for confirming that the observed effects of a drug are due to its intended mechanism. This typically involves manipulating a downstream effector of the drug's target to see if it can "rescue" or reverse the drug's phenotype. While direct rescue experiments for Pulrodemstat are not extensively published, we can infer the principles from studies on other LSD1 inhibitors.
A study on a different LSD1 inhibitor in medulloblastoma demonstrated that pharmacological inhibition of LSD1 reduced REST-dependent cell migration. This effect was rescued by the ectopic expression of Hypoxia-Inducible Factor 1 alpha (HIF1A), a downstream target, confirming that the anti-migratory effect was mediated through the REST-LSD1-HIF1A axis.
Another relevant study, while not a classic rescue experiment, demonstrated that pre-treatment with Pulrodemstat (CC-90011) could rescue the degradation of LSD1 induced by a PROTAC (Proteolysis Targeting Chimera). This validates that Pulrodemstat engages with and occupies the active site of LSD1 in cells, preventing the PROTAC from binding and inducing degradation.
Based on Pulrodemstat's known mechanism, a hypothetical rescue experiment could involve:
-
Treating cancer cells with Pulrodemstat to induce differentiation.
-
Concurrently using siRNA to knockdown a key differentiation-associated gene that is upregulated by Pulrodemstat.
-
Observing if the knockdown of the downstream gene reverses the pro-differentiating effects of Pulrodemstat.
dot
Caption: A hypothetical workflow for a rescue experiment to validate Pulrodemstat's mechanism.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess LSD1-GFI1 Interaction
This protocol is used to determine if Pulrodemstat disrupts the interaction between LSD1 and its binding partner GFI1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-LSD1 antibody
-
Anti-GFI1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with Pulrodemstat or vehicle control for the desired time.
-
Lyse cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-LSD1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-GFI1 antibody to detect the co-immunoprecipitated protein.
Flow Cytometry for Cell Differentiation Markers
This protocol quantifies the expression of cell surface markers associated with differentiation following Pulrodemstat treatment.
Materials:
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b for myeloid differentiation)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/permeabilization buffer (if staining for intracellular markers)
-
Flow cytometer
Procedure:
-
Treat cells with a dose-range of Pulrodemstat or vehicle control.
-
Harvest and wash the cells.
-
Resuspend cells in staining buffer.
-
Add the fluorochrome-conjugated antibodies and incubate in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer for analysis.
-
Acquire data on a flow cytometer and analyze the percentage of cells expressing the differentiation marker.[9]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures changes in the mRNA levels of target genes upon Pulrodemstat treatment.[3]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene
Procedure:
-
Treat cells with Pulrodemstat or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Logical Relationships
dot
Caption: Signaling pathway illustrating Pulrodemstat's mechanism of action.
Conclusion
This compound is a promising reversible LSD1 inhibitor with a well-defined mechanism of action. Its ability to modulate histone methylation and disrupt key protein-protein interactions leads to anti-tumor effects, primarily through the induction of cell differentiation. While direct rescue experiments for Pulrodemstat are yet to be widely published, the principles of such validation are well-established within the field of LSD1 inhibition. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of Pulrodemstat and other epigenetic modulators.
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bomedemstat Improved Clinical Profile of Patients with Advanced Myelofibrosis - Conference Correspondent [conference-correspondent.com]
- 9. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
A Tale of Two Inhibitions: Unpacking the Cellular Consequences of LSD1 Knockdown Versus Pulrodemstat Besilate Treatment
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic cancer therapies, understanding the nuanced differences between genetic and pharmacological inhibition of a key therapeutic target is paramount. This guide provides a comprehensive, data-driven comparison of two approaches to targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A): genetic knockdown and pharmacological inhibition with the potent and selective reversible inhibitor, Pulrodemstat besilate (CC-90011).
LSD1, a histone demethylase, plays a critical role in tumorigenesis by regulating gene expression through the removal of methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). Its overexpression is implicated in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to a block in cellular differentiation and promotes proliferation. Consequently, LSD1 has emerged as a promising therapeutic target. This guide will dissect the cellular effects of reducing LSD1 function through two distinct modalities: transient or stable knockdown of the LSD1 protein and treatment with the clinical-stage small molecule inhibitor, this compound.
Quantitative Comparison of Cellular Effects
To facilitate a clear comparison, the following tables summarize the quantitative effects of LSD1 knockdown and this compound treatment on key cellular processes, including cell viability, differentiation, and apoptosis, as reported in various cancer cell lines.
| Table 1: Comparative Effects on Cell Viability | |||
| Intervention | Cell Line | Cancer Type | Effect (IC50/EC50/Inhibition %) |
| LSD1 Knockdown (shRNA/siRNA) | JeKo-1, MOLT-4 | Mantle Cell Lymphoma, Acute Lymphoblastic Leukemia | Significant suppression of proliferation[1] |
| K1 | Papillary Thyroid Carcinoma | Reduced cell proliferation at 24, 48, and 72h[2] | |
| Merkel Cell Carcinoma (MCC) cell lines | Merkel Cell Carcinoma | Reduced cell growth comparable to knockdown of the essential protein RPS15[3] | |
| THP-1, Molm13 | Acute Myeloid Leukemia | Dramatically attenuates cellular proliferation and colony formation ability[4] | |
| This compound (CC-90011) | Kasumi-1 | Acute Myeloid Leukemia | EC50: 2 nM (antiproliferative)[5] |
| THP-1 | Acute Myeloid Leukemia | EC50: 7 nM (for CD11b induction)[5] | |
| H1417 | Small Cell Lung Cancer | EC50: 6 nM (antiproliferative)[6] | |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | IC50: 2.42 µM[7][8] | |
| SCC-9 | Head and Neck Squamous Cell Carcinoma | IC50: 0.52 µM[7][8] |
| Table 2: Comparative Effects on Cellular Differentiation | |||
| Intervention | Cell Line | Cancer Type | Effect on Differentiation Markers (e.g., CD11b, CD86) |
| LSD1 Knockdown (shRNA) | THP-1, Molm13 | Acute Myeloid Leukemia | Significant increase in mRNA and surface protein expression of CD11b and CD86[4][9] |
| HL-60, TEX | Acute Myeloid Leukemia | Markedly potentiated the ability of ATRA to induce the expression of CD11b | |
| This compound (CC-90011) | THP-1 | Acute Myeloid Leukemia | Potent induction of CD11b[5][10] |
| AML Cell Lines | Acute Myeloid Leukemia | Dose-dependent increase in cellular expression levels of CD11b, CD14, and CD86[11] |
| Table 3: Comparative Effects on Apoptosis | |||
| Intervention | Cell Line | Cancer Type | Effect on Apoptosis |
| LSD1 Knockdown (siRNA) | JeKo-1, MOLT-4 | Mantle Cell Lymphoma, Acute Lymphoblastic Leukemia | Induced apoptosis; decreased pro-caspase-3, Bcl-2, and C-myc expression[1] |
| Glioblastoma (GBM) cell lines | Glioblastoma | Significantly increased caspase-dependent apoptosis (>2-fold) when combined with HDAC inhibitors[12] | |
| This compound (CC-90011) | Head and Neck Squamous Cell Carcinoma cell lines | Head and Neck Squamous Cell Carcinoma | Substantially induced apoptosis[7] |
| MGC-803 | Gastric Cancer | Induced up to 44.7% apoptosis at 1 µM after 48h[13] |
Signaling Pathways and Mechanisms of Action
LSD1 inhibition, either through genetic knockdown or pharmacological agents like Pulrodemstat, fundamentally alters the epigenetic landscape of cancer cells. This leads to the reactivation of silenced tumor suppressor genes and the repression of oncogenes, ultimately driving cell differentiation and apoptosis. The following diagram illustrates the central role of LSD1 in gene regulation and the point of intervention for both knockdown and Pulrodemstat.
Caption: Mechanism of LSD1 action and points of intervention.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing the cellular effects of LSD1 knockdown and Pulrodemstat treatment.
Caption: Workflow for cell viability and proliferation assays.
Caption: Workflow for apoptosis analysis using flow cytometry.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., Cal-27, SCC-9) in a 96-well plate at a density of 3,000 cells per well.
-
Treatment: The following day, replace the medium with fresh medium containing a gradient of Pulrodemstat concentrations (e.g., up to 5 µM) or the appropriate vehicle control (e.g., DMSO). For LSD1 knockdown, induce shRNA expression (e.g., with doxycycline) in cells stably expressing the inducible shRNA construct.
-
Incubation: Culture the cells for the desired period (e.g., 4 days).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the inhibition rates based on cell viability relative to the control group.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with Pulrodemstat or induce LSD1 knockdown for the desired duration.
-
Cell Collection: Collect both adherent and floating cells.
-
Staining: Resuspend the collected cells in 100 µL of a solution containing FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.
Discussion and Conclusion
Both LSD1 knockdown and treatment with this compound effectively inhibit the proliferation of cancer cells and induce differentiation and apoptosis. The available data suggests that the pharmacological inhibition with Pulrodemstat can phenocopy the effects of genetic knockdown of LSD1. For instance, both approaches lead to the upregulation of myeloid differentiation markers like CD11b and CD86 in AML cells.
A key distinction lies in the nature of the inhibition. LSD1 knockdown leads to a reduction in the total amount of the LSD1 protein, which can affect both its catalytic and scaffolding functions. Pulrodemstat, as a reversible inhibitor, primarily targets the catalytic activity of LSD1. The reversibility of Pulrodemstat may offer a more favorable safety profile in a clinical setting compared to irreversible inhibitors.
References
- 1. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of LSD1 suppresses the proliferation, tumorigenicity and invasion of papillary thyroid carcinoma K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Head-to-head comparison of reversible vs. irreversible LSD1 inhibitors in AML models
A Guide for Researchers and Drug Development Professionals
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by a block in myeloid differentiation.[1][2] Epigenetic dysregulation is a key driver of this disease, making epigenetic modifiers promising therapeutic targets.[1][2] Among these, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical enzyme overexpressed in AML that helps maintain the leukemic state.[1][3][4] Inhibition of LSD1 has shown significant preclinical anti-leukemic activity, including the induction of terminal differentiation, decreased growth of leukemic stem cells, and prolonged survival in AML mouse models.[1][2]
This guide provides an objective, data-driven comparison of the two primary classes of LSD1 inhibitors—reversible and irreversible—based on their performance in preclinical AML models and their progression into clinical trials.
Mechanism of Action: Two Approaches to a Single Target
LSD1 primarily functions by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression of genes involved in myeloid differentiation.[5][6] Beyond its catalytic activity, LSD1 also possesses a crucial scaffolding function, interacting with co-repressor complexes like CoREST to silence gene expression.[7][8] Both reversible and irreversible inhibitors aim to counteract these functions, but through distinct binding mechanisms.
-
Irreversible Inhibitors: The majority of these compounds are derived from tranylcypromine (TCP).[1][9] They act as mechanism-based inhibitors, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor essential for LSD1's catalytic activity.[1][3][9] This covalent binding leads to potent and sustained inhibition. Interestingly, some evidence suggests that these covalently acting derivatives are particularly effective at disrupting the critical scaffolding interaction between LSD1 and transcription factors like GFI1, which is crucial for overcoming the differentiation block in AML.[7][9]
-
Reversible Inhibitors: These inhibitors do not form a permanent covalent bond. They include allosteric inhibitors and compounds that compete for the substrate-binding site.[1] SP-2509 (and its clinical analog, seclidemstat/SP-2577) is a notable example of a reversible, non-competitive inhibitor.[1][10] While their development has been considered less fruitful than their irreversible counterparts, they offer a different pharmacological profile and can be highly selective.[11][12] Some reversible inhibitors have been shown to disrupt the LSD1-GFI1 complex, inducing differentiation in AML cells.[4]
Data Presentation: Quantitative Comparison
Table 1: Preclinical Efficacy of LSD1 Inhibitors in AML Cell Lines
| Inhibitor | Type | AML Cell Line | IC50 / EC50 | Key Findings |
| Iadademstat (ORY-1001) | Irreversible | THP-1 | IC50: 18 nM[1] | Potent and selective; induced markers of monocyte/macrophage differentiation.[1] Most responsive in MLL-translocated cell lines.[1] |
| GSK2879552 | Irreversible | SKM-1 | - | Decreased proliferation in 19 of 25 AML cell lines; induced differentiation markers CD11b and CD86.[1][6] |
| INCB059872 | Irreversible | Various | - | Decreased proliferation and induced differentiation in AML cell lines and primary human AML cells.[2] |
| LTM-1 | Irreversible | MV-4-11 | IC50: 0.16 µM[13] | Showed potent anti-proliferative effects against LSD1-addicted cells with a favorable safety profile in vivo.[13] |
| SP-2509 | Reversible | OCI-AML3, MOLM13 | 50-500 nM | A potent antagonist (IC50: 13 nM) that induced differentiation and apoptosis; synergistic with HDAC inhibitors.[1][14][15] |
| Seclidemstat (SP-2577) | Reversible | Various | Low activity | Parent compound SP-2509 showed moderate activity (EC50: 56.24 nM in SCLC), but seclidemstat had lower activity in AML cell lines.[8] |
| HM97346 | Reversible | Various | - | Disrupted LSD1-GFI1 complex, induced differentiation markers CD86 and CD11b, and inhibited proliferation.[4] |
Table 2: In Vivo Efficacy of LSD1 Inhibitors in AML Mouse Models
| Inhibitor | Type | Mouse Model | Primary Outcome |
| GSK2879552 | Irreversible | MLL-AF9 AML Model | Significantly decreased GFP+ leukemia cells and prolonged overall survival.[1][6] |
| INCB059872 | Irreversible | MLL-AF9 AML Model | Induced blast differentiation, reduced blast count, and prolonged survival.[2] |
| SP-2509 | Reversible | AML Mouse Models | Induced differentiation of primary AML cells and prolonged overall survival.[1] |
| LTM-1 | Irreversible | MV-4-11 Xenograft | Significantly reduced tumor growth without significant toxicity.[13] |
| HM97346 | Reversible | AML Xenograft Model | Inhibited tumor growth, with dramatically increased effects when combined with standard chemotherapies.[4] |
Experimental Protocols
The evaluation of LSD1 inhibitors in AML models follows a standardized preclinical pipeline to assess efficacy and mechanism of action.
-
Cell Viability and Proliferation Assays: AML cell lines (e.g., THP-1, MV-4-11, SKM-1) are treated with a dose range of the inhibitor for 48-72 hours. Viability is measured using assays like MTT or CellTiter-Glo to determine the IC50 or EC50 values.[4]
-
Flow Cytometry for Differentiation Markers: To assess the induction of myeloid differentiation, treated cells are stained with fluorescently labeled antibodies against cell surface markers like CD11b and CD86 and analyzed by flow cytometry.[1][6] An increase in the percentage of marker-positive cells indicates differentiation.
-
Apoptosis Assays: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic cells are positive for both.[4][16]
-
Western Blotting: To confirm target engagement, cell lysates are analyzed by Western blot for changes in histone methylation marks, specifically an increase in H3K4me2.[1][14] Expression levels of key proteins in differentiation pathways (e.g., PU.1, C/EBPα) can also be assessed.[1][5]
-
In Vivo Xenograft Models: Immunocompromised mice are engrafted with human AML cell lines (e.g., MV-4-11) or patient-derived xenografts (PDXs).[4][13] Once leukemia is established, mice are treated with the LSD1 inhibitor or vehicle control. Efficacy is measured by monitoring tumor burden (e.g., bioluminescence imaging or peripheral blood blast counts) and overall survival.[1][6]
Head-to-Head: A Logical Comparison
While both inhibitor classes show promise, they possess distinct characteristics that influence their therapeutic potential.
Clinical Landscape and Future Directions
Several LSD1 inhibitors of both classes have advanced into clinical trials for AML and other hematologic malignancies.[1][3]
-
Irreversible Inhibitors: Iadademstat (ORY-1001) showed evidence of inducing blast differentiation and reducing bone marrow blasts in a Phase I trial for relapsed/refractory AML.[17] Bomedemstat (IMG-7289) has been evaluated in myelofibrosis, demonstrating an acceptable tolerability profile and reductions in spleen volume and symptom scores.[18]
-
Reversible Inhibitors: Seclidemstat (SP-2577) has been investigated in combination with azacitidine for myelodysplastic syndrome (MDS) and chronic myelomonocytic leukemia (CMML), showing a 50% overall response rate in a Phase 1/2 study for patients who had relapsed after hypomethylating agent therapy.[19] However, the trial was later placed on a partial clinical hold due to a serious adverse event.[20]
Despite promising preclinical activity, clinical responses to LSD1 inhibitors as monotherapy have been modest.[1][9] This has shifted the focus towards rational combination therapies. Synergistic effects have been reported when LSD1 inhibitors are paired with other epigenetic modifiers like HDAC inhibitors, BET inhibitors, or with standard-of-care agents like azacitidine and venetoclax.[1][9][21]
Conclusion
Both reversible and irreversible LSD1 inhibitors have demonstrated compelling anti-leukemic activity in AML models by targeting the epigenetic machinery that maintains the disease state. Irreversible, TCP-based inhibitors are more numerous in clinical development and may offer more potent disruption of LSD1's scaffolding functions. Reversible inhibitors provide an alternative pharmacological approach with the potential for high selectivity.
The path forward for both classes in AML therapy will likely be defined by their success in combination regimens. By pairing LSD1 inhibition with other targeted or cytotoxic agents, it may be possible to overcome resistance and achieve deeper, more durable responses for patients with this challenging disease. Further research is needed to identify the optimal inhibitor class, combination partner, and patient populations most likely to benefit from this therapeutic strategy.
References
- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 10. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversible inhibitors of LSD1 as t ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. hdac1.com [hdac1.com]
- 16. SP2509, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Salarius Pharmaceuticals’ Seclidemstat Demonstrates Supporting Role in Inhibiting Validated Oncology Target LSD1 in Two Recently Published Studies | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]
- 20. targetedonc.com [targetedonc.com]
- 21. youtube.com [youtube.com]
Unveiling the Selectivity of Pulrodemstat Besilate: A Comparative Analysis Against Other Histone Demethylases
For researchers, scientists, and drug development professionals, understanding the precise selectivity of an epigenetic modulator is paramount. This guide provides a detailed comparison of Pulrodemstat (CC-90011) besilate's performance against other histone demethylases, supported by experimental data and detailed protocols.
Pulrodemstat is a potent, orally bioavailable, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in regulating gene expression by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][4] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2] This guide focuses on the selectivity profile of Pulrodemstat, a key attribute for any therapeutic inhibitor, comparing its activity against its intended target, LSD1, versus other closely related enzymes.
Quantitative Selectivity Profile
The following table summarizes the biochemical potency (IC50) of Pulrodemstat and other clinical-stage LSD1 inhibitors against LSD1 and other FAD-dependent amine oxidases. The data unequivocally demonstrates Pulrodemstat's high selectivity for LSD1.
| Compound | LSD1 IC50 (nM) | LSD2 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Fold Selectivity (LSD2 vs LSD1) | Fold Selectivity (MAO-A vs LSD1) | Fold Selectivity (MAO-B vs LSD1) |
| Pulrodemstat (CC-90011) | 0.25 - 0.3 [2][3] | >10 [3] | >10 [3] | >10 [3] | >33,333 [2] | >33,333 [2] | >33,333 [2] |
| Iadademstat (ORY-1001) | 18 | >100 | >100 | >100 | >5,555 | >5,555 | >5,555 |
| Seclidemstat (SP-2577) | 127 | >10 | >10 | >10 | >78 | >78 | >78 |
| GSK2879552 | 2.1 | >100 | >100 | >100 | >47,619 | >47,619 | >47,619 |
Note: IC50 values can vary depending on the specific assay conditions.
Data on the selectivity of Pulrodemstat against the Jumonji C (JmjC) domain-containing family of histone demethylases (KDM2-7) is not extensively available in the public domain. The provided data primarily highlights its selectivity within the FAD-dependent amine oxidase family.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. Below are protocols for key biochemical and cell-based assays used to determine the selectivity profile of histone demethylase inhibitors.
Biochemical Selectivity Profiling: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the enzymatic activity of histone demethylases and the potency of inhibitors.
Principle: The assay is based on the detection of the demethylated histone substrate by a specific antibody labeled with a fluorescent donor (e.g., Europium cryptate), while the biotinylated histone substrate is captured by streptavidin conjugated to a fluorescent acceptor (e.g., XL665). When the donor and acceptor are in close proximity due to antibody binding to the demethylated substrate, a FRET signal is generated.
Materials:
-
Recombinant human histone demethylase enzymes (e.g., LSD1, LSD2, MAO-A, MAO-B)
-
Biotinylated histone peptide substrates (specific for each enzyme)
-
Pulrodemstat besilate and other inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% BSA, 0.01% Tween-20)
-
FAD (for FAD-dependent enzymes)
-
Detection reagents: Europium cryptate-labeled anti-demethylated histone antibody and Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of Pulrodemstat and other test compounds in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of the respective histone demethylase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding 4 µL of the biotinylated histone peptide substrate and FAD mixture.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of selective and reversible LSD1 inhibitors with anti-metastasis activity by high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Pulrodemstat Besilate: A Potential Strategy to Overcome 5-FU Resistance in Head and Neck Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy to treat, with resistance to standard-of-care chemotherapy, such as 5-fluorouracil (5-FU), being a significant clinical hurdle. Pulrodemstat besilate (CC-90011), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising therapeutic agent in various cancers. This guide provides a comparative analysis of this compound, evaluating its potential efficacy in 5-FU resistant HNSCC models based on its mechanism of action and preclinical data in HNSCC.
Introduction to this compound and its Target: LSD1
This compound is an orally bioavailable small molecule that reversibly inhibits LSD1, a key enzyme involved in epigenetic regulation.[1][2] LSD1, also known as KDM1A, removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes and promotion of oncogenic pathways.[3] Overexpression of LSD1 is observed in a variety of cancers, including HNSCC, where it is associated with poor prognosis and resistance to therapy.[4][5] By inhibiting LSD1, this compound aims to reactivate tumor suppressor genes, induce cellular differentiation, and trigger apoptosis in cancer cells.
While direct experimental data on the efficacy of this compound in 5-FU resistant HNSCC models is not yet available in published literature, the known mechanisms of 5-FU resistance and the function of LSD1 provide a strong rationale for its investigation in this setting. Key mechanisms of 5-FU resistance in HNSCC involve the upregulation of thymidylate synthase, alterations in cell cycle regulation, and the enrichment of cancer stem cells (CSCs). Notably, LSD1 has been implicated in maintaining the properties of CSCs, suggesting that its inhibition could potentially re-sensitize resistant tumors to chemotherapy.
Comparative Efficacy in HNSCC Models
Preclinical studies have demonstrated the anti-proliferative effects of this compound in HNSCC cell lines. The following tables summarize the available quantitative data, comparing the in vitro efficacy of this compound with the first-line chemotherapeutic agent, 5-FU.
Table 1: In Vitro Potency of this compound in HNSCC Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| Cal-27 | This compound | 2.42 | [6] |
| SCC-9 | This compound | 0.52 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparison of Anti-proliferative Activity with 5-FU in HNSCC
| Drug | Cell Line | IC50 (µM) | Note | Reference |
| This compound | Cal-27 | 2.42 | Much lower than the median IC50 of 5-FU in HNSCC | [6] |
| This compound | SCC-9 | 0.52 | Much lower than the median IC50 of 5-FU in HNSCC | [6] |
| 5-Fluorouracil | HNSCC Cell Lines | Median IC50 is significantly higher | Data from Genomics of Drug Sensitivity in Cancer database | [6] |
Proposed Experimental Protocol to Evaluate this compound in 5-FU Resistant HNSCC Models
To directly assess the efficacy of this compound in overcoming 5-FU resistance, the following experimental workflow is proposed:
Detailed Methodologies
1. Generation of 5-FU Resistant HNSCC Cell Lines:
-
Cell Lines: Cal-27 and SCC-9.
-
Protocol: Parental HNSCC cell lines are continuously exposed to incrementally increasing concentrations of 5-FU over a period of several months.[7][8][9] The starting concentration is typically the IC25 (concentration inhibiting 25% of cell growth). The 5-FU concentration is doubled as cells adapt and resume steady growth. Resistance is confirmed when the cell line can proliferate in a 5-FU concentration that is at least 5-10 times higher than the initial IC50 of the parental line.
2. Cell Viability Assay (MTT or CCK-8):
-
Objective: To determine the IC50 of this compound and 5-FU in both parental and 5-FU resistant HNSCC cell lines.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, 5-FU, or a combination of both.
-
Incubate for 72 hours.
-
Add MTT or CCK-8 reagent and measure absorbance to determine cell viability.
-
3. Colony Formation Assay:
-
Objective: To assess the long-term effect of this compound on the clonogenic survival of 5-FU resistant HNSCC cells.
-
Procedure:
-
Seed a low density of cells in 6-well plates.
-
Treat with various concentrations of this compound.
-
Incubate for 1-2 weeks, replacing the medium with fresh drug-containing medium every 2-3 days.
-
Stain the colonies with crystal violet and count them.
-
4. Apoptosis Assay (Flow Cytometry):
-
Objective: To determine if this compound induces apoptosis in 5-FU resistant HNSCC cells.
-
Procedure:
-
Treat cells with this compound for 48-72 hours.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the cell population using a flow cytometer to quantify apoptotic cells.
-
5. Western Blotting:
-
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis (e.g., Bcl-2, PARP), cell cycle regulation, and epithelial-mesenchymal transition (EMT).
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with specific primary and secondary antibodies.
-
6. In Vivo Xenograft Model:
-
Objective: To evaluate the in vivo efficacy of this compound in a 5-FU resistant HNSCC tumor model.
-
Procedure:
-
Implant 5-FU resistant HNSCC cells subcutaneously into immunodeficient mice.
-
Once tumors are established, treat mice with this compound (e.g., 5 mg/kg, oral administration, daily), 5-FU, or a combination.[10]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizing the Rationale and Experimental Design
To further clarify the proposed mechanism and experimental approach, the following diagrams are provided.
Caption: Mechanism of action of this compound in HNSCC.
Caption: Proposed experimental workflow to test Pulrodemstat in 5-FU resistant HNSCC.
Conclusion
While direct evidence is pending, the scientific rationale for investigating this compound in 5-FU resistant HNSCC is compelling. Its mechanism of action, targeting the epigenome through LSD1 inhibition, presents a novel approach to potentially circumvent known resistance pathways. The provided experimental framework offers a comprehensive strategy to validate this hypothesis and generate the necessary data to support its clinical development for this patient population. Further research in this area is highly warranted to explore the full therapeutic potential of this compound in HNSCC.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeting LSD1 suppresses stem cell-like properties and sensitizes head and neck squamous cell carcinoma to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated LSD1 and SNAIL Expression Indicate Poor Prognosis in Hypopharynx Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ambs-journal.co.uk [ambs-journal.co.uk]
- 8. escholarship.org [escholarship.org]
- 9. Establishment and Characterization of 5-Fluorouracil-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pulrodemstat Besilate
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like pulrodemstat besilate are paramount to a secure laboratory environment. As a potent and selective inhibitor of lysine-specific demethylase-1 (LSD1), this compound requires stringent adherence to disposal protocols to protect both laboratory personnel and the environment.[1] This guide provides a comprehensive framework for the proper disposal of this compound, drawing upon best practices for hazardous and investigational pharmaceutical waste management.
Hazard Assessment and Regulatory Compliance
The initial and most critical step in the proper disposal of this compound is a thorough hazard assessment in consultation with your institution's Environmental Health and Safety (EHS) department.[1] This assessment will determine if this compound is classified as a hazardous waste under local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1] Your EHS office can provide guidance on the appropriate waste codes and disposal pathways.
All materials contaminated with pulrodemstat are to be considered hazardous waste and must be disposed of accordingly. Due to its potent nature as an orally active inhibitor of LSD1 with anticancer activity, it should be handled with the same precautions as other hazardous drugs.
Personal Protective Equipment (PPE) and Engineering Controls
Given that the primary routes of exposure to this compound are inhalation, skin contact, and ingestion, the use of appropriate PPE and engineering controls is mandatory during handling and disposal.
| Control Type | Recommendation | Rationale |
| Engineering Controls | ||
| Ventilation | All handling of powdered this compound and preparation of solutions should be conducted in a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood. | To prevent inhalation of aerosolized particles and protect the compound from contamination. |
| Personal Protective Equipment (PPE) | ||
| Gloves | Wear two pairs of chemotherapy-tested nitrile gloves (ASTM D6978). Change gloves immediately if contaminated. | To prevent skin absorption of the compound. Double-gloving provides an extra layer of protection. |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. | To protect skin and personal clothing from contamination. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles are required. | To protect the eyes from splashes. |
Waste Segregation and Disposal Procedures
Proper segregation of waste is essential to ensure safe and compliant disposal. The following procedures should be followed for different types of waste contaminated with this compound:
1. Solid Waste:
-
All disposable PPE (gloves, gowns), plasticware (pipette tips, tubes), and absorbent paper contaminated with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container, such as a yellow chemotherapy waste bag.
2. Liquid Waste:
-
Unused or waste solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Aqueous solutions of this compound should not be disposed of down the drain.[1] They must be collected for proper disposal through the EHS office.[1]
3. Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
4. Unused Product and Empty Vials:
-
Unused this compound should be disposed of as hazardous waste.[1]
-
Empty vials that contained this compound should also be disposed of as hazardous chemical waste.[1]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Pulrodemstat Besilate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Pulrodemstat besilate (also known as CC-90011 besilate), a potent and orally active lysine-specific demethylase-1 (LSD1) inhibitor. Given its investigational nature and potent biological activity, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment. This guide should be used in conjunction with your institution's safety policies and a substance-specific Safety Data Sheet (SDS) when available.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent research compound with potential health risks that are not yet fully characterized. Therefore, it should be handled with caution. Based on its intended biological target and data from similar research compounds, potential hazards include irritation to the eyes, skin, and respiratory tract. Ingestion may be harmful.
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. For procedures that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended. | To prevent inhalation of the compound. |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to preparation for use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a dry, dark, and well-ventilated area.
-
For long-term storage, maintain at -20°C. For short-term storage (days to weeks), 0 - 4°C is acceptable.
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure.
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid creating dust.
-
Prepare solutions by slowly adding the solvent to the pre-weighed compound to minimize dust formation.
3. Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When using the compound in experiments, ensure that all procedures are performed in a manner that minimizes the generation of aerosols or splashes.
-
After use, decontaminate all surfaces and equipment that have come into contact with the compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
III. Emergency Procedures
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a dry spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand).
-
Clean: Wearing appropriate PPE, carefully collect the absorbed material and spilled substance into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If ingested: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Ensure all waste containers are properly sealed and labeled with the contents.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2]
-
Waste will typically be incinerated by an approved environmental management vendor.[2]
Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
